Product packaging for 6-Methyl-1H-indazole-5-carbonitrile(Cat. No.:CAS No. 259537-71-8)

6-Methyl-1H-indazole-5-carbonitrile

Cat. No.: B1603455
CAS No.: 259537-71-8
M. Wt: 157.17 g/mol
InChI Key: SVYPSKBAEHNFHU-UHFFFAOYSA-N
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Description

6-Methyl-1H-indazole-5-carbonitrile (CAS 259537-71-8) is a high-purity chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research. This compound features a core indazole structure substituted with a methyl group and a cyano group, making it a versatile building block for the synthesis of more complex molecules. Its primary research value lies in its role as a precursor in the development of novel small-molecule inhibitors. Patent literature highlights its application in creating compounds that act as dual IDO/TDO inhibitors , which are investigated for their potential in cancer immunotherapy by modulating the tumor microenvironment. Other research describes its use in the synthesis of indazole compounds studied for their therapeutic potential in various other diseases . Available with a typical purity of 99% , it is supplied in packaging suitable for industrial and research scale operations. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Handle with care; refer to the Safety Data Sheet for detailed hazard and handling information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7N3 B1603455 6-Methyl-1H-indazole-5-carbonitrile CAS No. 259537-71-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-1H-indazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c1-6-2-9-8(5-11-12-9)3-7(6)4-10/h2-3,5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVYPSKBAEHNFHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C#N)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10594167
Record name 6-Methyl-1H-indazole-5-carbonitrile
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Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259537-71-8
Record name 6-Methyl-1H-indazole-5-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=259537-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-1H-indazole-5-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Methyl-1H-indazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methyl-1H-indazole-5-carbonitrile is a valuable heterocyclic building block in medicinal chemistry, primarily utilized in the synthesis of complex pharmaceutical agents. The strategic placement of the methyl and nitrile groups on the indazole core provides a versatile scaffold for developing potent and selective kinase inhibitors and other therapeutic molecules. This guide details a robust and scientifically-grounded synthetic pathway, offering an in-depth analysis of reaction mechanisms, step-by-step protocols, and the critical rationale behind experimental choices. The proposed synthesis is designed for reliability and scalability, addressing the needs of both academic research and industrial drug development.

Introduction and Strategic Importance

The indazole nucleus is a "privileged scaffold" in drug discovery, forming the core of numerous FDA-approved therapeutics like Pazopanib and Axitinib.[1] Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions make it ideal for targeting enzyme active sites. This compound, in particular, serves as a key intermediate. The nitrile group is a versatile functional handle, readily converted into amines, amides, or carboxylic acids, while the methyl group provides a point for steric and electronic modulation of the final compound.

The synthesis of substituted indazoles, however, presents challenges in regioselectivity and functional group tolerance. This guide proposes a logical and efficient two-stage strategy: first, the construction of a key intermediate, 5-Bromo-6-methyl-1H-indazole , followed by a well-established palladium-catalyzed cyanation to yield the target molecule.

Retrosynthetic Analysis

A retrosynthetic approach simplifies the synthesis plan by disconnecting the target molecule into readily available starting materials. The primary disconnection is the carbon-nitrile bond, pointing to a cyanation reaction of a halogenated precursor. The indazole ring itself can be formed from a substituted aniline derivative.

G TM Target Molecule: This compound Int1 Key Intermediate: 5-Bromo-6-methyl-1H-indazole TM->Int1 C-CN bond formation (Palladium-Catalyzed Cyanation) SM Starting Material: 4-Bromo-2,5-dimethylaniline Int1->SM Indazole Ring Formation (Diazotization & Cyclization) G cluster_start 4-Bromo-2,5-dimethylaniline cluster_reagents 1. Acetic Anhydride 2. Isoamyl Nitrite, KOAc 3. HCl, then NaOH cluster_product 5-Bromo-6-methyl-1H-indazole start reagents product reagents->product G cluster_start 5-Bromo-6-methyl-1H-indazole cluster_reagents K₄[Fe(CN)₆] Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base, Solvent (e.g., DMAc) cluster_product This compound start reagents product reagents->product

References

Navigating the Therapeutic Potential of 6-Methyl-1H-indazole-5-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activities and presence in numerous clinically approved drugs.[1] This guide focuses on a specific, promising derivative: 6-Methyl-1H-indazole-5-carbonitrile (CAS Number: 259537-71-8), a molecule poised for significant interest within drug discovery programs, particularly in the realm of kinase inhibition.[2] This document serves as an in-depth technical resource, providing a comprehensive overview of its synthesis, physicochemical properties, and putative biological significance, thereby empowering researchers to unlock its full therapeutic potential.

I. Core Compound Identity and Physicochemical Properties

This compound is a heterocyclic aromatic compound featuring a fused pyrazole and benzene ring system. The strategic placement of a methyl group at the 6-position and a nitrile group at the 5-position significantly influences its electronic distribution and potential for intermolecular interactions, making it an attractive candidate for targeted drug design.[3]

PropertyValueSource
CAS Number 259537-71-8[4]
Molecular Formula C₉H₇N₃Inferred from structure
Molecular Weight 157.17 g/mol Inferred from formula
Appearance Likely a solidGeneral property of similar compounds
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcoholsGeneral property of similar compounds
Purity Commercially available up to ≥95%[5]

II. Synthesis and Chemical Workflow

A common and effective method for the synthesis of indazoles involves the reaction of a substituted 2-aminobenzonitrile derivative. The general workflow for such a synthesis is depicted below.

Synthesis_Workflow A Substituted 2-Aminobenzonitrile Precursor B Diazotization (e.g., NaNO2, HCl) A->B Step 1 C Intramolecular Cyclization B->C Step 2 D This compound C->D Final Product

Caption: A generalized synthetic workflow for the preparation of indazole derivatives.

Experimental Protocol (Hypothetical, based on general indazole synthesis):

Step 1: Diazotization of the Precursor

  • Dissolve the appropriately substituted 2-amino-4-methyl-5-cyanobenzaldehyde or a related precursor in a suitable acidic medium (e.g., a mixture of acetic acid and propionic acid).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at this temperature for 1-2 hours to ensure complete formation of the diazonium salt.

Step 2: Intramolecular Cyclization

  • The diazonium salt intermediate will likely undergo spontaneous intramolecular cyclization upon warming to room temperature or with gentle heating.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, quench the reaction by pouring it into a large volume of cold water.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate) to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

This proposed synthesis is based on well-established chemical principles for indazole formation. Researchers should optimize the reaction conditions, including solvent, temperature, and reaction time, for the specific precursor used.

III. Biological Significance and Potential Applications

The indazole nucleus is a privileged scaffold in drug discovery, with numerous derivatives exhibiting potent inhibitory activity against a range of protein kinases.[2] The substitution pattern of this compound suggests a strong potential for its application as a kinase inhibitor. The nitrile group can act as a hydrogen bond acceptor, a key interaction in many kinase active sites, while the methyl group can provide favorable van der Waals interactions and improve metabolic stability.

Putative Mechanism of Action as a Kinase Inhibitor:

Many indazole-based kinase inhibitors function as ATP-competitive inhibitors. They are designed to fit into the ATP-binding pocket of the target kinase, forming key interactions with hinge region residues.

Kinase_Inhibition cluster_kinase Kinase Active Site Hinge Hinge Region Pocket ATP Binding Pocket Phosphorylation Substrate Phosphorylation Pocket->Phosphorylation Catalysis Indazole This compound Indazole->Hinge H-Bonding (Nitrile) Indazole->Pocket Hydrophobic Interactions (Methyl) ATP ATP ATP->Pocket Binding (Blocked) ATP->Phosphorylation

Caption: Proposed mechanism of ATP-competitive kinase inhibition by this compound.

Potential Therapeutic Areas:

  • Oncology: Given the prevalence of kinase dysregulation in cancer, this compound could be a valuable starting point for the development of novel anti-cancer agents.

  • Inflammatory Diseases: Kinases play a crucial role in inflammatory signaling pathways, suggesting potential applications in treating conditions like rheumatoid arthritis and inflammatory bowel disease.

  • Neurological Disorders: Certain kinases are implicated in the pathophysiology of neurodegenerative diseases, opening avenues for research in this area.

Experimental Protocol: Kinase Inhibition Assay (General)

A common method to assess the inhibitory activity of a compound against a specific kinase is through an in vitro kinase assay.

  • Reagents and Materials:

    • Purified recombinant kinase

    • Kinase-specific substrate (peptide or protein)

    • ATP (often radiolabeled, e.g., [γ-³²P]ATP, or used in a fluorescence-based assay)

    • Assay buffer (containing MgCl₂, DTT, etc.)

    • This compound (dissolved in DMSO)

    • Microplates (e.g., 96-well or 384-well)

    • Detection reagents (e.g., phosphospecific antibodies for ELISA, or scintillation fluid for radiometric assays)

  • Procedure:

    • Prepare a serial dilution of this compound in the assay buffer.

    • In the wells of a microplate, add the kinase, its substrate, and the various concentrations of the inhibitor. Include control wells with no inhibitor (positive control) and no kinase (negative control).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a specific period (e.g., 30-60 minutes).

    • Stop the reaction (e.g., by adding EDTA or a strong acid).

    • Detect the amount of substrate phosphorylation using the chosen method (e.g., measure radioactivity, fluorescence, or absorbance).

    • Plot the percentage of kinase inhibition against the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

IV. Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling similar heterocyclic compounds should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[6]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[5]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Hazard Statements for Structurally Similar Compounds:

Safety data for related indazole derivatives often include the following hazard statements:

  • Harmful if swallowed.[7]

  • Causes skin irritation.[8]

  • Causes serious eye irritation.[8]

  • May cause respiratory irritation.[7]

Researchers should always consult the supplier's SDS for the most up-to-date and specific safety information before handling this compound.

V. Conclusion and Future Directions

This compound represents a molecule of significant interest for researchers in drug discovery. Its structural features, rooted in the well-validated indazole scaffold, suggest a high probability of interesting biological activity, particularly as a kinase inhibitor. This technical guide provides a foundational understanding of its identity, a plausible synthetic strategy, and a framework for exploring its biological potential.

Future research should focus on:

  • Developing and publishing a detailed, optimized synthesis protocol.

  • Comprehensive characterization using techniques such as NMR, Mass Spectrometry, and X-ray crystallography.

  • Screening against a panel of kinases to identify specific biological targets.

  • Elucidating its mechanism of action and evaluating its efficacy in cellular and in vivo models.

By systematically investigating these aspects, the scientific community can fully delineate the therapeutic promise of this compound and pave the way for the development of novel and effective medicines.

VI. References

[4] BOJNSCI Guangdong Bojing Technology Co., Ltd. This compound. (Product Information). [8] TCI Chemicals. (2025-01-08). SAFETY DATA SHEET: 1H-Indazol-7-amine. [7] Fisher Scientific. (2010-04-10). SAFETY DATA SHEET: 1-Methyl-1H-indazole-3-carboxylic acid. [6] Angene Chemical. (2024-04-21). Safety Data Sheet: Methyl 1-methyl-1H-indazole-6-carboxylate. [5] ChemScene. 633327-11-4 | 6-Fluoro-1H-indazole-5-carbonitrile. (Product Information). [3] Chem-Impex. 1H-Indazole-6-carbonitrile. (Product Information). [1] Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. [2] Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH.

References

spectroscopic data for 6-Methyl-1H-indazole-5-carbonitrile (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 6-Methyl-1H-indazole-5-carbonitrile

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core spectroscopic techniques utilized for the structural elucidation and characterization of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. We delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data acquisition, and spectral interpretation. While experimental data for this specific molecule is not widely published, this guide synthesizes data from closely related structural analogs and established principles to provide a robust predictive framework for its characterization.[1][2][3]

Introduction to this compound

Indazoles are a class of bicyclic heteroaromatic compounds, consisting of a benzene ring fused to a pyrazole ring.[4] They are recognized as important structural motifs in medicinal chemistry due to their wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1][5] The specific compound, this compound, features a methyl group at the 6-position and a nitrile group at the 5-position of the indazole core. These functional groups are expected to significantly influence its electronic properties and intermolecular interactions, making a thorough spectroscopic analysis essential for confirming its identity and purity.

The structural characterization of such molecules relies on a synergistic application of multiple spectroscopic methods. NMR provides detailed information about the carbon-hydrogen framework, IR identifies key functional groups through their vibrational modes, and MS determines the molecular weight and elemental composition, while offering structural clues through fragmentation analysis.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the unambiguous structure determination of organic molecules in solution.[2] For this compound, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the indazole ring.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton of the indazole ring, and the methyl protons. The chemical shifts are influenced by the electron-withdrawing nature of the nitrile group and the electron-donating nature of the methyl group. The data presented below is a prediction based on the analysis of similar indazole structures, such as 6-Methyl-1H-indazole and 3-Phenyl-1H-indazole-6-carbonitrile.[3][7]

Predicted Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
N-H~13.0 - 13.5broad singlet-
H-3~8.1 - 8.2singlet-
H-4~7.8 - 7.9singlet-
H-7~7.6 - 7.7singlet-
CH₃~2.5 - 2.6singlet-

Spectra are typically recorded in deuterated solvents like DMSO-d₆.

Causality Behind Experimental Choices:

  • Solvent: DMSO-d₆ is an excellent choice for indazole derivatives as it effectively dissolves the compound and its high polarity helps in observing the exchangeable N-H proton, which often appears as a broad signal at a very downfield chemical shift.[8]

  • Reference Standard: Tetramethylsilane (TMS) is used as an internal standard, with its signal set to 0 ppm, for calibrating the chemical shift axis.[9]

Predicted ¹³C NMR Spectral Data

¹³C NMR spectroscopy is particularly useful for confirming the carbon skeleton and the position of substituents on the aromatic ring.[2][10] The predicted chemical shifts are based on data from substituted indazoles.[3][4]

Predicted Carbon Assignment Chemical Shift (δ, ppm)
C-3~135
C-3a~122
C-4~125
C-5~108
C-6~140
C-7~112
C-7a~141
C≡N~118
CH₃~21
Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra using the residual solvent peak or TMS.

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Structural Analysis Prep Dissolve 5-10 mg of sample in ~0.7 mL DMSO-d₆ Acq_H1 ¹H NMR Acquisition (16-32 scans) Prep->Acq_H1 Acq_C13 ¹³C NMR Acquisition (≥1024 scans) Prep->Acq_C13 Proc Fourier Transform Phase & Baseline Correction Referencing (TMS) Acq_H1->Proc Acq_C13->Proc Analysis Assign Signals Confirm Connectivity Verify Structure Proc->Analysis

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[6]

Predicted IR Absorption Frequencies

For this compound, the key vibrational bands are associated with the N-H bond, aromatic C-H bonds, the C≡N (nitrile) bond, and C-H bonds of the methyl group.

Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
N-H stretch (H-bonded)3300 - 3100Medium, Broad
Aromatic C-H stretch3100 - 3000Medium
Aliphatic C-H stretch (CH₃)3000 - 2850Medium
C≡N stretch (nitrile)2240 - 2220Strong, Sharp
Aromatic C=C stretch1600 - 1475Medium-Weak
C-H bend (CH₃)~1450 and ~1375Medium

Trustworthiness of Protocol: The presence of a strong, sharp absorption peak around 2230 cm⁻¹ is a highly reliable diagnostic for the nitrile functional group.[11][12] Conjugation with the aromatic ring typically shifts this absorption to a slightly lower wavenumber compared to saturated nitriles.[11] The broad N-H stretch is characteristic of the hydrogen-bonded indazole moiety in the solid state.[13]

Experimental Protocol: IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened cloth (e.g., isopropanol) and running a background scan.

  • Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Analysis: Label the significant peaks and correlate them to the corresponding functional group vibrations using standard correlation tables.[14][15]

IR Spectroscopy Workflow Diagram

IR_Workflow Start Clean ATR Crystal Background Acquire Background Spectrum Start->Background Sample Apply Solid Sample to Crystal Background->Sample Pressure Apply Pressure Sample->Pressure Acquire Collect Sample Spectrum (16-32 scans) Pressure->Acquire Analyze Identify Characteristic Absorption Bands Acquire->Analyze

Caption: Standard workflow for acquiring an IR spectrum using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental formula of a compound and offers structural information based on its fragmentation patterns upon ionization.[16]

Predicted Mass Spectrum Data

Using Electron Impact (EI) ionization, aromatic heterocyclic compounds like indazole typically show a prominent molecular ion peak (M⁺·) due to the stability of the aromatic system.[16][17]

  • Molecular Formula: C₉H₇N₃

  • Exact Mass: 157.0640 g/mol

  • Nominal Mass: 157 g/mol

Predicted Fragmentation Pattern: The fragmentation of N-heterocycles can be complex.[18] For this compound, key fragmentation pathways could include:

  • [M]⁺·: The molecular ion peak at m/z = 157.

  • [M-1]⁺: Loss of a hydrogen radical (H·) from the N-H or methyl group, m/z = 156.

  • [M-27]⁺: Loss of hydrogen cyanide (HCN) from the indazole ring, a common fragmentation for N-heterocycles, m/z = 130.[18]

  • [M-CH₃]⁺: Loss of a methyl radical, m/z = 142.

Experimental Protocol: High-Resolution MS (HRMS) Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer. Electrospray Ionization (ESI) is a soft ionization technique suitable for obtaining the protonated molecule [M+H]⁺, while Electron Impact (EI) is a hard technique that induces fragmentation and is useful for library matching.

  • Mass Analysis: Use a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, to measure the mass-to-charge ratios (m/z) with high accuracy (typically < 5 ppm error).

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Data Analysis: Determine the elemental composition of the molecular ion from its accurate mass. Analyze the fragmentation pattern to support the proposed structure.

Mass Spectrometry Logic Diagram

MS_Logic cluster_frag Fragmentation Pathways Molecule This compound (C₉H₇N₃) Ionization Ionization (EI or ESI) Molecule->Ionization MolecularIon Molecular Ion [M]⁺· m/z = 157 Ionization->MolecularIon Frag1 Loss of H· [M-1]⁺ m/z = 156 MolecularIon->Frag1 Frag2 Loss of HCN [M-27]⁺ m/z = 130 MolecularIon->Frag2 Frag3 Loss of CH₃· [M-15]⁺ m/z = 142 MolecularIon->Frag3

Caption: Logical relationships in the mass spectrometric analysis of the target compound.

Conclusion

The structural confirmation of this compound is achieved through a coordinated application of NMR, IR, and MS. ¹H and ¹³C NMR establish the precise connectivity of atoms, IR spectroscopy confirms the presence of key nitrile and indazole functional groups, and high-resolution mass spectrometry validates the elemental composition and molecular weight. The predictive data and standardized protocols outlined in this guide provide a robust framework for researchers to confidently characterize this molecule and its derivatives, ensuring the scientific integrity and reproducibility of their work.

References

Determining the Solubility Profile of 6-Methyl-1H-indazole-5-carbonitrile: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for determining the solubility of 6-Methyl-1H-indazole-5-carbonitrile, a key physicochemical property that underpins its successful development as a therapeutic agent. Recognizing the current scarcity of publicly available, quantitative solubility data for this specific molecule, this document shifts from a simple data repository to an enabling guide. It equips researchers, scientists, and drug development professionals with the foundational principles, detailed experimental protocols, and critical safety considerations necessary to establish a robust solubility profile in common laboratory solvents. By following the methodologies outlined herein, research teams can generate the high-quality, reliable data essential for informed decision-making in formulation, process chemistry, and preclinical studies.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a promising molecule from the laboratory bench to a clinically effective drug is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, aqueous and non-aqueous solubility stand as paramount determinants of a drug's ultimate success. For a compound like this compound, understanding its solubility is not merely an academic exercise; it is a critical prerequisite for:

  • Formulation Development: The ability to dissolve the active pharmaceutical ingredient (API) in a suitable solvent system is fundamental to creating bioavailable and stable dosage forms, whether for oral, parenteral, or topical administration.

  • Process Chemistry and Scale-Up: Efficient purification, crystallization, and reaction kinetics during synthesis are heavily reliant on the solubility of the compound and its intermediates in various organic solvents.[1]

  • Pharmacokinetic Profiling: The dissolution rate of a drug, which is intrinsically linked to its solubility, directly impacts its absorption, distribution, metabolism, and excretion (ADME) profile.

  • High-Throughput Screening (HTS): In early-stage drug discovery, compounds are often screened in solution-based assays. Poor solubility can lead to false negatives and an inaccurate assessment of a compound's biological activity.

This guide will provide a practical, step-by-step approach to experimentally determining the solubility of this compound, thereby empowering research teams to de-risk their development programs and accelerate their path to the clinic.

Predicted Solubility Profile of this compound

In the absence of specific experimental data, a qualitative prediction of solubility can be made based on the principle of "like dissolves like."[1] The molecular structure of this compound, featuring a fused heterocyclic indazole ring, a polar nitrile (-CN) group, and a nonpolar methyl (-CH3) group, suggests a nuanced solubility profile.

  • Polar Solvents (e.g., Water, Ethanol, Methanol): The presence of the nitrogen atoms in the indazole ring and the polar nitrile group may impart some degree of solubility in polar protic and aprotic solvents. However, the largely aromatic and hydrocarbon scaffold will likely limit aqueous solubility. Hydrogen bonding between the indazole N-H and water or alcohol solvents is possible.[1]

  • Nonpolar Solvents (e.g., Hexane, Toluene): The methyl group and the benzene ring portion of the indazole system introduce nonpolar character, suggesting potential solubility in nonpolar solvents.

  • Intermediate Polarity Solvents (e.g., Dichloromethane, Acetone, Ethyl Acetate): Solvents with intermediate polarity are often good candidates for dissolving compounds with mixed polarity characteristics like this compound.

These predictions serve as a starting point for the experimental determination of solubility, which is the only definitive way to establish the compound's behavior in different solvent systems.

Experimental Workflow for Solubility Determination

A systematic approach is crucial for obtaining accurate and reproducible solubility data. The following workflow outlines the key stages of this process.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A Compound & Solvent Procurement B Purity Analysis of Compound A->B C Solvent Degassing (Optional) B->C D Equilibrium Solubility Determination (Shake-Flask Method) C->D E Kinetic Solubility Assessment (High-Throughput Screening) C->E F Quantitative Analysis (e.g., HPLC, UV-Vis) D->F E->F G Data Interpretation & Reporting F->G

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[2] It involves equilibrating an excess of the solid compound with the solvent of interest over a defined period and then measuring the concentration of the dissolved solute in the resulting saturated solution.

Materials and Equipment
  • This compound (of known purity)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or rotator

  • Constant temperature incubator or water bath

  • Syringes and syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Step-by-Step Procedure
  • Preparation of the Test System:

    • Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

    • Add a known volume of the selected solvent to each vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker or rotator within a constant temperature incubator (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solute remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.

  • Quantitative Analysis:

    • Prepare a series of calibration standards of this compound of known concentrations in the same solvent.

    • Analyze the filtered sample and the calibration standards using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

    • Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) against the concentration of the standards.

    • Determine the concentration of this compound in the filtered sample by interpolating its analytical response on the calibration curve.

Data Presentation

The experimentally determined solubility data should be presented in a clear and concise table.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Water25Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value
Methanol25Experimental ValueCalculated Value
Acetone25Experimental ValueCalculated Value
Ethyl Acetate25Experimental ValueCalculated Value
Dichloromethane25Experimental ValueCalculated Value
Toluene25Experimental ValueCalculated Value
Hexane25Experimental ValueCalculated Value

Safety, Handling, and Disposal

Prior to commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all solvents used.

Hazard Identification

Based on available safety data, this compound is classified as:

  • Harmful if swallowed.[3]

  • Causes skin irritation.[3]

  • Causes serious eye irritation.[3]

  • May cause respiratory irritation.[3]

  • Harmful to aquatic life with long-lasting effects.[3]

Personal Protective Equipment (PPE)
  • Wear protective gloves, clothing, and eye/face protection.[4]

  • In case of insufficient ventilation, wear suitable respiratory equipment.

Handling and Storage
  • Handle in a well-ventilated area.[4]

  • Avoid contact with skin, eyes, and clothing.[5]

  • Keep the container tightly closed and store it in a dry, cool place.[4]

First Aid Measures
  • If swallowed: Rinse mouth and seek immediate medical attention.[4]

  • In case of skin contact: Wash off with soap and plenty of water.[6]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]

  • If inhaled: Move the person into fresh air.[3]

Disposal
  • Dispose of the compound and its containers in accordance with local, regional, and national regulations.

  • Do not let the product enter drains.[3]

Conclusion

References

The Indazole Scaffold: A Privileged Core in Modern Drug Discovery — Unveiling the Potential of 6-Methyl-1H-indazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-indazole core represents a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Its unique bicyclic structure, composed of a fused benzene and pyrazole ring, offers a versatile template for designing molecules with a wide array of pharmacological activities, including potent kinase inhibition, anti-inflammatory effects, and modulation of cannabinoid receptors.[3][4][5] This in-depth technical guide focuses on the known and inferred biological activities of a specific, yet under-documented derivative: 6-Methyl-1H-indazole-5-carbonitrile . While direct biological data for this compound is not extensively available in peer-reviewed literature, this guide will synthesize information from closely related analogs and the broader indazole class to provide a comprehensive perspective for researchers, scientists, and drug development professionals. We will delve into the chemical rationale behind the potential therapeutic applications, present detailed experimental protocols for evaluating such activities, and explore the structure-activity relationships that govern the biological effects of substituted indazoles.

The Indazole Nucleus: A Foundation for Diverse Biological Activity

The indazole ring system is a bioisostere of indole, and its derivatives are found in numerous natural and synthetic compounds with demonstrated pharmacological properties.[5] The stability of the 1H-tautomer makes it a common motif in drug design.[3] The therapeutic landscape of indazole-containing drugs is highlighted by FDA-approved molecules such as Axitinib and Pazopanib, both potent tyrosine kinase inhibitors used in oncology, and Granisetron, a selective 5-HT3 receptor antagonist for the management of chemotherapy-induced nausea and vomiting. This diversity in application underscores the remarkable versatility of the indazole scaffold.

The biological activities of indazole derivatives are broad, with significant research focused on:

  • Anticancer Activity: Primarily through the inhibition of various protein kinases crucial for tumor growth and proliferation.[1]

  • Anti-inflammatory Activity: Often linked to the inhibition of enzymes like nitric oxide synthases (NOS).[6]

  • Neurological Applications: Including agonism of cannabinoid receptors (CB1).[4][7]

  • Antibacterial and Antifungal Properties: Demonstrating a wide spectrum of antimicrobial effects.[2]

Inferred Biological Profile of this compound

Given the absence of specific studies on this compound, we can infer its potential biological activities by examining structurally similar compounds and understanding the influence of its specific substituents—a methyl group at position 6 and a carbonitrile group at position 5.

Potential as a Kinase Inhibitor

The most probable and significant biological role for this compound is as a kinase inhibitor. This hypothesis is strongly supported by the following observations:

  • The Indazole Scaffold: The indazole core is a well-established hinge-binding motif in many kinase inhibitors.[1]

  • Structural Analogs: A closely related compound, 6-Fluoro-1H-indazole-5-carbonitrile, is utilized as a key intermediate in the synthesis of kinase inhibitors for cancer treatment.[8] The fluorine and nitrile groups are noted to enhance metabolic stability and binding affinity.[8] It is plausible that the 6-methyl group in our compound of interest serves a similar purpose in occupying a hydrophobic pocket within a kinase active site.

  • Substitution Patterns: The substitution on the benzene ring of the indazole is critical for potency and selectivity. For instance, a methyl group on the indazole ring of certain derivatives has been shown to significantly increase activity against GSK-3β.[1]

A patent for 1H-indazole derivatives as VEGFR-2 kinase inhibitors further supports the potential of this class of compounds in targeting angiogenesis.[9]

Signaling Pathway: VEGFR-2 and Downstream Signaling

The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Indazole-based kinase inhibitors, such as Axitinib and Pazopanib, target the ATP-binding site of VEGFR-2, preventing its activation and subsequent downstream signaling.

VEGFR2_Pathway cluster_membrane Cell Membrane VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras Activates PI3K PI3K VEGFR2->PI3K Activates Indazole_Inhibitor This compound (Hypothesized Inhibitor) Indazole_Inhibitor->VEGFR2 Inhibits (ATP binding site) PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway by this compound.

Potential as a Nitric Oxide Synthase (NOS) Inhibitor

Numerous indazole derivatives have been evaluated as inhibitors of nitric oxide synthases, with many showing a preference for the inducible isoform (iNOS) over the neuronal isoform (nNOS).[6] This activity is relevant for treating inflammatory conditions where iNOS is overexpressed. The electronic properties of the substituents on the indazole ring play a crucial role in this inhibitory activity. While the specific impact of a 5-carbonitrile and 6-methyl substitution is unknown, this remains a plausible area for investigation.

Experimental Protocols for Biological Evaluation

To ascertain the biological activity of this compound, a series of in vitro assays are necessary. The following protocols are representative of the standard methods used for evaluating indazole derivatives.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the affinity (IC50) of a test compound for a specific kinase.

Workflow Diagram:

Kinase_Assay_Workflow A Prepare Assay Buffer and Reagents (Kinase, Eu-Antibody, Alexa Fluor™ Tracer) C Add Test Compound and Kinase to Assay Plate A->C B Prepare Serial Dilution of This compound in DMSO B->C D Incubate for 60 minutes at Room Temperature C->D E Add Tracer-Antibody Mixture D->E F Incubate for 60 minutes at Room Temperature E->F G Read Plate on a TR-FRET enabled Plate Reader (Excitation: 340 nm, Emission: 615 nm & 665 nm) F->G H Calculate Emission Ratio and Determine IC50 G->H

Caption: Workflow for a TR-FRET based kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare 1X Kinase Buffer from a 5X stock solution.

    • Prepare a solution of the target kinase (e.g., VEGFR-2) in Kinase Buffer.

    • Prepare a solution of the Alexa Fluor™ conjugated kinase tracer.

    • Prepare a solution of the Europium-labeled anti-tag antibody.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for IC50 determination.

  • Assay Procedure (384-well plate):

    • To each well, add 2.5 µL of the serially diluted test compound.

    • Add 5 µL of the prepared kinase solution to each well.

    • Shake the plate gently and incubate at room temperature for 60 minutes.

    • Prepare a Tracer/Antibody mixture according to the manufacturer's protocol.

    • Add 5 µL of the Tracer/Antibody mixture to each well.

    • Shake the plate and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate using a TR-FRET compatible plate reader (e.g., Tecan Spark® or similar). Set the excitation wavelength to 340 nm and read emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ acceptor).

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Nitric Oxide Synthase (NOS) Inhibition Assay (Griess Reagent System)

This colorimetric assay measures the production of nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO), to determine NOS activity.

Step-by-Step Methodology:

  • Enzyme and Cofactor Preparation:

    • Prepare a reaction mixture containing iNOS or nNOS enzyme, L-arginine (substrate), and necessary cofactors (NADPH, FAD, FMN, and BH4) in a suitable buffer (e.g., HEPES).

  • Inhibitor Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Create serial dilutions of the inhibitor.

  • Assay Procedure (96-well plate):

    • Add a small volume of the diluted inhibitor to the appropriate wells.

    • Initiate the reaction by adding the enzyme/cofactor mixture.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Nitrite Detection:

    • Stop the reaction (e.g., by adding a reagent that depletes NADPH).

    • Add Sulfanilamide solution (from the Griess Reagent System) to all wells and incubate for 5-10 minutes at room temperature, protected from light.

    • Add N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution to all wells and incubate for another 5-10 minutes. A purple/magenta color will develop in the presence of nitrite.

  • Data Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite produced in each well and determine the percentage of inhibition by the test compound. Calculate the IC50 value from a dose-response curve.

Structure-Activity Relationship (SAR) Insights from Related Indazoles

The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring.

Compound/Derivative ClassPosition of Key SubstituentsObserved/Inferred Biological ActivityReference
6-Fluoro-1H-indazole-5-carbonitrile 6-Fluoro, 5-CarbonitrileIntermediate for kinase inhibitors.[8]
Indazole Derivatives 5-MethylA methyl group at the 5-position was found to be less active than a methoxy group in GSK-3 inhibitors.[1]
3-substituted 1H-indazoles Varied at C3Potent inhibition of IDO1 enzyme.[3]
6-azaindazole derivatives Nitrogen at position 6Potent inhibition of all three Pim kinases.[3]
Indazole-3-carboxamides Varied at N1 and C3Cannabinoid (CB1) receptor agonists.[4]

This data suggests that substitutions at the 5- and 6-positions of the indazole ring are well-tolerated and can be used to modulate activity and selectivity against various targets. The combination of a methyl group at position 6 and a carbonitrile at position 5 in This compound presents an interesting profile. The methyl group can provide a hydrophobic interaction in a binding pocket, while the electron-withdrawing carbonitrile group can influence the electronic properties of the ring system and potentially form hydrogen bonds.

Conclusion and Future Directions

While the biological activity of This compound has not been explicitly detailed in the public domain, a comprehensive analysis of the indazole scaffold and its derivatives strongly suggests its potential as a biologically active molecule, most notably as a kinase inhibitor . Its structural similarity to known kinase inhibitor intermediates provides a solid rationale for its evaluation in anticancer drug discovery programs. Furthermore, its potential as a modulator of other enzyme systems, such as nitric oxide synthases, should not be overlooked.

This technical guide provides a foundational framework for researchers interested in exploring the therapeutic potential of this compound. The detailed experimental protocols offer a starting point for its synthesis and biological characterization. Future work should focus on the synthesis of this compound and its screening against a panel of kinases and other relevant biological targets to fully elucidate its pharmacological profile. Such studies will be invaluable in determining if this specific derivative can be developed into a lead compound for novel therapeutics.

References

discovery and history of 6-Methyl-1H-indazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Methyl-1H-indazole-5-carbonitrile: From Synthesis to Application

Introduction: The Privileged Indazole Scaffold

Nitrogen-containing heterocyclic compounds are foundational to modern medicinal chemistry, serving as the core scaffolds for a vast number of therapeutic agents.[1][2] Among these, the indazole ring system—a bicyclic structure composed of a benzene ring fused to a pyrazole ring—has emerged as a "privileged scaffold."[1][3] This distinction arises from its ability to interact with a wide range of biological targets, its favorable pharmacokinetic properties, and its synthetic tractability.[3][4]

Indazoles exist in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H tautomer being the more thermodynamically stable and predominant form.[1] The scaffold's unique electronic and structural features allow it to serve as a bioisostere for other critical structures like purines or indoles, enabling it to modulate the activity of enzymes such as kinases, which are central to cellular signaling and are often implicated in diseases like cancer.[2] Marketed drugs such as the anti-cancer agent Axitinib and the antiemetic Granisetron feature the indazole core, underscoring its clinical significance.[3][5] This guide focuses on a specific, highly functionalized derivative, this compound, tracing its synthetic origins and detailing its crucial role as a building block in contemporary drug discovery.

The Emergence of this compound: A Key Synthetic Intermediate

While a singular "discovery" event for this compound (CAS No. 259537-71-8) is not prominently documented in seminal literature, its history is intrinsically linked to the broader development of methods for synthesizing substituted indazoles. Its value lies not as an end-product but as a versatile intermediate, providing a pre-functionalized core for constructing more complex molecules. The methyl group at the 6-position and the nitrile at the 5-position offer distinct chemical handles for further elaboration, making it a sought-after component in the synthesis of targeted therapeutics.

The primary and most established method for its synthesis involves a classical chemical transformation: the diazotization of an ortho-substituted aniline followed by intramolecular cyclization. This pathway provides a reliable and scalable route to the indazole core.

Primary Synthetic Pathway: Diazotization and Cyclization

The most common synthesis of this compound begins with 2-amino-4-methylbenzonitrile. The process hinges on the conversion of the primary amino group into a diazonium salt, which then undergoes an in-situ cyclization to form the fused pyrazole ring.

G A 2-Amino-4-methylbenzonitrile (Starting Material) B Diazotization (NaNO₂, Acid) A->B C Intermediate Diazonium Salt B->C D Intramolecular Cyclization C->D E This compound (Final Product) D->E

Caption: Core synthetic workflow for this compound.

Experimental Protocol: Synthesis via Diazotization

This protocol outlines the laboratory-scale synthesis of this compound from 2-amino-4-methylbenzonitrile.

Pillar of Trustworthiness: This protocol is a self-validating system. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), and the final product's identity and purity are confirmed through standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Reagent/Solvent Purpose Causality Behind Choice
2-Amino-4-methylbenzonitrileStarting MaterialProvides the necessary benzene ring with the amine, methyl, and nitrile groups in the correct orientation for cyclization.
Acetic Acid / HClSolvent & Acid CatalystCreates the acidic medium required for the formation of nitrous acid (HNO₂) from sodium nitrite, which is the active diazotizing agent.
Sodium Nitrite (NaNO₂)Diazotizing AgentReacts with the acid to form nitrous acid, which converts the primary amine into a reactive diazonium salt intermediate.
WaterSolvent/QuenchingUsed to dissolve the sodium nitrite and later to precipitate and wash the final product.
Sodium Bicarbonate (aq.)NeutralizationUsed during workup to neutralize excess acid before extraction.
Ethyl AcetateExtraction SolventAn organic solvent with appropriate polarity to extract the product from the aqueous reaction mixture.

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-amino-4-methylbenzonitrile in glacial acetic acid or a suitable mineral acid like hydrochloric acid in a reaction vessel equipped with a stirrer and cooled in an ice bath to 0-5°C.

  • Diazotization: Prepare a solution of sodium nitrite in cold water. Add this solution dropwise to the stirred aniline solution, ensuring the temperature is maintained below 5°C. Expertise Insight: Slow, controlled addition is critical to prevent the exothermic reaction from overheating, which can lead to the decomposition of the diazonium salt and the formation of unwanted side products.

  • Reaction & Cyclization: After the addition is complete, allow the mixture to stir at low temperature for an additional 30-60 minutes to ensure complete diazotization. The diazonium salt forms in situ and spontaneously cyclizes to form the indazole ring.

  • Precipitation: Slowly warm the reaction mixture to room temperature and then pour it into a beaker of ice water. The product, being sparingly soluble in water, will precipitate out as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acid and salts, followed by a wash with a dilute solution of sodium bicarbonate to neutralize any remaining acid.

  • Drying & Purification: Dry the crude product under vacuum. If necessary, further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound.

Role in Drug Development: A Versatile Scaffolding

The true value of this compound is realized in its application as a key building block for high-value pharmaceutical compounds, particularly kinase inhibitors for oncology. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functional groups, while the indazole nitrogen atoms provide sites for alkylation or arylation.

This scaffold is a component of several patented compounds investigated for their therapeutic potential. For instance, it serves as a precursor for inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in solid tumors.[6][7]

Illustrative Application: Synthesis of a VEGFR-2 Kinase Inhibitor Intermediate

The following diagram illustrates how this compound can be elaborated into a more complex intermediate used in the synthesis of VEGFR-2 inhibitors.

G cluster_0 Core Intermediate cluster_1 Functionalization Steps cluster_2 Advanced Intermediate cluster_3 Final Coupling A This compound B N-Alkylation/Arylation (e.g., with a protected side chain) A->B Step 1 C Nitrile Hydrolysis (Acid or Base Catalysis) B->C Step 2 D N-Substituted 6-Methyl-1H-indazole-5-carboxylic acid C->D Yields E Amide Coupling (with a target amine moiety) D->E Step 3 F Complex Bioactive Molecule (e.g., VEGFR-2 Inhibitor) E->F Yields

Caption: Synthetic pathway from the core scaffold to a complex drug candidate.

Conclusion and Future Perspectives

This compound stands as a testament to the enabling power of well-designed chemical intermediates. While its own history is that of a quiet facilitator rather than a headline discovery, its impact is significant. Its robust and scalable synthesis, derived from fundamental principles of organic chemistry, provides the pharmaceutical industry with a reliable starting point for complex molecular architectures. As drug discovery continues to focus on highly specific and potent modulators of cellular pathways, the demand for versatile, pre-functionalized scaffolds like this compound will only grow. Future innovations may lie in developing even more efficient, greener synthetic routes or in uncovering new reaction pathways that leverage its unique functionality to build next-generation therapeutics.

References

structural analysis of 6-Methyl-1H-indazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Analysis of 6-Methyl-1H-indazole-5-carbonitrile

Executive Summary

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its indazole core is a privileged scaffold found in numerous biologically active molecules, including kinase inhibitors used in oncology.[1][2][3] A thorough understanding of its three-dimensional structure, electronic properties, and intermolecular interactions is paramount for rational drug design and the development of novel therapeutics. This guide provides a comprehensive technical overview of the methodologies employed in the structural elucidation of this compound. We will delve into a multi-faceted approach, combining spectroscopic analysis, crystallographic principles, and computational modeling to construct a detailed structural profile of the molecule. This document is intended to serve as a practical resource for researchers, offering not only procedural details but also the underlying scientific rationale for each analytical technique.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a fusion of benzene and pyrazole, is a cornerstone in modern medicinal chemistry.[4][5] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal scaffold for engaging with biological targets.[1] Derivatives of indazole have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anti-HIV, and notably, anti-cancer properties through the inhibition of protein kinases.[2][3]

The subject of this guide, this compound, possesses key functional groups—a methyl group and a carbonitrile moiety—that are expected to modulate its physicochemical properties and biological activity. The methyl group can influence solubility and metabolic stability, while the nitrile group can act as a hydrogen bond acceptor or participate in other polar interactions within a protein binding site. Therefore, a precise characterization of its structure is essential for understanding its potential as a drug candidate or a molecular probe.

Synthesis and Characterization Workflow

The journey from a chemical concept to a fully characterized molecule follows a logical and rigorous workflow. The following diagram illustrates the typical pathway for the synthesis and structural analysis of a novel compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Validation & Application start Starting Materials reaction Cyclization Reaction start->reaction e.g., from N-Tosylhydrazones workup Aqueous Workup & Extraction reaction->workup purify Column Chromatography workup->purify nmr NMR Spectroscopy (¹H, ¹³C) purify->nmr Purified Compound ms Mass Spectrometry purify->ms Purified Compound ir IR Spectroscopy purify->ir Purified Compound xray X-ray Crystallography purify->xray Purified Compound comp Computational Modeling purify->comp Purified Compound data Data Interpretation & Structural Confirmation nmr->data ms->data ir->data xray->data comp->data sar Structure-Activity Relationship (SAR) Studies data->sar

Caption: Workflow for Synthesis and Structural Analysis.

Spectroscopic Elucidation

Spectroscopic techniques are indispensable for confirming the covalent structure of a molecule. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule in solution. For this compound, both ¹H and ¹³C NMR are crucial.

Expertise & Experience: The expected chemical shifts are predicted based on the electronic environment of each nucleus. The indazole ring system is aromatic, leading to proton signals in the downfield region (typically 7.0-8.5 ppm). The methyl protons will appear upfield. The carbonitrile carbon will have a characteristic shift in the 115-125 ppm range. It is important to note that indazoles can exist in two tautomeric forms, 1H and 2H.[6][7] For unsubstituted indazole, the 1H-tautomer is thermodynamically more stable.[7][8] Multinuclear NMR studies on related indazoles have confirmed that the 1H tautomer is the predominant form in solution.[6][9]

Predicted NMR Data:

¹H NMR Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
H1~13.0br s-NH
H3~8.2s-C3-H
H4~7.8s-C4-H
H7~7.5s-C7-H
CH₃~2.5s-C6-CH₃
¹³C NMR Predicted Chemical Shift (δ, ppm) Assignment
C3~135C3
C3a~122C3a
C4~128C4
C5~110C5
C6~140C6
C7~120C7
C7a~142C7a
CN~118CN
CH₃~22CH₃

Experimental Protocol: NMR Data Acquisition

  • Sample Preparation: Dissolve ~5-10 mg of purified this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the ¹H signals to determine proton ratios and analyze the multiplicities to deduce spin-spin coupling patterns. Correlate the ¹H and ¹³C signals using 2D NMR experiments (e.g., HSQC, HMBC) for unambiguous assignment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3300-3100N-H stretchIndazole N-H
~3100-3000C-H stretchAromatic C-H
~2950-2850C-H stretchMethyl C-H
~2230-2210C≡N stretchNitrile
~1620-1450C=C stretchAromatic ring
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.

  • Molecular Formula: C₉H₇N₃

  • Monoisotopic Mass: 157.0640 g/mol

  • Expected HRMS Result (M+H)⁺: 158.0718

X-ray Crystallography: The Definitive Solid-State Structure

While NMR provides the structure in solution, single-crystal X-ray diffraction reveals the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound is not publicly available, we can infer its likely packing and hydrogen bonding motifs from related structures.[10][11]

Expertise & Experience: Indazole derivatives frequently form hydrogen-bonded dimers or chains in the crystal lattice via the N-H group of the pyrazole ring.[10][12] The planar indazole rings often engage in π-π stacking interactions. The nitrile group can act as a hydrogen bond acceptor, further influencing the crystal packing.

Hypothetical Crystallographic Data:

Parameter Expected Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or P2₁2₁2₁
N-H···N(nitrile) H-bond distance~2.9 - 3.2 Å
π-π stacking distance~3.4 - 3.8 Å

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals suitable for diffraction by slow evaporation of a saturated solution of the compound in an appropriate solvent system (e.g., ethyl acetate/hexane, dichloromethane/toluene).[10]

  • Data Collection: Mount a suitable crystal on a goniometer head and place it in a cold stream (e.g., 100 K) on a diffractometer equipped with a Mo or Cu X-ray source.[10] Collect a full sphere of diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to obtain integrated intensities. Solve the structure using direct methods or Patterson methods. Refine the atomic positions and displacement parameters against the experimental data.

  • Validation: Check the final refined structure for quality using metrics like R-factors and goodness-of-fit.[10]

Computational Structural Analysis

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful predictive tool that complements experimental data. It allows us to model the geometry, electronic structure, and spectroscopic properties of a molecule.

Methodology: DFT Calculations

A common approach involves geometry optimization and frequency calculations using a functional like B3LYP with a basis set such as 6-311++G(d,p).[8][13] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

G cluster_dft DFT Calculation Workflow input Initial Structure (this compound) opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) input->opt freq Frequency Calculation opt->freq Verify Minimum Energy props Property Calculation (NMR, HOMO/LUMO, ESP) freq->props output Optimized Geometry & Predicted Properties props->output

Caption: A typical DFT calculation workflow.

Predicted Molecular Properties:

  • Optimized Geometry: DFT calculations can provide precise bond lengths and angles, which can be compared with experimental data from crystallography.

  • Electronic Properties: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are key indicators of chemical reactivity. The electrostatic potential (ESP) map can visualize the electron-rich (negative potential, e.g., around the nitrogen atoms) and electron-poor (positive potential, e.g., around the N-H proton) regions of the molecule, which is crucial for understanding intermolecular interactions.

Conclusion: A Convergent Structural Picture

The requires a synergistic application of multiple analytical techniques. Spectroscopic methods (NMR, IR, MS) confirm the molecular formula and connectivity. X-ray crystallography provides the definitive solid-state conformation and packing. Computational modeling complements these experimental techniques by offering predictive insights into the molecule's geometry and electronic properties. Together, these methods provide the detailed structural understanding necessary to guide the use of this important scaffold in drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for the Use of 6-Methyl-1H-indazole-5-carbonitrile in Kinase Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Indazole Scaffold as a Privileged Structure in Kinase Inhibition

The indazole ring system is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to form the structural core of numerous potent and selective kinase inhibitors.[1][2][3] Kinases, a large family of enzymes that catalyze the phosphorylation of proteins, are critical nodes in cellular signaling pathways.[4] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a major class of therapeutic targets.[4][5] Indazole-containing compounds, such as the FDA-approved drugs Axitinib and Pazopanib, have demonstrated significant clinical success by targeting key kinases involved in angiogenesis and tumor progression.[3][6]

6-Methyl-1H-indazole-5-carbonitrile belongs to this important class of molecules. While its specific kinase targets are a subject of ongoing research, its structural similarity to known kinase inhibitors suggests its potential as a modulator of kinase activity. This document provides a comprehensive guide for researchers on how to effectively utilize this compound in a variety of kinase assay formats to determine its inhibitory profile and mechanism of action. The protocols and principles outlined herein are designed to ensure scientific rigor and generate reproducible, high-quality data.

Understanding the Target: A Hypothetical Kinase Signaling Pathway

To illustrate the application of this compound, we will consider a generic signaling pathway initiated by a Receptor Tyrosine Kinase (RTK), a common target for indazole-based inhibitors.[7] Upon ligand binding, the RTK dimerizes and autophosphorylates, creating docking sites for downstream signaling proteins. This initiates a cascade, often involving the RAS-RAF-MEK-ERK pathway, which ultimately leads to changes in gene expression that promote cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation Ligand Ligand Ligand->RTK Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factor ERK->TF Phosphorylation Inhibitor 6-Methyl-1H-indazole- 5-carbonitrile Inhibitor->RTK Inhibition Gene Gene Expression (Proliferation, Survival) TF->Gene

Caption: A generic Receptor Tyrosine Kinase (RTK) signaling cascade.

PART 1: Biochemical Kinase Assays - Determining Direct Inhibitory Activity

Biochemical assays are the first step in characterizing a potential kinase inhibitor.[5] They utilize purified kinase, substrate, and the co-factor ATP in a cell-free system to directly measure the inhibitor's effect on enzyme activity. A widely used and robust method is the luminescence-based ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.[4][8]

Principle of the ADP-Glo™ Kinase Assay

The assay is performed in two steps. First, the kinase reaction is allowed to proceed in the presence of the inhibitor. Then, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the generated ADP back into ATP, which is then used by a luciferase to produce light. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.[8]

Experimental Protocol: In Vitro Luminescence-Based Kinase Assay

Materials:

  • Kinase: Purified, active kinase of interest (e.g., VEGFR2, FGFR1).

  • Substrate: A suitable peptide or protein substrate for the chosen kinase.

  • This compound: Prepare a 10 mM stock solution in 100% DMSO.

  • ATP: Adenosine 5'-triphosphate.

  • Kinase Assay Buffer: e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA.[4]

  • ADP-Glo™ Kinase Assay Kit: (Promega or similar).

  • Controls: A known inhibitor for the target kinase (positive control) and a pan-kinase inhibitor like Staurosporine.[4]

  • Plates: White, opaque 96-well or 384-well plates suitable for luminescence readings.

Procedure:

  • Compound Preparation: Create a serial dilution of this compound in DMSO. A common starting point is a 10-point, 3-fold dilution series to span a wide concentration range (e.g., 100 µM to 5 nM).

  • Assay Plate Setup:

    • Add 2.5 µL of the serially diluted inhibitor or DMSO (vehicle control) to the appropriate wells of the assay plate.[4]

    • Prepare a kinase/substrate mixture in kinase assay buffer. Add 5 µL of this mixture to each well.

    • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Kinase Reaction:

    • Prepare an ATP solution in kinase assay buffer at a concentration close to the Km of the kinase for ATP (this should be determined empirically).

    • Add 2.5 µL of the ATP solution to each well to start the reaction.[4]

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.[4]

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for another 30 minutes at room temperature to allow the luminescent signal to develop and stabilize.[4]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis and Presentation

The raw luminescence data is used to calculate the percent inhibition for each inhibitor concentration relative to the vehicle (DMSO) control. This data is then plotted on a semi-log graph (percent inhibition vs. log of inhibitor concentration) and fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[4]

CompoundTarget KinaseIC50 (nM)
This compoundKinase A15
This compoundKinase B250
This compoundKinase C>10,000
Staurosporine (Positive Control)Kinase A5

Table 1: Hypothetical inhibitory activity of this compound against a panel of kinases.

PART 2: Cell-Based Assays - Assessing Activity in a Physiological Context

While biochemical assays are crucial for determining direct inhibition, cell-based assays are essential to evaluate a compound's efficacy in a more physiologically relevant environment.[9] These assays can provide insights into cell permeability, target engagement, and effects on downstream signaling pathways.

Protocol: Western Blot Analysis of Target Phosphorylation

This protocol aims to determine if this compound can inhibit the phosphorylation of a target kinase and its downstream substrates within a cell.

Materials:

  • Cell Line: A cell line that expresses the target kinase (e.g., HUVEC for VEGFR2, or a cancer cell line with a known kinase dependency).

  • This compound: Prepared as a stock solution in DMSO.

  • Growth Media and Supplements: Appropriate for the chosen cell line.

  • Stimulant: A ligand or growth factor to activate the kinase pathway (e.g., VEGF for VEGFR2).

  • Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

  • Antibodies: Primary antibodies specific for the phosphorylated and total forms of the target kinase and a downstream substrate (e.g., phospho-ERK and total ERK). HRP-conjugated secondary antibodies.

  • SDS-PAGE and Western Blotting Reagents.

Procedure:

  • Cell Seeding and Treatment:

    • Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.

    • Serum-starve the cells for 4-6 hours to reduce basal kinase activity.

    • Pre-treat the cells with various concentrations of this compound (and a vehicle control) for 1-2 hours.

  • Kinase Activation:

    • Stimulate the cells with the appropriate ligand (e.g., 50 ng/mL VEGF) for a short period (e.g., 10-15 minutes) to induce phosphorylation. A non-stimulated control should be included.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

    • Collect the lysates and determine the protein concentration using a BCA or Bradford assay.[9]

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against the phospho-protein of interest overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody.[9]

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for the total protein to ensure equal loading.

G cluster_workflow Cell-Based Assay Workflow A 1. Seed Cells B 2. Serum Starve A->B C 3. Pre-treat with Inhibitor B->C D 4. Stimulate with Ligand C->D E 5. Lyse Cells D->E F 6. Western Blot E->F G 7. Analyze Phosphorylation F->G

Caption: Workflow for a cell-based Western blot assay.

PART 3: Scientific Integrity and Trustworthiness

To ensure the validity of your results, several key principles must be followed.

  • Appropriate Controls: Always include positive and negative controls. A vehicle control (e.g., DMSO) is essential to account for any effects of the solvent.[10] A known inhibitor for the target kinase serves as a positive control to validate the assay's performance.[5]

  • Dose-Response and Time-Course: Evaluate the inhibitor's effect at multiple concentrations and time points to understand its potency and the dynamics of its action.[10]

  • Distinguishing On-Target vs. Off-Target Effects: This is a critical challenge. Strategies include:

    • Kinome Profiling: Screen the inhibitor against a broad panel of kinases to identify potential off-targets.[5][10]

    • Rescue Experiments: Expressing a mutant form of the target kinase that is resistant to the inhibitor should rescue the observed phenotype if the effect is on-target.[10]

  • Assay Optimization: Key parameters such as enzyme and substrate concentrations, reaction time, and DMSO concentration should be optimized to ensure the assay is robust and reproducible.[11] For instance, ATP concentration should ideally be at or near the Km for the kinase to allow for sensitive detection of ATP-competitive inhibitors.[12]

Conclusion

This compound represents a promising starting point for kinase inhibitor discovery. By employing a systematic approach that begins with robust biochemical assays to establish direct inhibitory activity and progresses to cell-based assays to confirm target engagement and functional effects, researchers can effectively characterize its biological profile. Adherence to the principles of scientific integrity, including rigorous use of controls and methods to deconvolute on- and off-target effects, is paramount for generating reliable and impactful data. The protocols and guidelines presented here provide a solid framework for the investigation of this and other novel small molecule kinase inhibitors.

References

experimental procedure for N-alkylation of 6-Methyl-1H-indazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Regioselective N-Alkylation of 6-Methyl-1H-indazole-5-carbonitrile: A Comprehensive Guide to Synthesis, Mechanism, and Characterization

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of N-Alkylated Indazoles

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from oncology to anti-inflammatory and antiviral treatments.[1] The biological activity of these compounds is profoundly influenced by the substitution pattern on the indazole ring, particularly on the nitrogen atoms. The N-alkylation of indazoles is a fundamental synthetic step, yet it presents a persistent challenge: the presence of two nucleophilic nitrogen atoms (N1 and N2) often leads to the formation of regioisomeric mixtures, complicating synthesis and purification.[1][2][3][4]

This guide provides a detailed experimental procedure for the regioselective N1-alkylation of this compound, a versatile intermediate for drug discovery. We will delve into the mechanistic principles governing regioselectivity and present a robust, field-proven protocol designed to maximize the yield of the desired N1 isomer.

Mechanistic Insights: The Challenge of Regioselectivity

The outcome of an indazole alkylation reaction is a delicate balance between thermodynamic and kinetic control, heavily influenced by the choice of base, solvent, and the steric and electronic nature of the indazole substituents.[2][5]

The two nitrogen atoms of the indazole ring exist in tautomeric forms: the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally recognized as being more thermodynamically stable.[1][2][6][7] This intrinsic stability can be exploited to favor the N1-alkylated product.

  • Thermodynamic Control (Favors N1): Conditions that allow the reaction to reach its lowest energy state will preferentially yield the more stable N1-isomer. The use of a strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is a classic example. This system deprotonates the indazole to form the indazolide anion, and under these conditions, the subsequent alkylation favors the thermodynamically preferred N1 position.[3][5][6][8]

  • Kinetic Control (Can Favor N2): Conditions that favor the fastest-forming product can sometimes lead to the N2-isomer. Certain procedures, such as the Mitsunobu reaction, are known to favor N2-alkylation.[2][6][7]

  • Steric Hindrance: Bulky substituents at the C7 position can physically block access to the N1 position, thereby directing alkylating agents to the N2 position, even under conditions that would normally favor N1.[2][4][9] For the target molecule, this compound, the absence of a C7 substituent makes the N1 position sterically accessible.

The diagram below illustrates the competing pathways in the alkylation of the indazolide anion.

G cluster_start cluster_anion cluster_products Indazole This compound Anion Indazolide Anion Indazole->Anion  Base (e.g., NaH) -H⁺ N1_Product N1-Alkylated Product (Thermodynamically Favored) Anion->N1_Product  R-X (Thermodynamic Path) N2_Product N2-Alkylated Product (Kinetically Favored / Sterically Directed) Anion->N2_Product  R-X (Kinetic Path)

Caption: Competing N1 vs. N2 alkylation pathways after deprotonation.

Protocol: Selective N1-Alkylation using NaH/THF

This protocol is optimized for the selective synthesis of the N1-alkylated isomer of this compound by leveraging thermodynamic control. The combination of sodium hydride in THF has proven to be a robust and highly regioselective system for a wide array of indazole substrates.[3][6][9]

Materials and Reagents
ReagentFormulaCAS No.Key Properties / Role
This compoundC₉H₇N₃886483-09-4Starting Material
Sodium Hydride (60% dispersion in oil)NaH7646-69-7Strong, non-nucleophilic base for deprotonation
Tetrahydrofuran (THF), AnhydrousC₄H₈O109-99-9Aprotic solvent
Alkyl Halide (R-X) or Tosylate (R-OTs)VariesVariesElectrophile / Alkylating Agent
Saturated Aqueous Ammonium ChlorideNH₄Cl12125-02-9Quenching agent
Ethyl Acetate (EtOAc)C₄H₈O₂141-78-6Extraction solvent
BrineNaCl (aq)7647-14-5Washing agent
Anhydrous Sodium SulfateNa₂SO₄7757-82-6Drying agent
Silica GelSiO₂7631-86-9Stationary phase for column chromatography
Equipment
  • Flame-dried, two-neck round-bottom flask with a magnetic stir bar

  • Septa and nitrogen/argon inlet

  • Syringes and needles

  • Ice-water bath

  • Standard glassware for workup (separatory funnel, Erlenmeyer flasks)

  • Rotary evaporator

  • Flash chromatography system

Experimental Workflow Diagram

G A 1. Setup Add indazole to flame-dried flask under N₂ atmosphere. B 2. Solvent Addition Add anhydrous THF. A->B C 3. Deprotonation Cool to 0°C. Add NaH portion-wise. Stir at 0°C, then warm to RT. B->C D 4. Alkylation Add alkylating agent (R-X) dropwise. Stir until completion (TLC/LC-MS). C->D E 5. Quench Cool to 0°C. Slowly add sat. aq. NH₄Cl. D->E F 6. Extraction Extract with Ethyl Acetate (3x). E->F G 7. Wash & Dry Wash combined organic layers with brine. Dry over Na₂SO₄. F->G H 8. Concentration Filter and concentrate under reduced pressure. G->H I 9. Purification Purify crude product by flash column chromatography. H->I J 10. Characterization Analyze pure N1-product (NMR, MS, etc.). I->J

Caption: Step-by-step experimental workflow for N1-alkylation.

Step-by-Step Procedure
  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv).

  • Solvent Addition: Add anhydrous THF to dissolve the starting material (target concentration of 0.1–0.2 M).

  • Deprotonation: Cool the solution to 0 °C in an ice-water bath. Carefully add sodium hydride (1.2 equiv, 60% dispersion in oil) in small portions over 10-15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Stirring: Stir the resulting suspension at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 30 minutes. The formation of the sodium indazolide salt may be observed as a change in the appearance of the suspension.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise via syringe to the stirred suspension at room temperature. If the reaction is sluggish, it can be gently heated to 50 °C.[1]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add saturated aqueous NH₄Cl solution to quench the excess NaH.

  • Work-up: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL for a ~1g scale reaction).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to separate the desired N1-product from any minor N2-isomer and other impurities.

Characterization and Data Analysis

Confirming the regiochemistry of the product is critical. While 1D ¹H NMR can provide initial clues, 2D NMR experiments, particularly Heteronuclear Multiple Bond Correlation (HMBC), are definitive for assigning the N1 vs. N2 structure.[6][7]

  • For the N1-isomer: A key correlation will be observed in the HMBC spectrum between the protons of the newly introduced alkyl group's alpha-carbon (the -CH₂- attached to the nitrogen) and the indazole ring's C7a carbon.[7]

  • For the N2-isomer: The correlation will be between the protons of the alkyl group's alpha-carbon and the indazole ring's C3 carbon.[7]

IsomerKey HMBC Correlation (Protons on N-CH₂-R to...)Expected ¹H NMR Chemical Shift (N-CH₂-R)
N1-Alkylated C7a Typically more downfield
N2-AlkylatedC3Typically more upfield

Troubleshooting and Key Considerations

  • Poor Regioselectivity: If a significant amount of the N2-isomer is formed, ensure the THF is truly anhydrous and the NaH is of good quality. The use of potassium carbonate (K₂CO₃) in DMF is known to produce isomer mixtures and should be avoided if N1 selectivity is desired.[5]

  • Incomplete Reaction: If the starting material is not fully consumed, consider increasing the reaction temperature to 50 °C or adding a slight excess of the alkylating agent (up to 1.5 equiv).[1]

  • Difficult Purification: The polarity difference between N1 and N2 isomers can sometimes be small. Careful selection of the eluent system for column chromatography is essential for achieving good separation.

Conclusion

The N-alkylation of indazoles is a crucial transformation in the synthesis of pharmaceutically relevant molecules. By understanding the mechanistic principles that govern regioselectivity, one can strategically choose reaction conditions to favor the desired outcome. The presented protocol, utilizing sodium hydride in tetrahydrofuran, provides a reliable and highly selective method for the N1-alkylation of this compound, enabling the efficient synthesis of this valuable chemical building block.

References

Application Notes and Protocols for 6-Methyl-1H-indazole-5-carbonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Indazole Scaffold in Kinase Inhibition

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to mimic the purine core of ATP, making it an ideal template for the design of competitive kinase inhibitors. Numerous indazole-containing compounds have demonstrated potent and selective inhibition of a variety of protein kinases, leading to the development of several FDA-approved drugs, including the anticancer agents Axitinib and Pazopanib.[1]

The strategic functionalization of the indazole core is paramount in achieving high affinity and selectivity for the target kinase. The subject of this guide, 6-Methyl-1H-indazole-5-carbonitrile , is a highly valuable and versatile starting material for the synthesis of a new generation of kinase inhibitors. The methyl group at the 6-position can provide beneficial hydrophobic interactions within the ATP-binding pocket, while the 5-carbonitrile group serves as a versatile synthetic handle for the introduction of various pharmacophoric elements, most notably the carboxamide group, which can form crucial hydrogen bond interactions with the kinase hinge region.[1]

This document provides a comprehensive guide to the application of this compound in the discovery and development of kinase inhibitors, with a particular focus on the c-Jun N-terminal kinases (JNKs), a family of serine/threonine kinases implicated in a range of inflammatory diseases and neurodegenerative disorders.[2]

This compound as a Key Synthetic Intermediate

The this compound scaffold offers a robust starting point for the elaboration into potent kinase inhibitors. The 5-carbonitrile group is particularly advantageous as it can be readily converted into a primary carboxamide, a key functional group for engaging with the hinge region of many kinases. This section details a representative synthetic protocol for the conversion of this compound to a hypothetical, yet representative, JNK inhibitor, Compound 1 .

Synthetic Workflow for Compound 1

Synthetic Workflow A This compound B Step 1: Hydrolysis H2O2, NaOH A->B C 6-Methyl-1H-indazole-5-carboxamide B->C D Step 2: N-Arylation 2-fluoro-4-iodopyridine, CuI, Cs2CO3 C->D E 1-(4-iodopyridin-2-yl)-6-methyl-1H-indazole-5-carboxamide D->E F Step 3: Suzuki Coupling (4-aminophenyl)boronic acid, Pd(PPh3)4, K2CO3 E->F G Compound 1 1-(4-(4-aminophenyl)pyridin-2-yl)-6-methyl-1H-indazole-5-carboxamide F->G

Caption: Synthetic route from this compound to a target JNK inhibitor.

Detailed Synthetic Protocol: Synthesis of Compound 1

This protocol is a representative example of how this compound can be elaborated into a potent kinase inhibitor. The choices of reagents and conditions are based on established synthetic methodologies for indazole derivatives.[3]

Step 1: Synthesis of 6-Methyl-1H-indazole-5-carboxamide

  • Rationale: The conversion of the nitrile to a primary amide is a crucial first step to introduce a key hydrogen-bonding moiety. Alkaline peroxide is a mild and effective reagent for this transformation.

  • Procedure:

    • To a solution of this compound (1.0 g, 6.36 mmol) in a mixture of ethanol (20 mL) and water (10 mL), add 30% hydrogen peroxide (5 mL) and 2 M sodium hydroxide solution (5 mL).

    • Stir the reaction mixture at room temperature for 4 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Neutralize the reaction mixture with 2 M hydrochloric acid.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 6-Methyl-1H-indazole-5-carboxamide as a white solid.

Step 2: Synthesis of 1-(4-iodopyridin-2-yl)-6-methyl-1H-indazole-5-carboxamide

  • Rationale: N-arylation of the indazole core is a common strategy to introduce a substituent that can occupy the ribose-binding pocket of the ATP-binding site. A copper-catalyzed Ullmann-type coupling is an efficient method for this transformation.[4]

  • Procedure:

    • To a solution of 6-Methyl-1H-indazole-5-carboxamide (1.0 g, 5.71 mmol) in anhydrous N,N-dimethylformamide (DMF) (20 mL), add 2-fluoro-4-iodopyridine (1.40 g, 6.28 mmol), copper(I) iodide (0.11 g, 0.57 mmol), and cesium carbonate (3.72 g, 11.42 mmol).

    • Degas the reaction mixture with argon for 15 minutes.

    • Heat the mixture to 120 °C and stir for 12 hours under an argon atmosphere.

    • After cooling to room temperature, pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 75 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: methanol/dichloromethane gradient) to yield 1-(4-iodopyridin-2-yl)-6-methyl-1H-indazole-5-carboxamide.

Step 3: Synthesis of Compound 1: 1-(4-(4-aminophenyl)pyridin-2-yl)-6-methyl-1H-indazole-5-carboxamide

  • Rationale: The introduction of a pendant aminophenyl group via a Suzuki coupling provides an additional point of interaction with the solvent-exposed region of the kinase, which can enhance potency and modulate physicochemical properties.[2]

  • Procedure:

    • To a solution of 1-(4-iodopyridin-2-yl)-6-methyl-1H-indazole-5-carboxamide (1.0 g, 2.63 mmol) in a mixture of 1,4-dioxane (20 mL) and water (5 mL), add (4-aminophenyl)boronic acid (0.43 g, 3.16 mmol) and potassium carbonate (0.73 g, 5.26 mmol).

    • Degas the mixture with argon for 15 minutes.

    • Add tetrakis(triphenylphosphine)palladium(0) (0.15 g, 0.13 mmol) and heat the reaction mixture to 90 °C for 6 hours under an argon atmosphere.

    • After cooling, dilute the mixture with water (50 mL) and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to afford Compound 1 as a solid.

Application in Targeting the JNK Signaling Pathway

The c-Jun N-terminal kinases (JNKs) are key mediators of cellular stress responses and are implicated in the pathogenesis of various diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's disease, as well as inflammatory conditions.[2] The JNK signaling cascade is a key component of the mitogen-activated protein kinase (MAPK) pathway.

JNK Signaling Pathway

JNK Signaling Pathway stress Cellular Stress (e.g., UV, Cytokines) jnkkk MAP3K (e.g., ASK1, MEKK1) stress->jnkkk activates jnkk MAP2K (MKK4/7) jnkkk->jnkk phosphorylates jnk JNK (JNK1/2/3) jnkk->jnk phosphorylates cjun c-Jun jnk->cjun phosphorylates apoptosis Apoptosis, Inflammation cjun->apoptosis leads to inhibitor Compound 1 (JNK Inhibitor) inhibitor->jnk inhibits

Caption: Simplified JNK signaling cascade and the point of intervention by a JNK inhibitor.

Protocol: In Vitro JNK3 Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity.[5][6] This protocol is adapted for the determination of the half-maximal inhibitory concentration (IC50) of a test compound against JNK3.

  • Principle: The assay is performed in two steps. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the ADP produced into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the ADP concentration.[5]

  • Materials:

    • JNK3 Kinase Enzyme System (Promega)

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • Test compound (e.g., Compound 1) dissolved in 100% DMSO

    • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

    • 384-well white, opaque plates

  • Procedure:

    • Compound Dilution: Prepare a serial dilution of the test compound in 100% DMSO. A typical starting concentration is 10 mM.

    • Reaction Setup:

      • Add 1 µL of the diluted test compound or DMSO (for control wells) to the wells of a 384-well plate.

      • Add 2 µL of JNK3 enzyme (e.g., 4 ng per well) diluted in Kinase Buffer.

      • Add 2 µL of a substrate/ATP mixture (e.g., ATF2 substrate and 1 µM ATP) diluted in Kinase Buffer to initiate the reaction.

    • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

    • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • ADP Detection: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

    • Data Acquisition: Record the luminescence using a plate reader.

    • Data Analysis:

      • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

      • Plot the percentage of inhibition against the logarithm of the compound concentration.

      • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective indazole-based JNK inhibitors has been guided by extensive SAR studies.[2][7] The following table summarizes key structural modifications and their impact on inhibitory activity.

Position on Indazole CoreModificationImpact on JNK InhibitionRationale
N1 Large, aromatic substituents (e.g., substituted phenyl or pyridyl rings)Generally increases potencyOccupies the ribose-binding pocket and can form additional interactions.[2]
C3 Small alkyl groups (e.g., methyl) or hydrogenTolerated, can influence selectivityThe C3 position is often directed towards the solvent-exposed region.
C5 Carboxamide or other hydrogen bond donorsCrucial for potencyForms key hydrogen bonds with the kinase hinge region.[7]
C6 Small, hydrophobic groups (e.g., methyl)Can enhance potencyForms favorable hydrophobic interactions in a specific sub-pocket of the ATP-binding site.[1]

Conclusion

This compound is a strategically important building block in the design and synthesis of novel kinase inhibitors. Its facile conversion to the corresponding 5-carboxamide, coupled with the beneficial properties of the 6-methyl group, provides a powerful platform for developing potent and selective inhibitors of therapeutically relevant kinases such as JNK3. The protocols and insights provided in this guide are intended to facilitate the research and development efforts of scientists working at the forefront of drug discovery.

References

Application Notes and Protocols: Synthesis of 6-Methyl-1H-indazole-5-carbonitrile Derivatives for SAR Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] Its unique physicochemical properties make it a versatile building block in drug design and lead optimization.[3] The indazole nucleus is a bioisostere of indole and phenol, offering advantages such as improved metabolic stability and lipophilicity. This heterocycle can serve as both a hydrogen bond donor and acceptor, enhancing its potential for strong interactions with biological targets. Consequently, indazole derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3]

The 6-methyl-1H-indazole-5-carbonitrile core, in particular, presents a strategic framework for structure-activity relationship (SAR) studies. The methyl group at the 6-position and the nitrile group at the 5-position provide specific electronic and steric features that can be systematically modified to probe interactions with a target protein. The nitrile group, a versatile pharmacophore, can act as a bioisostere for carbonyl, hydroxyl, and halogen groups, and can participate in various non-covalent interactions, thereby modulating the binding affinity and selectivity of a compound.[4][5][6] This application note provides a comprehensive guide to the synthesis of this compound derivatives and their application in SAR studies for the development of novel therapeutic agents.

Synthetic Methodologies

The synthesis of functionalized indazoles can be achieved through various strategies, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.[3][7] Common approaches include transition-metal-catalyzed C-H activation/annulation and dipolar cycloaddition reactions.[7] For the specific synthesis of this compound derivatives, a multi-step approach starting from commercially available precursors is typically employed.

General Synthetic Workflow

A representative synthetic route to the this compound scaffold is outlined below. This pathway often involves the construction of a substituted benzene ring followed by the formation of the pyrazole ring.

Synthetic Workflow A Substituted o-toluidine B Diazotization A->B NaNO2, HCl C Sandmeyer Reaction (Cyanation) B->C CuCN D Substituted 2-methylbenzonitrile C->D E Functionalization (e.g., Nitration) D->E HNO3, H2SO4 F Reduction of Nitro Group E->F Fe, HCl or H2, Pd/C G Substituted 2-amino-x-methylbenzonitrile F->G H Diazotization and Cyclization G->H NaNO2, acid I This compound Core H->I SAR Logic Flow A Initial Hit Compound (this compound) B Design Analogs (N1, C3, C6, C5 modifications) A->B C Synthesize Analogs B->C D In Vitro Biological Assay C->D E Analyze SAR Data D->E F Identify Key Structural Features E->F F->B Iterative Design G Lead Optimization (Improved Potency, Selectivity, ADME) F->G H Preclinical Candidate G->H

References

Application Notes and Protocols for 6-Methyl-1H-indazole-5-carbonitrile as a Putative Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Disclaimer: The following document provides a framework for the characterization and application of 6-Methyl-1H-indazole-5-carbonitrile as a potential chemical probe. As of the date of this publication, specific biological targets and detailed mechanistic studies for this particular compound are not extensively available in the public domain. The protocols and hypotheses presented herein are based on the known activities of structurally related indazole derivatives and established methodologies for chemical probe validation.

Introduction: The Indazole Scaffold and the Promise of this compound

The 1H-indazole core is a privileged heterocyclic motif in medicinal chemistry, forming the backbone of numerous clinically approved drugs and investigational compounds.[1][2][3] Derivatives of this scaffold have demonstrated a wide array of biological activities, including but not limited to, the inhibition of protein kinases, anti-proliferative effects against cancer cell lines, and modulation of inflammatory pathways.[1][4][5][6] The therapeutic success of indazole-containing drugs such as axitinib, entrectinib, and niraparib underscores the potential of this chemical class in targeting key regulators of cellular signaling.[1][3]

This compound is a specific derivative that, while not extensively characterized, holds promise as a chemical probe for exploring novel biological space. Its structural features—a methylated indazole core and a carbonitrile substituent—suggest potential interactions with a variety of protein targets. The nitrile group, in particular, can act as a hydrogen bond acceptor or a bioisostere for other functional groups, contributing to target affinity and selectivity.[7][8]

This guide provides a comprehensive roadmap for researchers seeking to elucidate the biological activity of this compound and develop it into a validated chemical probe. We will outline a logical progression of experiments, from initial characterization to cellular and potential in vivo applications, with a focus on the causality behind experimental choices and the principles of robust scientific validation.

Physicochemical Characterization and Handling

A thorough understanding of the physicochemical properties of a potential chemical probe is paramount for the design and interpretation of biological experiments.

Solubility and Stability Assessment

Rationale: Poor aqueous solubility can lead to compound precipitation in assays, resulting in false-negative or artifactual data. Chemical instability can lead to the formation of degradation products with off-target activities.

Protocol: Kinetic Solubility Assessment

  • Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Serially dilute the stock solution in DMSO to create a concentration range (e.g., 5 mM, 2.5 mM, 1.25 mM, etc.).

  • Add 2 µL of each DMSO dilution to 98 µL of aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) in a 96-well plate.

  • Incubate the plate at room temperature for 1-2 hours with gentle shaking.

  • Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength of 620 nm. The concentration at which a significant increase in turbidity is observed represents the kinetic solubility limit.

Protocol: Stability Assessment

  • Incubate a solution of this compound (e.g., 10 µM) in relevant assay buffer at 37°C.

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Analyze the aliquot by High-Performance Liquid Chromatography (HPLC) to quantify the amount of the parent compound remaining. A stable compound will show minimal degradation over the time course of a typical experiment.

Safety and Handling of Aromatic Nitriles

Caution: Aromatic nitrile-containing compounds should be handled with care. While generally less toxic than inorganic cyanides, they can be absorbed through inhalation, ingestion, and skin contact.[9][10] Incomplete combustion may produce highly toxic hydrogen cyanide gas.[9]

Recommendations:

  • Always work in a well-ventilated chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for specific handling and disposal instructions.

A Roadmap for Characterizing this compound as a Chemical Probe

The following workflow provides a structured approach to defining the biological activity and utility of this novel compound.

G cluster_0 Phase 1: Initial Profiling cluster_1 Phase 2: Target Hypothesis Generation cluster_2 Phase 3: Target Validation & Mechanistic Studies cluster_3 Phase 4: Application as a Chemical Probe A Physicochemical Characterization (Solubility, Stability) B Broad Phenotypic Screening (e.g., Anti-proliferative Assay) A->B Informs assay conditions C Target Class Prediction (Based on indazole scaffold) B->C E Chemoproteomics / Affinity-based Methods B->E D In Vitro Target-Based Assays (e.g., Kinase Panel Screening) C->D F Cellular Target Engagement Assays (e.g., CETSA, NanoBRET) D->F E->F G Downstream Signaling Analysis (e.g., Western Blot, RNA-Seq) F->G H Structure-Activity Relationship (SAR) (Synthesis of Analogs) F->H I Development of a Negative Control H->I J Cellular Phenotyping with Validated Probe & Negative Control I->J K In Vivo Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies J->K

Caption: A workflow for the characterization of a novel chemical probe.

Experimental Protocols

Protocol: Anti-proliferative MTT Assay

Rationale: This initial screen assesses the compound's effect on cell viability across a panel of cancer cell lines, providing a broad phenotypic readout and guiding the selection of cell models for further investigation.[4][11]

Materials:

  • Cancer cell lines (e.g., K562, A549, PC-3, HepG2)[4]

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well flat-bottom tissue culture plates

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that causes 50% inhibition of cell growth).[4]

Cell LinePutative Target FamilyIC₅₀ (µM) of this compound (Hypothetical Data)
K562 (CML)Kinases (e.g., Abl, Pim)5.15
A549 (Lung)Kinases (e.g., EGFR)> 50
PC-3 (Prostate)Kinases (e.g., AKT)22.8
HepG2 (Liver)Various> 50
Hypothesized Target Class: Protein Kinases

Rationale: Many indazole derivatives are potent kinase inhibitors.[1][2] The anti-proliferative activity observed in the MTT assay could be due to the inhibition of one or more protein kinases crucial for cancer cell survival and proliferation.

G Probe This compound Kinase Protein Kinase (e.g., FGFR, CDK, Pim) Probe->Kinase Inhibition pSubstrate Phospho-Substrate Kinase->pSubstrate Phosphorylation Substrate Substrate Substrate->pSubstrate Downstream Downstream Signaling (Proliferation, Survival) pSubstrate->Downstream ATP ATP ADP ADP ATP->ADP Phenotype Cellular Phenotype (e.g., Apoptosis, Cell Cycle Arrest) Downstream->Phenotype

Caption: Hypothesized mechanism of action via kinase inhibition.

Protocol: In Vitro Kinase Panel Screening

Rationale: To identify potential kinase targets, the compound should be screened against a broad panel of recombinant kinases. This provides a direct measure of inhibitory activity against specific enzymes.

Procedure:

  • Provide this compound to a commercial kinase screening service (e.g., Eurofins, Reaction Biology).

  • Typically, the compound is initially screened at a single high concentration (e.g., 10 µM) against a large panel of kinases.

  • For any kinases showing significant inhibition (e.g., >50% at 10 µM), a follow-up dose-response analysis is performed to determine the IC₅₀ value.

Protocol: Western Blotting for Downstream Signaling

Rationale: Once a primary kinase target is hypothesized, its inhibition in a cellular context can be validated by examining the phosphorylation status of its known downstream substrates.

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-STAT3, anti-total-STAT3, anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound at various concentrations for a defined period. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply the ECL substrate and visualize the protein bands using an imaging system. Normalize the levels of phosphorylated proteins to the total protein levels. A decrease in the phosphorylation of a downstream substrate upon compound treatment provides evidence of on-target activity.

Conclusion and Future Directions

The journey from a novel molecule to a validated chemical probe is a rigorous one, demanding a systematic and multi-faceted experimental approach. This compound, by virtue of its privileged indazole scaffold, represents a promising starting point for the discovery of a new tool to investigate cellular signaling pathways. The protocols and workflow outlined in this guide provide a robust framework for its characterization. The ultimate goal is to develop a highly potent and selective probe with a well-defined mechanism of action, accompanied by a structurally similar but biologically inactive negative control. Such a pair of molecules would be invaluable for confidently dissecting the biological function of its target protein in health and disease.

References

Application Notes & Protocols: A Step-by-Step Guide to the Functionalization of 6-Methyl-1H-indazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the chemical functionalization of 6-Methyl-1H-indazole-5-carbonitrile. This versatile scaffold is a key building block in medicinal chemistry, and its strategic modification is crucial for the development of novel therapeutic agents.[1][2][3] These application notes detail validated, step-by-step protocols for regioselective modifications at the N-1 position of the indazole ring, transformations of the C5-nitrile group, and potential modifications of the C6-methyl group. The causality behind experimental choices, such as the selection of bases, solvents, and catalysts, is explained to provide a deeper understanding of the underlying chemical principles. All protocols are designed to be self-validating and are supported by authoritative references from peer-reviewed literature.

Introduction and Strategic Overview

The indazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] this compound, in particular, offers multiple reaction handles for chemical diversification, making it an attractive starting point for generating compound libraries for high-throughput screening.

The primary sites for functionalization on the this compound scaffold are:

  • N1-Position: The acidic proton on the pyrazole ring allows for facile deprotonation and subsequent alkylation or arylation, which is critical for modulating pharmacokinetic properties.

  • C5-Nitrile Group: The nitrile moiety is a versatile functional group that can be converted into amides, carboxylic acids, amines, or tetrazoles, providing diverse opportunities for hydrogen bonding interactions in drug-receptor binding.

  • C6-Methyl Group: While less reactive, the methyl group can be functionalized through oxidation or halogenation, offering another vector for structural modification.

This guide will focus on the most robust and widely applicable transformations at these positions.

Workflow for Scaffold Functionalization

The logical flow for diversifying the this compound core typically involves a primary functionalization at the most reactive site, followed by subsequent modifications. A common and effective strategy is to first perform N-alkylation, which also protects the N-H group, before proceeding to transform the nitrile.

G cluster_0 Core Scaffold cluster_1 Primary Functionalization (N1-Position) cluster_2 Secondary Functionalization (C5-Nitrile) Start This compound N_Alkylation Protocol 1: N1-Alkylation Start->N_Alkylation Alkylated_Intermediate 1-Alkyl-6-methyl-1H-indazole-5-carbonitrile N_Alkylation->Alkylated_Intermediate Nitrile_Hydrolysis Protocol 2: Nitrile to Carboxamide Alkylated_Intermediate->Nitrile_Hydrolysis Tetrazole_Formation Protocol 3: Nitrile to Tetrazole Alkylated_Intermediate->Tetrazole_Formation Final_Amide Final Product (Amide Derivative) Nitrile_Hydrolysis->Final_Amide Final_Tetrazole Final Product (Tetrazole Derivative) Tetrazole_Formation->Final_Tetrazole

Caption: General experimental workflow for indazole functionalization.

Protocol 1: Regioselective N1-Alkylation

Direct alkylation of 1H-indazoles can often lead to a mixture of N-1 and N-2 substituted products.[5][6] The regiochemical outcome is highly dependent on the reaction conditions, including the choice of base and solvent.[6] For many indazole scaffolds, using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) strongly favors the formation of the thermodynamically more stable N-1 isomer.[5][6]

Causality: NaH deprotonates the indazole N-H to form the indazolide anion. In a solvent like THF, the sodium cation (Na+) can coordinate with the nitrogen at the N-2 position and an electron-rich group at C-7 (if present). However, for the target scaffold, the predominant formation of the N-1 product is driven by its inherent thermodynamic stability.[5][7]

Detailed Experimental Protocol: N1-Benzylation
  • Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq., e.g., 1.57 g, 10 mmol).

  • Solvent Addition: Add anhydrous THF (50 mL) via syringe to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq., e.g., 0.48 g, 12 mmol) portion-wise over 10 minutes.

    • Scientist's Note: Vigorous hydrogen gas evolution will be observed. Ensure the system is properly vented.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the indazolide anion. The solution should become a clear, homogeneous suspension.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add benzyl bromide (1.1 eq., e.g., 1.31 mL, 11 mmol) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (typically 12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (50 mL), followed by brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure N-1 benzylated product.

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
This compound157.171.57 g101.0
Sodium Hydride (60%)40.000.48 g121.2
Benzyl Bromide171.041.31 mL111.1
Anhydrous THF-50 mL--

Table 1: Reagent table for a typical N1-benzylation reaction.

Protocol 2: Nitrile Transformation to 1H-Indazole-5-Carboxamide

The conversion of the nitrile to a primary amide is a valuable transformation for introducing a key hydrogen bond donor/acceptor group. This is typically achieved via acid- or base-catalyzed hydrolysis. A robust method involves controlled hydrolysis using a strong acid like sulfuric acid.

Detailed Experimental Protocol
  • Preparation: To a 50 mL round-bottom flask, add 1-benzyl-6-methyl-1H-indazole-5-carbonitrile (1.0 eq., e.g., 2.47 g, 10 mmol).

  • Acid Addition: Carefully add concentrated sulfuric acid (H₂SO₄, 98%, 10 mL) to the flask at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Very slowly and carefully, pour the mixture onto crushed ice (approx. 100 g) in a beaker with vigorous stirring. A precipitate should form.

  • Neutralization: While keeping the mixture cool, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) to neutralize the acid to pH 7-8.

  • Filtration: Collect the resulting solid precipitate by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water (3 x 20 mL).

  • Drying: Dry the solid in a vacuum oven at 50 °C overnight to yield the desired 1-benzyl-6-methyl-1H-indazole-5-carboxamide.[8]

Protocol 3: Nitrile Transformation to 5-(1H-Tetrazol-5-yl)indazole

The tetrazole ring is a well-established bioisostere for a carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties.[9] The conversion of a nitrile to a tetrazole is most commonly achieved via a [3+2] cycloaddition reaction with an azide source, often catalyzed by a Lewis or Brønsted acid.[9][10][11][12] Microwave-assisted synthesis can significantly accelerate this transformation.[10]

Causality: The reaction involves the nucleophilic attack of the azide anion on the electrophilic carbon of the nitrile. The use of a catalyst, such as zinc salts or ammonium chloride, activates the nitrile, making it more susceptible to attack.[9][11]

G cluster_0 Microwave Protocol cluster_1 Workup & Purification reagents Indazole-nitrile (1.0 eq.) Sodium Azide (NaN3, 1.5 eq.) Et3N·HCl (1.5 eq.) DMF (Solvent) step1 Combine reagents in microwave vial reagents->step1 step2 Seal vial and place in microwave reactor step1->step2 step3 Irradiate: 130 °C, 2 hours step2->step3 step4 Cool to room temperature step3->step4 step5 Acidify with aq. HCl step4->step5 step6 Extract with Ethyl Acetate step5->step6 step7 Wash, Dry, Concentrate step6->step7 step8 Purify via Recrystallization or Chromatography step7->step8

Caption: Workflow for microwave-assisted tetrazole synthesis.

Detailed Experimental Protocol
  • Preparation: In a 10 mL microwave reaction vial, combine 1-benzyl-6-methyl-1H-indazole-5-carbonitrile (1.0 eq., e.g., 1.24 g, 5 mmol), sodium azide (NaN₃, 1.5 eq., e.g., 0.49 g, 7.5 mmol), and triethylamine hydrochloride (Et₃N·HCl, 1.5 eq., e.g., 1.03 g, 7.5 mmol).

    • Safety Warning: Sodium azide is highly toxic and potentially explosive. Handle with extreme care using appropriate personal protective equipment.

  • Solvent Addition: Add anhydrous dimethylformamide (DMF, 5 mL).

  • Reaction: Seal the vial with a cap and place it in a microwave reactor. Irradiate the mixture at 130 °C for 2 hours.[10]

  • Cooling: After the reaction is complete, allow the vial to cool to room temperature.

  • Workup: Pour the reaction mixture into a beaker containing 50 mL of water. Acidify the solution to pH ~2 by adding 2M aqueous HCl.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Washing and Concentration: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography to yield the pure tetrazole derivative.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 6-Methyl-1H-indazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 6-Methyl-1H-indazole-5-carbonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic intermediate. Given its role as a building block in the synthesis of pharmacologically active agents, achieving high purity is critical for the success of subsequent synthetic steps and the integrity of biological data.

This guide provides field-proven insights and troubleshooting protocols to address common challenges encountered during the purification of this compound. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving optimal purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification methods for this compound?

A1: The two primary methods for purifying this compound are column chromatography on silica gel and recrystallization. The choice depends on the scale of your reaction and the nature of the impurities. Column chromatography is excellent for removing a wide range of impurities and for initial purification of very crude material. Recrystallization is a highly effective final purification step to achieve high purity and obtain crystalline material, provided a suitable solvent is found.

Q2: What are the likely impurities in my crude sample?

A2: Impurities will largely depend on the synthetic route. Common impurities may include unreacted starting materials, reagents, and side-products from the indazole ring formation. Given the structure, potential side-products could include regioisomers (e.g., substitution at different positions on the indazole ring) or products of incomplete reaction steps. For instance, if the synthesis involves a cyanation reaction from an iodo-indazole precursor, unreacted starting material is a common impurity.[1]

Q3: My compound appears as a yellow or brown solid. Is this normal?

A3: While some indazole derivatives are described as yellow solids[2], a significant brown or dark color often indicates the presence of baseline impurities or degradation products. A successful purification should yield a light-yellow to off-white solid.

Q4: How can I quickly assess the purity of my fractions or final product?

A4: Thin-Layer Chromatography (TLC) is the most rapid method for qualitative assessment. Staining with potassium permanganate or visualization under UV light (254 nm) is typically effective for indazole derivatives. For quantitative analysis and confirmation of purity, High-Performance Liquid Chromatography (HPLC) is the standard method.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for confirming the structure and identifying any residual organic impurities or solvents.

Troubleshooting and Purification Protocols

This section provides a deeper dive into common issues and offers step-by-step guidance for both column chromatography and recrystallization.

Column Chromatography Purification

Column chromatography is often the first line of defense against a complex mixture of impurities. The polarity of this compound is intermediate, governed by the polar nitrile group and the largely non-polar methyl-indazole core.

Problem Potential Cause Recommended Solution
Poor Separation The eluent (solvent system) polarity is not optimized. Impurities are co-eluting with the product.Perform TLC Analysis: Before running the column, screen various solvent systems (e.g., Hexanes/Ethyl Acetate, Dichloromethane/Methanol). Aim for an Rf value of 0.2-0.3 for the target compound on TLC to ensure good separation on the column.[5] Use a Gradient: Start with a low polarity eluent and gradually increase it. A gradient from 10% to 50% Ethyl Acetate in Hexanes is a good starting point.
Product Not Eluting The eluent is too non-polar. The compound is strongly adsorbed to the silica.Increase Eluent Polarity: Systematically increase the percentage of the more polar solvent (e.g., Ethyl Acetate or Methanol). If using 100% Dichloromethane, adding 1-2% Methanol can significantly increase elution power.[3]
Product Elutes Too Quickly The eluent is too polar. The compound is spending too much time in the mobile phase.Decrease Eluent Polarity: Reduce the percentage of the polar solvent. If a 50:50 Hexanes/Ethyl Acetate mixture results in an Rf > 0.5, try an 80:20 or 90:10 mixture.
Streaking or Tailing on TLC/Column The compound may be acidic due to the N-H proton of the indazole, leading to strong interaction with silica. The sample may be overloaded on the column.Add a Modifier: Add a small amount (0.5-1%) of triethylamine or acetic acid to the eluent system to suppress ionization and improve peak shape. Check Loading: Ensure you are not loading too much crude material. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
  • Method Development (TLC):

    • Dissolve a small sample of the crude material in Dichloromethane or Ethyl Acetate.

    • Spot on a silica gel TLC plate.

    • Develop the plate in various ratios of Hexanes:Ethyl Acetate (e.g., 9:1, 7:3, 1:1).

    • Visualize under UV light (254 nm). Identify the solvent system that gives your product an Rf value between 0.2 and 0.3.

  • Column Packing:

    • Select an appropriately sized column for your sample amount.

    • Pack the column with silica gel (230-400 mesh) using either a dry packing or wet slurry method with your initial, low-polarity eluent.[6]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a low-boiling solvent (e.g., Dichloromethane).

    • Add 2-3 times the weight of silica gel relative to your crude material.

    • Carefully evaporate the solvent on a rotary evaporator until a fine, free-flowing powder is obtained.

    • Gently add this powder to the top of the packed column.[5]

  • Elution and Fraction Collection:

    • Begin eluting with the low-polarity solvent system determined during TLC analysis.

    • Collect fractions and monitor their composition by TLC.

    • If using a gradient, gradually increase the proportion of the more polar solvent (Ethyl Acetate).

    • Combine the pure fractions containing your product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Recrystallization Purification

Recrystallization is an excellent technique for achieving high purity if your crude material is already >85-90% pure. The principle relies on the differential solubility of the desired compound and impurities in a chosen solvent at different temperatures.

Problem Potential Cause Recommended Solution
"Oiling Out" The compound is precipitating as a liquid instead of a solid. This occurs if the solution is too saturated or cooled too quickly.Re-heat and Dilute: Re-heat the mixture until the oil redissolves. Add a small amount (5-10%) of additional hot solvent to reduce saturation. Allow it to cool more slowly.[3]
No Crystals Form The solution is not saturated enough, or the compound is too soluble in the chosen solvent even at low temperatures.Evaporate Solvent: Gently evaporate some of the solvent to increase the concentration and then attempt to cool again. Scratch/Seed: Scratch the inside of the flask with a glass rod below the solvent line to create nucleation sites. If you have a pure crystal, add it as a seed.
Poor Recovery Too much solvent was used, or the compound has significant solubility in the solvent even when cold.Minimize Solvent: Always use the minimum amount of hot solvent required to fully dissolve the solid. Cool Thoroughly: Ensure the solution is cooled in an ice bath for at least 30 minutes to maximize precipitation. Second Crop: Concentrate the mother liquor (the filtrate) and cool again to obtain a second, often less pure, crop of crystals.[3]
Impurities Co-crystallize The chosen solvent does not effectively differentiate between the product and a major impurity.Solvent Screening: Test a wider range of solvents or solvent mixtures. A mixture like Ethanol/Water or Toluene/Hexanes can be effective. A patent for separating indazole isomers successfully used mixed solvents like THF/water or acetone/water.[7]
  • Solvent Screening:

    • Place a small amount of crude material (20-30 mg) into several test tubes.

    • Add a small amount (0.5 mL) of a different test solvent to each tube (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene, Acetone).

    • Observe solubility at room temperature. A good solvent will have low solubility at room temp.

    • Heat the tubes that did not dissolve. An ideal solvent will fully dissolve the compound when hot.

    • Allow the hot solutions to cool. The best solvent will show significant crystal formation upon cooling.

  • Dissolution:

    • Place the crude solid into an appropriately sized Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the mixture to a gentle boil with stirring.

    • Continue adding the minimum amount of hot solvent until the solid is completely dissolved.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask helps to slow cooling and promote the growth of larger crystals.

    • Do not disturb the flask during this initial cooling period.

  • Maximizing Yield:

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

    • Dry the purified crystals in a vacuum oven to remove all traces of solvent.

Process Visualization

To aid in decision-making, the following flowchart outlines a logical workflow for the purification of this compound.

Purification_Workflow Purification Workflow for this compound start Crude Product tlc Assess Purity by TLC/HPLC start->tlc is_complex Complex Mixture (>3 spots, baseline)? tlc->is_complex column_chrom Perform Column Chromatography is_complex->column_chrom Yes recrystallize Perform Recrystallization is_complex->recrystallize No (Mainly one spot) analyze_fractions Analyze Fractions by TLC column_chrom->analyze_fractions final_purity Check Final Purity (HPLC, NMR) recrystallize->final_purity analyze_fractions->column_chrom Separation Failed (Adjust Eluent) combine_pure Combine Pure Fractions & Evaporate analyze_fractions->combine_pure Fractions are Pure combine_pure->final_purity pure_product Pure Product (>98%) final_purity->pure_product Purity OK repurify Repurify if Needed final_purity->repurify Purity Not OK repurify->column_chrom

Caption: A logical workflow for purifying this compound.

References

Technical Support Center: Optimizing Reaction Conditions for 6-Methyl-1H-indazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 6-Methyl-1H-indazole-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable heterocyclic building block. Indazole derivatives are prominent scaffolds in medicinal chemistry, featured in several FDA-approved drugs, making their efficient synthesis a critical endeavor.[1][2] This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to ensure the successful and reproducible synthesis of your target compound.

Part 1: Synthetic Strategy Overview

The synthesis of this compound typically begins with a pre-functionalized indazole core or involves the construction of the bicyclic system from a substituted benzene precursor. A common and effective strategy is the late-stage functionalization of a 6-methyl-1H-indazole intermediate, specifically through the cyanation of a halogenated precursor like 5-bromo-6-methyl-1H-indazole. This approach offers a convergent route, allowing for the securement of the indazole core before introducing the sensitive nitrile functionality.

The key transformation in this proposed route is a palladium-catalyzed cyanation reaction. This class of reaction is a powerful tool for the formation of aryl nitriles, which are versatile intermediates in organic synthesis.[3]

Synthesis_Workflow A Starting Material (e.g., 5-Bromo-6-methyl-1H-indazole) B Palladium-Catalyzed Cyanation A->B Reagents: Pd Catalyst Cyanide Source (e.g., Zn(CN)₂) Solvent (e.g., DMF) C Workup & Crude Isolation B->C D Purification (Chromatography/Recrystallization) C->D E Final Product This compound D->E F Characterization (NMR, LC-MS, HRMS) E->F

Caption: General workflow for the synthesis of this compound.

Part 2: Troubleshooting Guide (Question & Answer)

This section addresses specific issues you may encounter during the synthesis, providing causal explanations and actionable solutions.

Issue 1: Low Reaction Yield and Incomplete Conversion

Question: My palladium-catalyzed cyanation of 5-bromo-6-methyl-1H-indazole is showing low conversion, and the yield of this compound is consistently below expectations. What are the common causes and how can I improve it?

Answer: Low yields in cross-coupling reactions are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is the most effective way to identify the root cause.[4]

Causality & Solutions:

  • Catalyst Inactivity: The Pd(0) catalytic species is susceptible to oxidation.

    • Solution: Ensure the reaction is performed under a strict inert atmosphere (Nitrogen or Argon). Use freshly degassed solvents. The purity of reagents and solvents is critical; impurities can poison the catalyst.[4]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are crucial parameters.[4]

    • Solution: Conduct small-scale trial reactions to optimize the temperature, typically ranging from 80-120 °C for aryl bromide cyanation. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid product degradation from prolonged heating.[5]

  • Poor Choice of Reagents: The selection of the catalyst, ligand, base, and cyanide source significantly impacts the reaction's success.

    • Solution: While various palladium sources can be used, catalysts like Pd(PPh₃)₄ or combinations of a palladium precursor (e.g., Pd₂(dba)₃) with a phosphine ligand (e.g., Xantphos) are often effective.[6] Zinc cyanide (Zn(CN)₂) is a commonly used cyanide source as it is less toxic than other cyanide salts and generally gives good results. The choice of solvent is also critical; polar aprotic solvents like DMF or DMA are typically preferred.

Low_Yield_Troubleshooting Start Low Yield or Incomplete Conversion Q1 Is the reaction under a strict inert atmosphere? Start->Q1 A1_Yes Check Reagent Purity & Conditions Q1->A1_Yes Yes A1_No Implement Inert Techniques (N₂/Ar Purge, Degassed Solvents) Q1->A1_No No Q2 Are reaction conditions (Temp, Time) optimized? A1_Yes->Q2 A2_Yes Evaluate Catalyst System Q2->A2_Yes Yes A2_No Run Optimization Screen (TLC/LC-MS Monitoring) Q2->A2_No No Q3 Is the catalyst/ligand/ solvent combination appropriate? A2_Yes->Q3 A3_Yes Consider Side Reactions or Purification Loss Q3->A3_Yes Yes A3_No Screen Alternative Catalysts, Ligands, and Solvents Q3->A3_No No

Caption: Troubleshooting flowchart for low reaction yield.

Issue 2: Formation of Significant Side Products

Question: My reaction mixture is complex, showing several spots on the TLC plate besides the starting material and product. What are the likely side reactions, and how can they be minimized?

Answer: The formation of side products can complicate purification and reduce yields. Understanding the potential side reactions is key to mitigating them.

Causality & Solutions:

  • Hydrolysis of Nitrile: The carbonitrile group can be sensitive to hydrolysis, especially during aqueous workup or if moisture is present in the reaction, leading to the formation of the corresponding amide or carboxylic acid.[7]

    • Solution: Ensure the reaction is conducted under anhydrous conditions. During workup, avoid prolonged exposure to strongly acidic or basic aqueous solutions. A neutral or slightly acidic workup is often preferable.

  • N-1 vs. N-2 Isomerization: The indazole ring has two nitrogen atoms (N-1 and N-2) that can undergo reactions like alkylation or arylation, leading to a mixture of regioisomers.[7] This is particularly relevant if a protection/deprotection strategy is used or if side reactions occur with the solvent (e.g., DMF decomposition).

    • Solution: The formation of the N-1 isomer is often thermodynamically favored.[6] If functionalizing the nitrogen is necessary, using a protecting group like Boc can ensure regioselectivity.[8] When N-H is present, careful selection of the base and solvent can influence the isomer ratio.

  • Protodehalogenation: This is the replacement of the starting bromo group with a hydrogen atom, leading to the formation of 6-methyl-1H-indazole.

    • Solution: This can be caused by trace amounts of water or other protic sources. Ensure all reagents and solvents are anhydrous. The choice of ligand can also influence this side reaction.

Issue 3: Purification Challenges

Question: I am struggling to isolate a pure sample of this compound from the crude reaction mixture. What are the best practices for purification?

Answer: Purifying polar heterocyclic compounds like indazoles can be challenging due to their physical properties.

Causality & Solutions:

  • Residual Catalyst: Palladium residues can be difficult to remove and may co-elute with the product.

    • Solution: A proper workup is essential. Dilute the reaction mixture with a solvent like ethyl acetate and wash with water and brine.[5] In some cases, washing with an aqueous solution of ammonium hydroxide or thiourea can help scavenge palladium.

  • Poor Separation on Silica Gel: The polarity of the product and impurities may be very similar.

    • Solution: For flash column chromatography, screen different solvent systems. A gradient elution of ethyl acetate in hexanes or methanol in dichloromethane is a good starting point. If the product streaks on the column, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve peak shape.

  • Recrystallization: If a solid product is obtained, recrystallization is an excellent method for final purification.

    • Solution: Screen various solvents or solvent pairs (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions where the product is soluble at high temperatures but sparingly soluble at room temperature or below.

Part 3: Frequently Asked Questions (FAQs)

Q1: What is a reliable starting point for the palladium-catalyzed cyanation of 5-bromo-6-methyl-1H-indazole? A1: A robust starting point is to use Pd₂(dba)₃ as the palladium source, Xantphos as the ligand, and zinc cyanide (Zn(CN)₂) as the cyanide source in DMF at a temperature between 100-120 °C. See the detailed protocol in Part 4 for specific molar ratios.

Q2: How can I confirm the identity and purity of my final product? A2: A combination of analytical techniques should be used.

  • LC-MS: To check for the correct mass and assess the purity of the sample.

  • ¹H and ¹³C NMR: To confirm the chemical structure. The proton NMR should show characteristic signals for the methyl group, the aromatic protons, and the N-H proton of the indazole.

  • HRMS: To confirm the exact mass and elemental composition.

Q3: Are there any specific safety precautions for this reaction? A3: Yes. Cyanide sources, such as zinc cyanide, are highly toxic. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses). Have a cyanide poisoning antidote kit and trained personnel available. All waste containing cyanide must be quenched and disposed of according to institutional safety guidelines.

Q4: Can I use other cyanide sources like KCN or CuCN? A4: While other cyanide sources can be used, they come with different challenges. KCN is highly soluble and can lead to faster but sometimes less controlled reactions. CuCN can be effective but may require different catalyst systems and can complicate purification due to residual copper salts. Zn(CN)₂ is often preferred for its balance of reactivity and safety.

Part 4: Experimental Protocol & Data

Protocol: Palladium-Catalyzed Cyanation of 5-Bromo-6-methyl-1H-indazole

This protocol is a general starting point and may require optimization for your specific setup.

  • Reaction Setup: To a dry Schlenk flask, add 5-bromo-6-methyl-1H-indazole (1.0 equiv.), zinc cyanide (0.6 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv.), and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos, 0.08 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous, degassed N,N-dimethylformamide (DMF) (approx. 0.1 M concentration relative to the starting material).

  • Heating: Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts. Wash the organic layer with water (3x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 20-80% ethyl acetate in hexanes) to afford this compound.

Table 1: Optimization of Cyanation Reaction Conditions
ParameterCondition ACondition B (Optimized)Condition C
Catalyst Pd(PPh₃)₄Pd₂(dba)₃ / XantphosPdCl₂(dppf)
Cyanide Source KCNZn(CN)₂CuCN
Base K₂CO₃None requiredK₂CO₃
Solvent TolueneDMFDMA
Temperature 110 °C120 °C130 °C
Typical Yield Low-ModerateGood-ExcellentModerate
Notes Slower reaction ratesGood balance of reactivity and safetyPotential for copper contamination

References

Technical Support Center: Synthesis of 6-Methyl-1H-indazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 6-Methyl-1H-indazole-5-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. Our goal is to provide in-depth, field-proven insights into the common challenges encountered during its synthesis, with a specific focus on the identification, mitigation, and troubleshooting of side product formation.

Frequently Asked Questions (FAQs)
Q1: What is a common and plausible synthetic strategy for this compound?

A common and robust strategy involves a multi-step sequence that first constructs a halogenated indazole core, followed by the introduction of the nitrile group. A representative approach begins with a substituted o-toluidine, proceeds through a diazotization and cyclization (a variation of the Jacobson Indazole Synthesis), followed by halogenation and a final palladium-catalyzed cyanation. This route offers good control over the substitution pattern.

cluster_0 Plausible Synthetic Pathway A Substituted o-Toluidine (e.g., 4-Bromo-2-methylaniline) B Diazotization & Cyclization (NaNO₂, Acid) A->B C 5-Bromo-6-methyl-1H-indazole B->C D Palladium-Catalyzed Cyanation (e.g., K₄[Fe(CN)₆], Pd Catalyst) C->D E This compound (Target Molecule) D->E

Caption: A plausible synthetic pathway for this compound.

Q2: What are the primary classes of side products encountered in this synthesis?

During the synthesis of this compound, side products can generally be categorized into three main classes:

  • Regioisomers: The most prevalent issue in indazole chemistry is the formation of the undesired 6-Methyl-2H-indazole-5-carbonitrile isomer.[1][2]

  • Functional Group Degradation Products: The nitrile group is susceptible to hydrolysis under either acidic or basic conditions, which can lead to the formation of 6-methyl-1H-indazole-5-carboxamide or 6-methyl-1H-indazole-5-carboxylic acid.[3][4]

  • Reaction-Specific Byproducts: These depend on the specific step and can include unreacted starting materials, stable intermediates (like hydrazones), or byproducts from the cyanation step, such as dehalogenated starting material (6-methyl-1H-indazole).[5][6]

Q3: Why is regioselectivity (1H vs. 2H isomer) such a critical challenge in indazole synthesis?

The indazole ring system exhibits annular tautomerism, where a proton can reside on either of the two nitrogen atoms, leading to the 1H and 2H forms.[7][8] The 1H-tautomer is generally the more thermodynamically stable form.[1][8] However, reactions involving substitution on the nitrogen, such as alkylation or acylation, often yield a mixture of N1 and N2-substituted products.[1][9] The final ratio is a delicate balance of:

  • Thermodynamic vs. Kinetic Control: The N1-isomer is often the thermodynamic product, while the N2-isomer can be favored under kinetically controlled conditions (e.g., lower temperatures, rapid reaction).[1][10]

  • Steric and Electronic Effects: Substituents on the indazole ring can direct substitution. For instance, bulky groups at position 7 can sterically hinder N1-substitution, favoring the N2 product.[11][12]

  • Reaction Conditions: The choice of base and solvent system is paramount. For example, sodium hydride (NaH) in an aprotic solvent like THF is known to favor the formation of the N1-substituted product.[11][12]

Troubleshooting Guide: Side Product Mitigation and Remediation
Problem 1: My final product is contaminated with the 6-Methyl-2H-indazole-5-carbonitrile regioisomer.
  • Underlying Cause: The formation of the 2H-indazole isomer is a classic challenge in indazole synthesis. This typically occurs during the cyclization step if conditions allow for kinetic product formation or if a subsequent N-alkylation/arylation step is not perfectly selective. The two isomers often have very similar polarities, making separation challenging.[13][14]

  • Solutions & Protocols:

    • Favor the Thermodynamic Product: During cyclization, ensure conditions that favor thermodynamic equilibrium. This may involve using a specific base/solvent combination (e.g., NaH in THF) or allowing the reaction to proceed for a longer time at a moderate temperature to allow for isomerization to the more stable 1H-product.[1][11]

    • Purification via Column Chromatography: This is the most common method for separating the isomers. Success depends on finding the right solvent system.

      • Protocol: Perform a thorough TLC analysis with various solvent systems (e.g., gradients of ethyl acetate in hexanes, or methanol in dichloromethane). The goal is to maximize the difference in Rf values. Use a long column with a shallow gradient for the best resolution.[13]

    • Purification via Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective and scalable method for purification.

      • Protocol: Screen various solvents (e.g., ethanol, isopropanol, acetonitrile, or mixed solvent systems with water) to find one in which the desired 1H-isomer has significantly lower solubility than the 2H-isomer at room temperature or below.[15]

cluster_1 1H vs. 2H Regioisomer Formation Indazole Indazole Anion Intermediate N1_Product 1H-Indazole (Thermodynamically Favored) Indazole->N1_Product Thermodynamic Control (e.g., NaH, THF, longer time) N2_Product 2H-Indazole (Kinetically Favored) Indazole->N2_Product Kinetic Control (e.g., lower temp, rapid reaction)

Caption: Thermodynamic vs. Kinetic control in the formation of indazole regioisomers.

Problem 2: My NMR and Mass Spec show evidence of byproducts from nitrile hydrolysis (amide or carboxylic acid).
  • Underlying Cause: The nitrile group (-CN) is susceptible to hydrolysis to a primary amide (-CONH₂) and subsequently to a carboxylic acid (-COOH). This is often catalyzed by the presence of strong acid or base, particularly during aqueous workups or when heating in protic solvents.[3][16][17]

  • Solutions & Protocols:

    • Neutralize Workup Conditions: During the reaction workup, carefully neutralize the mixture to a pH of ~7 before extraction. If the reaction was run under acidic conditions, use a mild base like sodium bicarbonate. If run under basic conditions, use a mild acid like ammonium chloride.

    • Avoid High Temperatures in Protic Solvents: Minimize heating during purification steps if protic solvents (like methanol or ethanol) are used. If distillation is required to remove solvents, perform it under reduced pressure to keep temperatures low.

    • Purification Strategy: Use column chromatography with a non-protic eluent system (e.g., ethyl acetate/hexanes) to separate the more polar amide and carboxylic acid byproducts from the desired nitrile.

Side ProductMolecular Weight ChangeTypical Analytical Signature (vs. Nitrile)
Amide (-CONH₂)+18 DaBroader singlet(s) in ¹H NMR for -NH₂ protons; Strong C=O stretch in IR.
Carboxylic Acid (-COOH)+19 DaVery broad singlet in ¹H NMR for -OH proton; Strong C=O and broad O-H stretch in IR.

Table 1. Common hydrolysis byproducts and their analytical characteristics.

Problem 3: My palladium-catalyzed cyanation step is inefficient, with low yield and recovery of dehalogenated starting material.
  • Underlying Cause: Palladium-catalyzed cyanation reactions can be sensitive. Common failure modes include catalyst deactivation (poisoning) by excess cyanide ions and competitive hydrodehalogenation (replacement of the halide with hydrogen).[6][18]

  • Solutions & Protocols:

    • Choice of Cyanide Source: Instead of highly soluble and potentially toxic sources like NaCN or KCN, use potassium ferrocyanide (K₄[Fe(CN)₆]). It is non-toxic and its lower free cyanide concentration can minimize catalyst poisoning.[6][19]

    • Ligand and Catalyst Selection: Use a robust catalyst system. Palladacycle precatalysts or catalyst systems with specialized phosphine ligands (e.g., t-BuXPhos) have been developed to be more resistant to deactivation in cyanation reactions.[6][20]

    • Ensure Inert and Anhydrous Conditions: Oxygen and water can interfere with the catalytic cycle. Ensure all reagents and solvents are dry and that the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).

cluster_troubleshooting Troubleshooting Workflow Start Problem Detected: Low Yield / Impurities Identify Analyze Crude Mixture (LCMS, NMR) Start->Identify Isomer Regioisomer Issue? Identify->Isomer Hydrolysis Nitrile Hydrolysis? Isomer->Hydrolysis No Sol_Isomer Optimize Separation (Chromatography, Recrystallization) Modify Reaction Conditions Isomer->Sol_Isomer Yes Reaction Incomplete Reaction? Hydrolysis->Reaction No Sol_Hydrolysis Neutralize Workup Avoid Heat/Protic Solvents Hydrolysis->Sol_Hydrolysis Yes Sol_Reaction Optimize Reaction (Time, Temp, Reagents) Reaction->Sol_Reaction Yes

Caption: A logical workflow for troubleshooting common synthesis problems.

References

troubleshooting low solubility issues with 6-Methyl-1H-indazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 6-Methyl-1H-indazole-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common experimental challenges, with a primary focus on its characteristically low solubility. As Senior Application Scientists, we have structured this guide to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my chosen solvent?

A1: The solubility of this compound is governed by its molecular structure: a rigid, bicyclic indazole system with both a polar nitrile (-C≡N) group and a non-polar methyl (-CH₃) group. This combination results in significant crystal lattice energy, meaning the molecule is often more stable in its solid, crystalline form than when solvated. Consequently, it exhibits poor solubility in many common solvents, particularly at room temperature. Its best solubility is typically found in polar aprotic solvents like DMSO or DMF.

Q2: I dissolved the compound in a hot solvent, but it immediately crashed out upon cooling. What happened and how can I fix it?

A2: This phenomenon, known as premature crystallization or "crashing out," occurs when the solution becomes supersaturated too quickly upon cooling. The minimum amount of hot solvent required for dissolution is often insufficient to keep the compound in solution as the temperature drops. To resolve this, reheat the mixture and add a small excess of the solvent (e.g., 10-20% more volume).[1] This will lower the saturation point, allowing for a more controlled, slower crystallization process, which is crucial for forming pure crystals and preventing precipitation.[1]

Q3: What are the primary safety precautions I should take when handling this compound?

A3: According to its Safety Data Sheet (SDS), this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][3] Avoid creating dust. In case of accidental contact, wash skin thoroughly and flush eyes with water.

Physicochemical Properties Quick Reference

The following table summarizes key properties of this compound, which are critical for troubleshooting solubility issues.

PropertyValueSource
Molecular Formula C₉H₇N₃[4]
Molecular Weight 157.17 g/mol [4]
Appearance Solid[4]
Melting Point 206 - 208 °C (403 - 406 °F)[2]
pKa (predicted) The N-H proton of the indazole ring is weakly acidic, with predicted pKa values for the parent indazole around 14.[5][6][5][6]
General Solubility Limited in most common solvents. Generally soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).N/A

In-Depth Troubleshooting Guide

Issue 1: The compound fails to dissolve adequately in an organic solvent for my reaction or assay.

Q: I've tried dissolving the compound in solvents like ethanol and acetone at room temperature with little success. What is the next logical step?

A: When room temperature dissolution fails, a systematic approach involving thermal energy and alternative solvents is necessary. The goal is to provide enough energy to overcome the compound's crystal lattice forces.

Protocol 1: Systematic Solvent Screening and Dissolution
  • Select a Range of Solvents : Choose a small panel of solvents with varying polarities. Good candidates include:

    • Polar Aprotic: DMSO, DMF, Acetonitrile (ACN)

    • Polar Protic: Ethanol, Methanol

    • Ethers: Tetrahydrofuran (THF)

  • Initial Test : To a small, known amount of your compound (e.g., 1-2 mg) in a vial, add a small volume (e.g., 100 µL) of the first test solvent.

  • Mechanical Agitation : Vortex the vial vigorously for 30-60 seconds. Observe for any dissolution.

  • Apply Heat : If the compound remains insoluble, warm the mixture gently. A heat gun or a hot plate set to a low temperature (e.g., 40-50°C) is effective. Causality : Heating increases the kinetic energy of the solvent molecules, enhancing their ability to break apart the solute's crystal lattice.[7]

  • Sonication : If heating provides only partial dissolution, place the vial in an ultrasonic bath for 5-10 minutes. Causality : Sonication uses high-frequency sound waves to create micro-cavitations in the solvent, which physically break apart the solid particles and increase the surface area available for solvation.[7]

  • Document and Repeat : Record your observations for each solvent. If one solvent shows promise but doesn't achieve full dissolution, you can try adding a small amount of a co-solvent (see Issue 2).

  • Prepare a Stock Solution : Once a suitable solvent (commonly DMSO) is identified, prepare a concentrated stock solution (e.g., 10-50 mM). This stock can then be diluted into aqueous buffers for biological assays.

G start Start: Insoluble Compound vortex Vortex at Room Temp start->vortex check1 Is it dissolved? vortex->check1 heat Gently Heat (40-50°C) check1->heat No success Success: Compound Dissolved check1->success Yes check2 Is it dissolved? heat->check2 sonicate Sonicate for 5-10 min check2->sonicate No check2->success Yes check3 Is it dissolved? sonicate->check3 check3->success Yes fail Failure: Try New Solvent (e.g., DMSO, DMF) check3->fail No

Caption: Troubleshooting workflow for dissolving the compound.
Issue 2: The compound precipitates when my organic stock solution is added to an aqueous buffer.

Q: My compound is fully dissolved in DMSO, but forms a precipitate the moment I dilute it into my phosphate-buffered saline (PBS) for a cell-based assay. How can I maintain its solubility in the final aqueous solution?

A: This is a classic solubility problem where the compound is not soluble in the final aqueous environment. The key is to modify the final solution to make it more "organic-like" or to alter the compound itself to be more water-soluble.

Protocol 2: Maintaining Solubility in Aqueous Media
  • Minimize Organic Stock Volume : Ensure your DMSO stock is as concentrated as possible. This allows you to add a very small volume to the aqueous buffer, keeping the final DMSO concentration low (ideally <0.5% v/v for most cell-based assays) to minimize solvent-induced artifacts.

  • Use a Co-solvent : A co-solvent is a water-miscible organic solvent that, when added to water, increases the solubility of non-polar solutes.[8]

    • Procedure : Before adding your compound's DMSO stock, supplement your aqueous buffer with a small percentage of a biocompatible co-solvent like ethanol or propylene glycol.

    • Causality : The co-solvent reduces the overall polarity of the aqueous medium, making it a more favorable environment for the partially non-polar indazole derivative.[8]

  • Adjust the pH : The indazole ring contains a weakly acidic N-H proton. By increasing the pH of the aqueous buffer, you can deprotonate this position, forming an anionic salt.

    • Procedure : Prepare buffers at slightly different pH values (e.g., pH 7.4, 7.8, 8.2). Test the dilution of your stock solution into each.

    • Causality : The resulting salt form of the molecule is an ion and will have significantly higher aqueous solubility than the neutral form.[9][10] This is a common strategy for increasing the water solubility of acidic or basic drugs.[11]

  • Incorporate Surfactants : For in vitro assays where it is permissible, adding a surfactant at a concentration above its critical micelle concentration (CMC) can help.

    • Procedure : Add a small amount of a non-ionic surfactant like Tween-80 (e.g., 0.05-0.1%) to the aqueous buffer.

    • Causality : Surfactants form micelles, which are microscopic spheres with a hydrophobic core and a hydrophilic exterior. The poorly soluble compound can be sequestered within the hydrophobic core, allowing it to be dispersed in the aqueous solution.[12]

cluster_solvents Solvent Types compound This compound Non-Polar (Methyl) Polar (Indazole, Nitrile) polar_protic Polar Protic (e.g., Water, Ethanol) Can H-bond compound:f1->polar_protic Good interaction (H-bonding) compound:f0->polar_protic Poor interaction (Hydrophobic effect) polar_aprotic Polar Aprotic (e.g., DMSO, Acetone) No H-bond donation compound:f1->polar_aprotic Strong interaction (Dipole-Dipole) non_polar Non-Polar (e.g., Hexane) van der Waals forces compound:f0->non_polar Favorable interaction

Caption: Solute-solvent interactions for this compound.

References

stability issues of 6-Methyl-1H-indazole-5-carbonitrile in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Methyl-1H-indazole-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in solution. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Introduction to the Stability of this compound

This compound is a versatile heterocyclic compound used in various research and development applications. The stability of this molecule in solution is critical for obtaining reliable and reproducible experimental results. The indazole ring system, while aromatic, can be susceptible to degradation under certain environmental conditions. Furthermore, the presence of a carbonitrile group introduces an additional site for potential chemical transformations. Understanding these potential stability issues is paramount for proper handling, storage, and use of this compound.

This guide will delve into the common stability challenges you may encounter and provide practical solutions to mitigate them.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and problems encountered during the handling and use of this compound in solution.

Q1: I've noticed a decrease in the purity of my this compound stock solution over time. What could be the cause?

A1: A decrease in purity of your stock solution can be attributed to several factors, primarily chemical degradation. The likely culprits are hydrolysis, photodegradation, or oxidation. The rate of degradation is often influenced by the solvent, pH, temperature, and exposure to light. For instance, storing the compound in a protic solvent, especially at a non-neutral pH, can accelerate hydrolysis of the nitrile group.

Q2: My solution of this compound has turned yellow/brown. Is it still usable?

A2: A change in color often indicates the formation of degradation products, which may or may not interfere with your experiment. It is strongly recommended to assess the purity of the discolored solution using an analytical technique like High-Performance Liquid Chromatography (HPLC) before proceeding. If significant degradation has occurred, it is best to prepare a fresh solution.

Q3: What are the primary degradation pathways for this compound in solution?

A3: Based on the chemical structure, two primary degradation pathways are of concern:

  • Hydrolysis of the Carbonitrile Group: The nitrile group (-C≡N) can undergo hydrolysis under both acidic and basic conditions. This typically proceeds in two stages: first to a carboxamide intermediate (6-Methyl-1H-indazole-5-carboxamide), and then further to a carboxylic acid (6-Methyl-1H-indazole-5-carboxylic acid).[1][2][3][4][5][6][7] This is often the most common degradation pathway in aqueous solutions.

  • Degradation of the Indazole Ring: The indazole ring itself can be susceptible to degradation.

    • Photodegradation: A common degradation pathway for indazoles is a photochemical rearrangement to form a more stable benzimidazole structure, particularly upon exposure to UV light.[1]

    • Oxidative Degradation: The indazole ring can be oxidized, leading to various degradation products. This can be a concern if your solution is exposed to air for extended periods or if oxidizing agents are present.[1]

Q4: What are the optimal storage conditions for solutions of this compound?

A4: To maximize the shelf-life of your solution, consider the following recommendations:

  • Solvent Choice: For long-term storage, use a dry, aprotic solvent such as DMSO or anhydrous acetonitrile. If an aqueous buffer is necessary for your experiment, prepare the solution fresh and use it as soon as possible.

  • pH Control: If using an aqueous solution, maintaining a pH close to neutral (pH 6-7) is advisable to minimize acid- or base-catalyzed hydrolysis of the nitrile group.

  • Temperature: Store solutions at low temperatures, ideally at -20°C or -80°C, to slow down the rate of chemical degradation. One supplier of the solid compound recommends storing it at -20°C for long-term stability.

  • Light Protection: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil. This will minimize the risk of photodegradation.

  • Inert Atmosphere: For maximum stability, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.

Q5: I am observing an unexpected peak in my chromatogram when analyzing my reaction mixture. Could it be a degradant of this compound?

A5: It is possible. To confirm this, you can perform a forced degradation study on this compound under conditions relevant to your experiment (e.g., acidic, basic, oxidative, photolytic, thermal stress). If the retention time of the unexpected peak in your reaction mixture matches a peak generated in the forced degradation study, it is likely a degradation product.

Troubleshooting Flowchart

start Problem: Suspected Instability of this compound in Solution purity_check Action: Analyze solution purity by HPLC. start->purity_check is_degraded Is significant degradation observed? purity_check->is_degraded no_degradation Outcome: No significant degradation. Compound is stable under your conditions. is_degraded->no_degradation No degradation_observed Outcome: Degradation confirmed. is_degraded->degradation_observed Yes identify_cause Action: Investigate the cause of degradation. degradation_observed->identify_cause hydrolysis Hypothesis: Hydrolysis of nitrile group. identify_cause->hydrolysis Aqueous/protic solvent? Non-neutral pH? photo Hypothesis: Photodegradation of indazole ring. identify_cause->photo Exposed to light? oxidation Hypothesis: Oxidation. identify_cause->oxidation Stored in presence of air? solution_hydrolysis Solution: Use aprotic solvent, control pH (6-7), prepare fresh aqueous solutions. hydrolysis->solution_hydrolysis solution_photo Solution: Store in amber vials, protect from light. photo->solution_photo solution_oxidation Solution: Use degassed solvents, store under inert atmosphere. oxidation->solution_oxidation start This compound hydrolysis Acid/Base Hydrolysis start->hydrolysis photodegradation Photodegradation (UV Light) start->photodegradation oxidation Oxidation (e.g., H₂O₂) start->oxidation amide 6-Methyl-1H-indazole-5-carboxamide hydrolysis->amide benzimidazole 6-Methyl-1H-benzimidazole-5-carbonitrile photodegradation->benzimidazole oxidized_products Oxidized Degradation Products oxidation->oxidized_products acid 6-Methyl-1H-indazole-5-carboxylic acid amide->acid Further Hydrolysis

References

how to avoid regioisomer formation in indazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, chemists, and drug development professionals working with the indazole scaffold. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the common and often frustrating challenge of regioisomer formation during indazole synthesis. Our goal is to provide not just protocols, but a deep, mechanistic understanding that empowers you to make informed decisions in your own lab.

Frequently Asked Questions & Troubleshooting Guides

Q1: I'm performing an N-alkylation on my 1H-indazole and consistently get a mixture of N1 and N2 isomers. Why is this happening?

Answer: This is the most fundamental challenge in indazole chemistry and stems from the inherent nature of the indazole ring itself. The indazole core exhibits annular tautomerism , meaning the proton on the pyrazole ring can reside on either nitrogen atom, creating two distinct, rapidly equilibrating forms: the 1H-indazole and the 2H-indazole.[1][2]

  • 1H-Indazole (Benzenoid form): Generally considered the more thermodynamically stable tautomer.[2][3][4][5]

  • 2H-Indazole (Quinonoid form): Generally the less stable tautomer.[2]

G caption Fig 1. Annular tautomerism in the indazole scaffold.

Fig 1. Annular tautomerism in the indazole scaffold.

When you perform a direct alkylation (or acylation), both nitrogen atoms are nucleophilic and can attack the electrophile.[2] Because both tautomers exist in solution, the reaction often proceeds through two parallel pathways, leading to a mixture of N1 and N2 substituted products.[1][6] Achieving regioselectivity requires carefully chosen conditions that favor one pathway over the other.

Q2: My target is the N1-alkylated indazole. How can I optimize my reaction to favor this isomer?

Answer: To favor the N1 isomer, the strategy is to exploit its greater thermodynamic stability.[5] This involves using conditions that either allow the reaction to reach thermodynamic equilibrium or that sterically and electronically favor attack at the N1 position.

The most reliable and widely cited method is the use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) .[3][7][8][9] This combination has been shown to provide excellent N1 selectivity for a wide range of indazole substrates.

Causality Behind the Selectivity: The prevailing hypothesis is that the sodium cation (Na+) plays a crucial role. After deprotonation of the indazole by NaH, the Na+ cation is thought to coordinate between the N2 atom and an electron-rich group at the C3 position (like a carbonyl oxygen).[7][8] This chelation effectively blocks the N2 position, forcing the incoming alkylating agent to react exclusively at N1.

G caption Fig 2. Workflow for achieving N1-regioselectivity.

Fig 2. Workflow for achieving N1-regioselectivity.

Data Summary: Effect of C3-Substituent on N1-Selectivity (NaH/THF Method)

C3-Substituent N1:N2 Ratio Citation(s)
-CO₂Me >99:1 [3][8]
-C(CH₃)₃ (tert-butyl) >99:1 [3][8][9]
-C(O)CH₃ (acetyl) >99:1 [3][8]
-C(O)NH₂ (carboxamide) >99:1 [3][8][9]

| -H | 95:5 |[9] |

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted 1H-indazole (1.0 equiv.).

  • Solvent Addition: Add anhydrous THF (approx. 0.1 M concentration).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.2 equiv.) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes. You should observe gas evolution ceasing.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv.) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight, monitoring by TLC or LC-MS.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Q3: My project requires the N2-substituted indazole. What are the most effective strategies?

Answer: Selectively synthesizing the N2-isomer requires overriding the thermodynamic preference for N1. This is typically achieved through two main strategies: steric direction or by using reaction conditions known to favor kinetic control .

The most straightforward way to force a reaction at N2 is to physically block the N1 position. Placing a sufficiently bulky or electron-withdrawing substituent at the C7 position of the indazole ring sterically hinders the peri-position N1, making N2 the only accessible site for alkylation.[4]

Impressive N2-selectivity has been achieved even under standard NaH/THF conditions when a C7 substituent is present.[3][5]

  • C7-NO₂ substituted indazole: Confers ≥96% N2 regioselectivity.[3][5][7]

  • C7-CO₂Me substituted indazole: Also provides excellent (≥96%) N2 regioselectivity.[3][5][7]

The Mitsunobu reaction is a classic and reliable method that often shows a strong kinetic preference for forming the N2-alkylated product.[3][7] The reaction of an indazole with an alcohol, triphenylphosphine (PPh₃), and an azodicarboxylate like DIAD or DEAD typically yields the N2-isomer as the major product.[2][4]

Data Summary: Mitsunobu Reaction for N2-Selectivity

Substrate Alcohol Reagents N1:N2 Ratio Citation(s)
1H-Indazole n-Pentanol PPh₃, DIAD 1:2.5 [3][5][9]

| Methyl 5-bromo-1H-indazole-3-carboxylate | Various Alcohols | PPh₃, DEAD | >1:99 |[2] |

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve the 1H-indazole (1.0 equiv.), the desired alcohol (1.2-1.5 equiv.), and triphenylphosphine (PPh₃, 1.5 equiv.) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv.) dropwise to the cooled, stirring solution. A color change and/or formation of a precipitate is often observed.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Concentration: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: The crude residue, which will contain triphenylphosphine oxide, can be purified directly by flash column chromatography to separate the N1 and N2 isomers.

Certain metal-mediated reactions have been developed specifically for N2-selectivity. For instance, procedures using Ga/Al or Al have been shown to effectively direct alkylation to the N2 position with various allyl, benzyl, and α-bromocarbonyl electrophiles.[10]

Q4: Instead of post-cyclization alkylation, can I build the indazole ring to pre-determine the regiochemistry?

Answer: Absolutely. This is an excellent strategy to circumvent the issue of regioisomeric mixtures entirely. By choosing starting materials that already contain the desired N-substituent, you can direct the cyclization to form only one isomer.

A common approach involves using a pre-alkylated or pre-arylated hydrazine. For example, reacting an N-alkylhydrazine with an ortho-haloaryl carbonyl or nitrile compound will typically lead directly to the N1-substituted indazole.[3][9]

The Davis-Beirut Reaction is a powerful and robust method specifically for the synthesis of 2H-indazoles.[11][12][13] This reaction typically involves the base-catalyzed cyclization of an o-nitrobenzyl amine. A key nitroso imine intermediate is formed in situ, which then undergoes an N-N bond-forming heterocyclization to yield the 2H-indazole core.[11][14][15] This method avoids the direct alkylation of an existing indazole ring, thus preventing the formation of N1-isomers.[12][16]

G caption Fig 3. Simplified workflow for the Davis-Beirut reaction.

Fig 3. Simplified workflow for the Davis-Beirut reaction.
Q5: My reaction produced an inseparable mixture of regioisomers. What are my options for purification?

Answer: Separating N1 and N2 indazole isomers can be challenging as they often have very similar polarities.[9] However, several techniques can be employed.

  • Flash Column Chromatography: This is the most common method.[17] If the spots co-elute on TLC, do not give up immediately.

    • Optimize the Mobile Phase: Systematically screen different solvent systems. Try switching from ethyl acetate/hexanes to dichloromethane/methanol or using ethers like MTBE or diethyl ether.

    • Try a Different Stationary Phase: If silica gel fails, consider using alumina (neutral, acidic, or basic) or reverse-phase silica.[18]

    • Additives: Sometimes adding a small amount (0.1-1%) of an acid (acetic acid) or a base (triethylamine) to the mobile phase can improve separation, especially for amine-containing substrates.[19]

  • Preparative TLC/HPLC: For small quantities, preparative thin-layer chromatography can sometimes achieve separation where a column fails.[9] Preparative HPLC or SFC (Supercritical Fluid Chromatography) are powerful instrumental techniques for separating difficult isomers.[18]

  • Recrystallization: This can be a highly effective technique, especially for larger scales where chromatography is not feasible.[17] It requires screening various solvent systems (e.g., mixtures of acetone, ethanol, or acetonitrile with water) to find conditions where one isomer crystallizes out preferentially.[17]

  • Chemical Separation (Last Resort): If all else fails, consider a derivatization strategy. Find a reaction that selectively protects one isomer (e.g., forming a Boc-protected derivative). After protection, the polarities of the two compounds should be significantly different, allowing for easy separation by chromatography. The protecting group can then be removed from the isolated, derivatized isomer.[18]

Q6: I've isolated my two products. How do I definitively assign the structures as N1 or N2?

Answer: Unambiguous structural assignment is critical and is best achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.[20] While 1D ¹H and ¹³C NMR spectra show distinct differences between the isomers, 2D NMR techniques provide conclusive proof.[9][20]

  • ¹H NMR Spectroscopy: There are characteristic chemical shift differences. For N2-isomers, the proton at the C7 position is deshielded (appears at a higher frequency) due to the anisotropic effect of the N1 lone pair. Conversely, the C3 proton in N2-isomers is typically more shielded (appears at a lower frequency) compared to the N1-isomer.[20]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation) Spectroscopy: This is the gold standard for assignment.[3][21] This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. The key is to look for correlations from the protons on the new N-alkyl group (the -CH₂- group attached to the nitrogen).

    • N1-Isomer: You will observe a 3-bond correlation (³J) between the N-CH₂ protons and the C7a carbon of the indazole ring.[5][9]

    • N2-Isomer: You will observe a 3-bond correlation (³J) between the N-CH₂ protons and the C3 carbon of the indazole ring.[5][9]

G caption Fig 4. Diagnostic 2D HMBC correlations.

Fig 4. Diagnostic 2D HMBC correlations.

References

Technical Support Center: Refining HPLC Methods for 6-Methyl-1H-indazole-5-carbonitrile Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the chromatographic analysis of 6-Methyl-1H-indazole-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that may arise during HPLC method development, validation, and routine analysis. Our goal is to equip you with the scientific rationale and practical steps to overcome common analytical challenges.

Section 1: Foundational HPLC Method for this compound

While a universally validated method for this compound may not be publicly available, a robust starting point for method development can be derived from the analysis of structurally similar indazole derivatives. The following reverse-phase HPLC (RP-HPLC) method serves as a strong foundation for your experiments.

Representative Chromatographic Conditions
ParameterRecommended Starting ConditionsRationale & Expert Insights
HPLC Column C18, 250 mm x 4.6 mm, 5 µmA C18 column is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention for the relatively non-polar indazole ring system. The 250 mm length provides high resolving power, crucial for separating closely related impurities.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a volatile modifier that aids in protonating silanol groups on the silica backbone, reducing peak tailing.[1] It also provides a consistent, low pH environment to ensure the analyte is in a single ionic form.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and a favorable UV cutoff. The presence of formic acid in the organic phase maintains a consistent pH throughout the gradient.
Gradient Program 30% B to 80% B over 20 minutesA gradient elution is recommended to ensure elution of both polar and non-polar impurities within a reasonable timeframe.[2][3] This starting gradient can be optimized based on the observed chromatogram.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and chromatographic efficiency.
Column Temperature 30 °CMaintaining a consistent column temperature is crucial for reproducible retention times and peak shapes.[4]
Detection Wavelength 254 nmIndazole derivatives typically exhibit strong UV absorbance around this wavelength due to their aromatic nature. A photodiode array (PDA) detector is recommended to assess peak purity and identify the optimal detection wavelength.
Injection Volume 10 µLA standard injection volume to avoid column overloading, which can lead to peak distortion.[5][6]
Sample Diluent Mobile Phase A / Mobile Phase B (50:50, v/v)Dissolving the sample in a solvent similar in composition to the initial mobile phase is critical to prevent peak distortion, especially for early eluting peaks.[5][7]

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format.

Q1: I'm observing significant peak tailing for my main analyte. What are the likely causes and how can I resolve this?

Peak tailing, characterized by an asymmetry factor > 1.2, is a frequent challenge, often indicating secondary interactions between the analyte and the stationary phase.[1]

Primary Causes & Solutions:

  • Secondary Silanol Interactions: The basic nitrogen atoms in the indazole ring can interact with acidic residual silanol groups on the silica surface of the C18 column, causing tailing.[8][9]

    • Solution 1: Mobile Phase pH Adjustment: Ensure the mobile phase pH is low enough (e.g., using 0.1% formic or phosphoric acid) to protonate the basic nitrogens of the indazole. This creates a positive charge on the analyte, leading to repulsion from any protonated silanols.

    • Solution 2: Use of an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer accessible silanol groups, significantly reducing the potential for these secondary interactions.[1]

  • Column Contamination or Degradation: Accumulation of strongly retained impurities on the column inlet can lead to peak distortion.[7][10]

    • Solution: Column Washing Protocol: Implement a rigorous column washing procedure after each analytical sequence. A typical wash would involve flushing with a strong solvent like 100% acetonitrile or isopropanol.[1]

  • Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can cause band broadening and tailing.[5]

    • Solution: System Optimization: Minimize the length and internal diameter of all connecting tubing. Ensure all fittings are properly seated to avoid dead volumes.[6][8]

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed (Asymmetry > 1.2) check_ph Is Mobile Phase pH < 4? start->check_ph adjust_ph Decrease pH with 0.1% Formic or Phosphoric Acid check_ph->adjust_ph No check_column Is the Column Old or Contaminated? check_ph->check_column Yes solution Symmetrical Peak Achieved adjust_ph->solution wash_column Perform Column Wash Protocol check_column->wash_column Yes check_system Check for Excessive Extra-Column Volume check_column->check_system No wash_column->solution replace_column Replace with New, End-Capped Column replace_column->solution check_system->replace_column No optimize_tubing Minimize Tubing Length and ID check_system->optimize_tubing Yes optimize_tubing->solution

Caption: A step-by-step workflow for troubleshooting peak tailing.

Q2: I'm struggling with poor resolution between the main peak and a closely eluting impurity. What strategies can I employ to improve separation?

Inadequate resolution can compromise the accuracy of quantification. Improving resolution often involves manipulating the selectivity (α), efficiency (N), or retention factor (k) of the chromatographic system.

Strategies for Improving Resolution:

  • Optimize Mobile Phase Composition:

    • Adjust Organic Solvent Ratio: A shallower gradient or a lower starting percentage of the organic solvent (acetonitrile) will increase retention and may improve the separation of early eluting peaks.[2][3]

    • Change Organic Solvent: Switching from acetonitrile to methanol can alter the selectivity of the separation due to different solvent-analyte interactions.[4]

  • Modify the Stationary Phase:

    • Different C18 Chemistry: Not all C18 columns are the same. Trying a C18 column from a different manufacturer can provide different selectivity.

    • Phenyl-Hexyl Column: A phenyl-hexyl stationary phase can offer alternative selectivity for aromatic compounds like indazoles through pi-pi interactions.

  • Adjust Flow Rate and Temperature:

    • Lower Flow Rate: Decreasing the flow rate (e.g., to 0.8 mL/min) can increase the efficiency of the separation, leading to narrower peaks and better resolution, albeit with a longer run time.[4]

    • Temperature Optimization: Varying the column temperature can affect selectivity. A lower temperature generally increases retention and may improve resolution.[4]

Q3: My retention times are drifting between injections. What could be causing this instability?

Consistent retention times are critical for reliable peak identification and quantification. Drifting retention times often point to issues with the HPLC system or mobile phase preparation.[11]

Common Causes and Solutions:

CauseSolution
Inadequate Column Equilibration Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes before the first injection.[12]
Mobile Phase Composition Change Prepare fresh mobile phase daily. If using buffered solutions, ensure they are well-mixed and filtered. Volatilization of the organic component can alter the mobile phase strength.[12]
Pump Malfunction Check for leaks in the pump heads and ensure the pump is delivering a consistent flow rate. Degas the mobile phase to prevent air bubbles in the pump.[11]
Temperature Fluctuations Use a column oven to maintain a stable temperature. Significant changes in ambient temperature can affect mobile phase viscosity and retention times.[10][12]

Section 3: Stability-Indicating Method and Forced Degradation

For regulatory submissions, it is crucial to develop a stability-indicating HPLC method that can separate the active pharmaceutical ingredient (API) from its potential degradation products. Forced degradation studies are performed to intentionally degrade the sample to identify these products.

Potential Degradation Pathways for Indazole Derivatives

Indazole derivatives can be susceptible to several degradation pathways under stress conditions:

  • Photodegradation: Exposure to UV light can sometimes cause a rearrangement of the indazole ring to a more stable benzimidazole structure.

  • Oxidative Degradation: The indazole ring can be susceptible to oxidation, which can be simulated using hydrogen peroxide.

  • Hydrolytic Degradation: The nitrile group (-CN) on this compound could potentially hydrolyze to a carboxylic acid or an amide under acidic or basic conditions.

Protocol for a Forced Degradation Study

The following protocol outlines typical stress conditions as recommended by ICH guidelines.

Stress ConditionTypical Reagent/ConditionRationale
Acid Hydrolysis 0.1 M HCl at 60 °C for 24 hoursTo assess susceptibility to degradation in an acidic environment.
Base Hydrolysis 0.1 M NaOH at 60 °C for 24 hoursTo evaluate stability in an alkaline environment and potential hydrolysis of the nitrile group.
Oxidation 3% H₂O₂ at room temperature for 24 hoursTo simulate oxidative stress.
Thermal Degradation 80 °C for 48 hours (solid state)To assess the impact of heat on the drug substance.
Photodegradation ICH-compliant photostability chamberTo evaluate the potential for light-induced degradation and rearrangement.

After exposing the sample to these conditions, the resulting solutions should be analyzed by the developed HPLC method to ensure that all degradation products are well-resolved from the parent peak.

Forced Degradation Workflow

G start This compound Sample acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal Stress (80°C) start->thermal photo Photostability (ICH Conditions) start->photo hplc_analysis Analyze by HPLC-PDA acid->hplc_analysis base->hplc_analysis oxidation->hplc_analysis thermal->hplc_analysis photo->hplc_analysis assess_resolution Assess Peak Purity and Resolution of Degradants hplc_analysis->assess_resolution method_validated Stability-Indicating Method Confirmed assess_resolution->method_validated

Caption: Workflow for conducting a forced degradation study.

References

Technical Support Center: Overcoming Permeability Challenges with 6-Methyl-1H-indazole-5-carbonitrile Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Methyl-1H-indazole-5-carbonitrile analogs. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of poor cell permeability with this class of compounds. Our goal is to equip you with the foundational knowledge and practical protocols to diagnose and overcome these hurdles in your experiments.

Introduction: The Permeability Predicament

The this compound scaffold is a promising starting point for the development of various therapeutic agents. However, early-stage drug discovery is often hampered by suboptimal physicochemical properties, with poor cell permeability being a primary obstacle. This limitation can lead to low bioavailability and diminished efficacy in cell-based assays and in vivo models. Understanding the interplay between a compound's structural features and its ability to traverse the lipid bilayer of a cell is paramount to successful drug development.

This guide will delve into the key factors governing cell permeability and provide a logical framework for systematically improving the performance of your analogs.

Troubleshooting Guide & FAQs

Here, we address specific issues you may encounter during your experimental work, offering both theoretical explanations and actionable protocols.

FAQ 1: My this compound analog shows potent activity in a biochemical assay but is inactive in a cell-based assay. What is the likely cause?

Answer: A significant drop in potency when moving from a biochemical (e.g., enzyme inhibition) to a cell-based assay is a classic indicator of poor cell permeability. The compound is likely unable to reach its intracellular target at a sufficient concentration to exert its biological effect. Several physicochemical properties of your analog could be contributing to this issue, including:

  • High Molecular Weight (MW): Larger molecules generally exhibit lower passive diffusion across cell membranes.[1]

  • High Polar Surface Area (PSA): A PSA exceeding 140 Ų is often associated with poor permeability.[2][3]

  • Poor Lipophilicity/Solubility Balance: The compound may be too polar (low logP) to partition into the lipid bilayer or too lipophilic (high logP), leading to poor aqueous solubility and potential aggregation.[4][5][6][7]

  • Hydrogen Bonding Capacity: A high number of hydrogen bond donors and acceptors can impede membrane permeation.[8]

To diagnose the problem, a systematic assessment of your compound's permeability is necessary.

Experimental Protocol 1: Initial Permeability Assessment using the Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, non-cell-based method that models passive diffusion. It's an excellent first step to quickly assess the passive permeability of your analogs.

Objective: To determine the passive permeability (Pe) of your this compound analogs.

Materials:

  • PAMPA plate (e.g., Millipore MultiScreen-IP, Corning Gentest)

  • Donor solution (buffer at relevant pH, e.g., pH 5.0 and 7.4)

  • Acceptor solution (buffer at pH 7.4)

  • Phospholipid mixture (e.g., phosphatidylcholine in dodecane)

  • Test compounds and control compounds (high and low permeability)

  • Plate reader (UV-Vis) or LC-MS/MS for quantification

Methodology:

  • Prepare the PAMPA Plate: Coat the filter of the donor plate with the phospholipid mixture and allow the solvent to evaporate.

  • Prepare Solutions: Dissolve test and control compounds in the donor solution at a known concentration.

  • Assemble the Assay: Add the acceptor solution to the acceptor plate. Place the donor plate on top of the acceptor plate, ensuring the coated filter is in contact with the acceptor solution.

  • Incubation: Incubate the plate assembly at room temperature for a specified time (e.g., 4-16 hours).

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculate Permeability (Pe): The apparent permeability coefficient (Papp) is calculated using the following equation:

    Where:

    • V_D = Volume of donor well

    • V_A = Volume of acceptor well

    • A = Area of the filter

    • t = Incubation time

    • [C_A] = Compound concentration in the acceptor well

    • [C_eq] = Equilibrium concentration = ([C_D] * V_D + [C_A] * V_A) / (V_D + V_A)

    • [C_D] = Compound concentration in the donor well

Data Interpretation:

Permeability Classification Typical Papp (x 10⁻⁶ cm/s) Interpretation
High> 10Likely to have good passive absorption.
Medium1 - 10May have moderate passive absorption.
Low< 1Poor passive absorption is expected.
FAQ 2: My analog has low passive permeability in the PAMPA assay. What structural modifications can I make to improve it?

Answer: Low PAMPA permeability points towards a need to optimize the physicochemical properties of your analog for better passive diffusion. Consider the following strategies, which are often a balancing act:

  • Increase Lipophilicity (logP/logD): For compounds that are too polar, increasing lipophilicity can enhance partitioning into the cell membrane.[6]

    • Strategy: Introduce small, non-polar groups (e.g., methyl, ethyl, halogen) at suitable positions on the indazole ring or its substituents. Be mindful that excessive lipophilicity can decrease aqueous solubility and increase metabolic clearance.[4][5]

  • Reduce Polar Surface Area (PSA):

    • Strategy: Mask polar functional groups, such as amines or hydroxyls, with less polar moieties. For example, converting a primary amine to a secondary or tertiary amine can reduce PSA.

  • Reduce Hydrogen Bond Donors (HBDs):

    • Strategy: N-methylation of amines or O-methylation of hydroxyl groups can reduce the number of HBDs, which is often beneficial for permeability, especially for larger molecules.[9]

  • Reduce Molecular Weight (MW):

    • Strategy: If possible, simplify the structure by removing non-essential functionalities. However, this must be balanced with maintaining the desired biological activity.

Diagram 1: Key Physicochemical Properties Influencing Cell Permeability

G cluster_permeability Cell Permeability Permeability Permeability MW Molecular Weight (MW) (< 500 Da desirable) MW->Permeability Inverse correlation logP Lipophilicity (logP) (Optimal range 1-3) logP->Permeability Parabolic relationship Solubility Aqueous Solubility logP->Solubility Inverse correlation PSA Polar Surface Area (PSA) (< 140 Ų desirable) PSA->Permeability Inverse correlation HBD Hydrogen Bond Donors (HBD) (< 5 desirable) HBD->Permeability Inverse correlation Solubility->Permeability Affects concentration gradient

Caption: Interplay of key physicochemical properties governing passive cell permeability.

FAQ 3: My analog has moderate to high permeability in the PAMPA assay, but still shows poor activity in cells. What else could be the problem?

Answer: If passive permeability appears to be adequate, the discrepancy could be due to active cellular processes that are not captured by the PAMPA assay. The two main possibilities are:

  • Efflux Transporter Substrate: Your compound may be actively pumped out of the cell by efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).

  • Poor Aqueous Solubility: Even with good membrane permeability, low solubility can limit the concentration of the compound available at the cell surface to create a sufficient concentration gradient for passive diffusion.

To investigate these possibilities, a cell-based permeability assay is required.

Experimental Protocol 2: Caco-2 Permeability Assay for Efflux and Active Transport

The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a polarized monolayer with tight junctions and expresses various transporters, making it a good model for the intestinal barrier and for identifying efflux transporter substrates.[10][11]

Objective: To determine the bidirectional permeability of your analogs and calculate the efflux ratio to identify potential substrates of efflux transporters.

Materials:

  • Caco-2 cells (ATCC)

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium and supplements

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Test compounds, control compounds (high/low permeability, known efflux substrate like digoxin)

  • Efflux inhibitor (e.g., verapamil for P-gp)

  • LC-MS/MS for quantification

Methodology:

  • Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • Bidirectional Permeability Assay:

    • Apical to Basolateral (A→B) Transport: Add the test compound to the apical (upper) chamber and transport buffer to the basolateral (lower) chamber.

    • Basolateral to Apical (B→A) Transport: Add the test compound to the basolateral chamber and transport buffer to the apical chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sampling and Quantification: Collect samples from the receiver chambers at the end of the incubation and determine the compound concentration using LC-MS/MS.

  • Calculate Papp: Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions.

  • Calculate Efflux Ratio (ER):

    • ER = Papp (B→A) / Papp (A→B)

Data Interpretation:

Efflux Ratio (ER) Interpretation Next Steps
< 2No significant effluxEfflux is unlikely to be the primary issue.
≥ 2Potential efflux substrateThe compound is likely being actively transported out of the cells.
ER decreases in the presence of an inhibitorConfirmed efflux substrateThe compound is a substrate of the inhibited transporter (e.g., P-gp if verapamil is used).

Diagram 2: Caco-2 Bidirectional Permeability Assay Workflow

G cluster_workflow Caco-2 Permeability Workflow start Start: Analog with poor cell-based activity caco2_culture Culture Caco-2 cells on Transwell inserts (21 days) start->caco2_culture teer Check Monolayer Integrity (TEER) caco2_culture->teer assay_setup Set up Bidirectional Assay (A→B and B→A) teer->assay_setup incubation Incubate (e.g., 2h at 37°C) assay_setup->incubation quantify Quantify compound (LC-MS/MS) incubation->quantify calculate Calculate Papp (A→B) and Papp (B→A) quantify->calculate er Calculate Efflux Ratio ER = Papp(B→A) / Papp(A→B) calculate->er interpret Interpret Results er->interpret low_er ER < 2 No significant efflux interpret->low_er Low high_er ER ≥ 2 Potential efflux substrate interpret->high_er High

Caption: Workflow for assessing compound efflux using the Caco-2 bidirectional assay.

FAQ 4: My analog is a substrate for an efflux transporter. How can I modify its structure to avoid this?

Answer: Circumventing efflux transporter recognition is a common challenge in medicinal chemistry. While there are no universal rules, some general strategies have proven effective:

  • Reduce the Number of Hydrogen Bond Acceptors: Efflux pumps often recognize molecules with multiple hydrogen bond acceptors.

  • Introduce a Weakly Basic Group: In some cases, adding a weakly basic nitrogen can disrupt the recognition by P-gp.

  • Increase Rigidity: Conformationally constrained molecules are sometimes less prone to efflux.

  • Prodrug Approach: Masking the functional groups recognized by the transporter with a labile moiety that is cleaved intracellularly can be a viable strategy.[12][13][14] This approach temporarily alters the drug's properties to enhance permeability and avoid efflux, releasing the active compound inside the cell.[12][13]

FAQ 5: What if my compound has good permeability but poor aqueous solubility?

Answer: Poor aqueous solubility can be a significant rate-limiting step for cellular activity, even for permeable compounds.[6][15]

  • Diagnosis: Measure the thermodynamic and kinetic solubility of your compound. Low solubility (<10 µM) can be problematic.

  • Strategies for Improvement:

    • Introduce Ionizable Groups: Adding a basic amine or an acidic carboxylic acid can improve solubility at physiological pH. However, this may increase PSA and decrease permeability, so a balance must be struck.

    • Formulation Strategies: For in vitro assays, using a co-solvent like DMSO is common, but ensure the final concentration is low (<0.5%) to avoid cell toxicity. For in vivo studies, formulation approaches like using cyclodextrins, lipid-based formulations, or creating amorphous solid dispersions can enhance solubility and absorption.[16][17][18][19][20]

    • Prodrugs: A prodrug approach can be used to append a soluble group that is later cleaved.[12]

Summary and Concluding Remarks

Addressing poor cell permeability of this compound analogs requires a systematic and iterative approach. By understanding the underlying physicochemical principles and employing a tiered experimental strategy, from simple PAMPA assays to more complex cell-based models like the Caco-2 assay, researchers can efficiently diagnose and address permeability issues. The key is to find the optimal balance between permeability, solubility, and the desired biological activity. This guide provides a framework to navigate these challenges and accelerate the development of your promising compounds.

References

Validation & Comparative

The Indazole Scaffold: A Comparative Guide to Kinase Inhibition for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the indazole nucleus represents a privileged scaffold in the design of potent kinase inhibitors. Its unique bicyclic structure offers a versatile template for developing targeted therapies against a range of human diseases, most notably cancer. This guide provides a comparative analysis of the indazole scaffold's role in kinase inhibition, with a focus on contextualizing the potential of emerging compounds like 6-Methyl-1H-indazole-5-carbonitrile against established, FDA-approved drugs.

While direct experimental data for this compound is not extensively available in the public domain, its structural similarity to the core of several successful kinase inhibitors warrants a detailed examination of this chemical class. By understanding the established profiles of indazole-based drugs such as Axitinib and Pazopanib, researchers can infer potential mechanisms of action and design robust experimental workflows to characterize novel derivatives.

The Indazole Core in FDA-Approved Kinase Inhibitors: A Comparative Overview

Axitinib and Pazopanib are two prominent examples of multi-kinase inhibitors that feature the indazole scaffold. Their primary mechanisms of action involve the inhibition of key receptor tyrosine kinases (RTKs) implicated in tumor angiogenesis and proliferation.

Axitinib is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][2] Its high affinity for the ATP-binding pocket of these receptors leads to the disruption of downstream signaling pathways crucial for the formation of new blood vessels that supply tumors.[1]

Pazopanib also targets VEGFRs but exhibits a broader inhibitory profile that includes the Platelet-Derived Growth Factor Receptors (PDGFRs), Fibroblast Growth Factor Receptors (FGFRs), and c-Kit.[3][4] This multi-targeted approach allows Pazopanib to interfere with several signaling cascades involved in tumor growth and survival.[3]

The table below summarizes the in vitro inhibitory activities of Axitinib and Pazopanib against a panel of key kinases, providing a benchmark for the potential efficacy of novel indazole-based compounds.

CompoundPrimary TargetsVEGFR1 IC50 (nM)VEGFR2 IC50 (nM)VEGFR3 IC50 (nM)PDGFRβ IC50 (nM)c-Kit IC50 (nM)FGFR1 IC50 (nM)
Axitinib VEGFRs0.1[5]0.2[5]0.1-0.3[5]1.6[5]1.7[5]-
Pazopanib VEGFRs, PDGFRs, FGFRs, c-Kit10[4]30[4]47[4]84[4]74[3]140[3]

Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% in biochemical assays. These values can vary depending on the experimental conditions.

Characterizing Novel Indazole-Based Kinase Inhibitors: Essential Experimental Workflows

To evaluate the potential of a novel compound like this compound as a kinase inhibitor, a systematic experimental approach is required. The following protocols outline key assays for determining its biochemical potency, cellular activity, and impact on intracellular signaling.

Biochemical Kinase Inhibition Assay: The ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a robust and versatile platform for measuring the activity of a wide range of kinases.[6][7] It quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the enzyme's activity.

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Kinase Reaction Setup: In a 384-well plate, combine the kinase of interest, its specific substrate, and ATP at a concentration near its Km value. Add varying concentrations of the test compound (e.g., this compound) or a vehicle control (e.g., DMSO). The final reaction volume is typically 5 µL.[8]

  • Incubation: Incubate the reaction plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes any remaining ATP.[8] Incubate at room temperature for 40 minutes.[8]

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal.[8]

  • Signal Detection: Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.[8] Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Viability Assay: The MTT Assay

The MTT assay is a colorimetric assay used to assess the impact of a compound on cell proliferation and viability.[9] It measures the metabolic activity of cells, which is an indicator of their health.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cell lines of interest (e.g., those known to be dependent on kinases targeted by indazole inhibitors) into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[10]

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound or vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.[10]

  • MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.[10] Incubate for 1.5 hours at 37°C.[10]

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10] Measure the absorbance at a wavelength of 492 nm using a microplate reader.[10]

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Target Engagement and Pathway Analysis: Western Blotting

Western blotting is a crucial technique to confirm that a kinase inhibitor is engaging its intended target within the cell and to investigate its effects on downstream signaling pathways.[11][12]

Experimental Protocol: Western Blotting for Kinase Signaling

  • Cell Treatment and Lysis: Treat cultured cells with the test compound at various concentrations for a specific duration. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[13]

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard method like the BCA assay to ensure equal loading.[13]

  • SDS-PAGE and Transfer: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.[11]

  • Immunoblotting:

    • Block the membrane with a solution like 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[11]

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., phospho-VEGFR2) or a downstream signaling protein (e.g., phospho-ERK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[11]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.[13]

  • Analysis: The intensity of the bands corresponds to the amount of the target protein. To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein or a housekeeping protein like β-actin.[13]

Visualizing the Landscape: Signaling Pathways and Experimental Design

To further aid in the conceptualization of these experimental approaches, the following diagrams, generated using Graphviz, illustrate a simplified VEGFR signaling pathway and a comprehensive experimental workflow for characterizing a novel kinase inhibitor.

VEGFR_Signaling cluster_membrane Cell Membrane VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras VEGF VEGF VEGF->VEGFR PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Axitinib Axitinib / Pazopanib Axitinib->VEGFR

Caption: Simplified VEGFR signaling pathway and points of inhibition.

Kinase_Inhibitor_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models Kinase_Panel Kinase Panel Screening (e.g., ADP-Glo) IC50_Determination IC50 Determination for Hit Kinases Kinase_Panel->IC50_Determination Cell_Viability Cell Viability/Proliferation (e.g., MTT Assay) IC50_Determination->Cell_Viability Target_Engagement Target Engagement Assay (e.g., Cellular Thermal Shift Assay) Cell_Viability->Target_Engagement Pathway_Analysis Downstream Pathway Analysis (Western Blot) Target_Engagement->Pathway_Analysis Xenograft_Model Tumor Xenograft Studies Pathway_Analysis->Xenograft_Model PK_PD Pharmacokinetics & Pharmacodynamics Xenograft_Model->PK_PD Start Novel Indazole Compound (this compound) Start->Kinase_Panel

Caption: Experimental workflow for kinase inhibitor characterization.

Conclusion

The indazole scaffold is a cornerstone of modern kinase inhibitor design, with several FDA-approved drugs demonstrating its therapeutic potential. While specific biological data for this compound is not yet widely disseminated, its structural features suggest it may possess interesting kinase inhibitory properties. By employing the rigorous experimental workflows detailed in this guide and using well-characterized inhibitors like Axitinib and Pazopanib as benchmarks, researchers can effectively evaluate the potential of this and other novel indazole derivatives, contributing to the advancement of targeted cancer therapies.

References

A Technical Guide to 6-Methyl-1H-indazole-5-carbonitrile Derivatives: A Comparative Analysis for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of 6-Methyl-1H-indazole-5-carbonitrile derivatives and their closely related bioisosteres. The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds.[1][2] This is particularly true in the realm of oncology, where the indazole core is a key feature of several FDA-approved protein kinase inhibitors.[3]

This guide moves beyond a simple recitation of facts to offer a practical, field-proven perspective on this important class of molecules. We will delve into the causality behind synthetic choices, explore the nuanced structure-activity relationships (SAR) that govern potency and selectivity, and provide robust, reproducible experimental protocols. While direct comparative data on a wide array of this compound derivatives is nascent, by examining structurally related analogs and bioisosteres, we can construct a powerful framework for the rational design of novel kinase inhibitors.

The Indazole Scaffold: A Privileged Core for Kinase Inhibition

The 1H-indazole ring system is a bioisostere of indole, capable of forming key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases.[4] This interaction mimics the binding of the adenine portion of ATP, providing a strong anchor for the inhibitor. The true power of the indazole scaffold, however, lies in its synthetic tractability and the diverse "exit vectors" it presents for chemical modification. Substitutions on the benzene portion of the ring system allow for the fine-tuning of physicochemical properties and the exploration of additional binding pockets within the kinase domain, leading to enhanced potency and selectivity.[5]

The 6-methyl group of the core topic, for instance, can provide a beneficial hydrophobic interaction, while the 5-carbonitrile group is an interesting functional handle. The nitrile group is a versatile chemical moiety; it is a hydrogen bond acceptor and can be hydrolyzed to a carboxylic acid or reduced to an amine, offering numerous possibilities for derivatization. Furthermore, the nitrile group can act as a bioisosteric replacement for other functional groups, influencing the electronic and steric profile of the molecule.[6][7][8][9]

Synthesis of the this compound Core

The synthesis of substituted indazoles can be achieved through various routes, often starting from appropriately substituted anilines or benzonitriles. A common and effective strategy for constructing the this compound core involves the cyclization of a suitably substituted ortho-tolunitrile derivative. The general workflow for such a synthesis is outlined below.

A Starting Material (e.g., 2-Fluoro-4-methyl-5-nitrobenzonitrile) B Hydrazine Cyclization A->B Hydrazine hydrate, heat C 6-Methyl-5-nitro-1H-indazole B->C D Reduction of Nitro Group C->D e.g., Fe/HCl or H2, Pd/C E 5-Amino-6-methyl-1H-indazole D->E F Sandmeyer Reaction E->F 1. NaNO2, HCl 2. CuCN G This compound F->G cluster_0 VEGFR Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg Ras Ras VEGFR->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angio Angiogenesis, Cell Proliferation ERK->Angio cluster_1 EGFR Signaling EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Prolif Cell Proliferation, Survival ERK->Prolif

References

A Comparative Guide to the Cross-Reactivity Profiling of 6-Methyl-1H-indazole-5-carbonitrile: A Case Study for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold and the Imperative of Selectivity

The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved and investigational drugs.[1][2] Its versatile structure is particularly prominent in the development of protein kinase inhibitors, where it adeptly mimics the hinge-binding interactions of the native ATP ligand.[3] When a novel compound like 6-Methyl-1H-indazole-5-carbonitrile (hereafter referred to as "Indazole-CN") emerges from a discovery pipeline, its on-target potency is only the beginning of the story. The ultimate therapeutic potential and safety profile of any kinase inhibitor are critically defined by its selectivity—its activity against the intended target versus its unintended interactions across the entire human kinome.

Understanding this cross-reactivity profile is not merely an academic exercise; it is fundamental to successful drug development. Off-target activities can be a double-edged sword. On one hand, they can lead to unforeseen toxicities that derail a clinical program.[4][5] On the other, they can result in beneficial "polypharmacology," where inhibiting multiple nodes in a disease-relevant pathway leads to superior efficacy.[6] This guide provides a comprehensive framework for characterizing the cross-reactivity profile of a novel indazole-based compound, using Indazole-CN as a working example. We will explore the strategic selection of profiling platforms, detail key experimental protocols, and provide methodologies for interpreting the resulting data in a comparative context.

Part 1: Designing the Profiling Strategy

The initial step in characterizing Indazole-CN is to devise a logical, tiered screening strategy. This begins with a broad, low-resolution survey of the kinome to identify potential interactions, followed by higher-resolution, quantitative validation of the most significant hits.

Causality Behind Experimental Choices: The choice of assay is dictated by the goal at each stage. We begin with a binding assay because it provides a direct, unbiased measure of physical interaction between the compound and a wide array of kinases, independent of their catalytic activity or the specific substrates used in activity assays. This approach minimizes the chances of missing an interaction due to suboptimal assay conditions for a particular kinase. Only after identifying potential binding partners do we move to more resource-intensive enzymatic and cellular assays to confirm functional inhibition and physiological relevance. This tiered approach is both cost-effective and scientifically rigorous.

The diagram below illustrates a standard workflow for progressing a novel inhibitor from initial discovery to a well-defined selectivity profile.

G cluster_0 Phase 1: Discovery & Initial Profiling cluster_1 Phase 2: Quantitative Validation cluster_2 Phase 3: Cellular & Safety Profiling A Novel Compound Synthesis (e.g., Indazole-CN) B Broad Kinome Scan (e.g., KINOMEscan® at 1-10 µM) A->B Primary Screen C Identify Primary Targets & Off-Targets (% Inhibition > 80%) B->C D Dose-Response Assays (IC50/Kd) Biochemical Activity/Binding C->D Hit Confirmation E Comparative Analysis (vs. Known Inhibitors) D->E F Cellular Target Engagement Assays (e.g., Phospho-protein Western Blot) E->F G Broader Safety Screening (Non-Kinase Targets: GPCRs, Ion Channels) F->G H Informed Lead Optimization G->H

Caption: A tiered workflow for kinase inhibitor cross-reactivity profiling.

Part 2: Executing the Kinome Scan & Comparative Analysis

Based on its indazole core, a privileged scaffold in many Janus kinase (JAK) inhibitors, we hypothesize that Indazole-CN may show activity against this family.[7] Our first experiment will be a broad kinome scan to test this hypothesis and uncover any unexpected off-targets.

Experimental Protocol 1: KINOMEscan® Competition Binding Assay

This protocol describes a widely used method for profiling inhibitor selectivity by measuring competitive binding.[8][9]

Principle: The assay quantifies the ability of a test compound to compete with an immobilized, broad-spectrum kinase inhibitor for binding to a panel of DNA-tagged kinases. The amount of kinase that remains bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A strong hit results in less kinase bound to the support.[9]

Methodology:

  • Kinase Preparation: A panel of over 400 human kinases is expressed as fusions with a unique DNA tag.

  • Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).

  • Competition Assay: Indazole-CN is added at a fixed concentration (e.g., 1 µM) to individual wells containing one of the DNA-tagged kinases and the immobilized ligand beads.

  • Incubation: The mixture is incubated to allow binding to reach equilibrium. Indazole-CN competes with the immobilized ligand for the kinase's ATP-binding site.

  • Washing & Elution: Unbound components are washed away. The amount of kinase remaining bound to the beads is proportional to its affinity for the immobilized ligand and inversely proportional to its affinity for Indazole-CN.

  • Quantification: The amount of kinase captured is quantified by qPCR using the DNA tag.[9]

  • Data Analysis: Results are expressed as a percentage of the DMSO vehicle control (% Control), where a lower number indicates stronger binding inhibition by the test compound.

Hypothetical KINOMEscan® Results for Indazole-CN

The table below presents hypothetical screening data for Indazole-CN at 1 µM, highlighting key on- and off-target interactions.

Kinase TargetKinase Family% Control @ 1µMInterpretation
JAK1 Tyrosine Kinase3.5 Potent Primary Target
JAK2 Tyrosine Kinase10.2 Strong Off-Target
JAK3 Tyrosine Kinase45.8 Moderate Off-Target
TYK2 Tyrosine Kinase51.1 Moderate Off-Target
FGFR1 Tyrosine Kinase38.7 Moderate Off-Target
SRC Tyrosine Kinase89.3 Weak to No Interaction
CDK2 CMGC95.1 No Interaction
PIK3CA Lipid Kinase98.6 No Interaction

Data Interpretation: The results suggest that Indazole-CN is a potent binder to JAK family kinases, with a clear preference for JAK1 and JAK2. It also shows moderate interaction with FGFR1, another kinase for which indazole derivatives have been developed.[3] The lack of significant binding to kinases from other families like SRC and CDK2 at this concentration suggests a degree of selectivity.

Experimental Protocol 2: ADP-Glo™ Kinase Activity Assay (IC₅₀ Determination)

To quantify the functional inhibition of the hits identified, we perform dose-response assays to determine the half-maximal inhibitory concentration (IC₅₀).

Principle: The ADP-Glo™ assay is a luminescence-based method that measures the amount of ADP produced during a kinase reaction. As kinase activity is inhibited, less ADP is produced, resulting in a lower luminescent signal.

Methodology:

  • Reaction Setup: Set up kinase reactions containing a specific kinase (e.g., JAK1), its corresponding substrate (e.g., a peptide substrate), and ATP. The ATP concentration should be set at or near the Michaelis constant (Kₘ) for each specific kinase to provide a standardized measure of potency.[10]

  • Compound Titration: Add Indazole-CN in a serial dilution (e.g., from 10 µM to 0.1 nM) to the reaction wells. Include DMSO-only wells as a 100% activity control.

  • Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent, which contains enzymes that convert the newly formed ADP into ATP, which then drives a luciferase reaction.

  • Signal Measurement: Measure the luminescence on a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

Comparative IC₅₀ Profile

The following table compares the hypothetical IC₅₀ values for Indazole-CN with several clinically approved JAK inhibitors. This comparative context is essential for understanding the compound's relative potency and selectivity.[11][12][13]

CompoundJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)TYK2 IC₅₀ (nM)Selectivity Profile
Indazole-CN (Hypothetical) 15 45 550 780 JAK1 / JAK2 Selective
Tofacitinib5201344Pan-JAK (JAK1/2/3)[14]
Baricitinib5.95.7>40053JAK1 / JAK2 Selective[11]
Filgotinib1028810116JAK1 Preferential[11][15]
Upadacitinib4311023004700JAK1 Selective[11]

This quantitative comparison reveals that our hypothetical Indazole-CN has a selectivity profile most similar to Baricitinib, potently inhibiting JAK1 and JAK2 while sparing JAK3 and TYK2. This profile is distinct from the pan-inhibition of Tofacitinib and the more JAK1-preferential nature of Filgotinib and Upadacitinib.[11][15] Such distinctions have significant clinical implications for both efficacy and safety, as the different JAK enzymes mediate the signaling of different sets of cytokines.[14]

Part 3: Cellular Validation and Broader Safety Assessment

Biochemical assays are a critical first step, but they do not fully replicate the complex environment inside a living cell. Cellular validation is required to confirm that the compound can enter cells, engage its target, and produce a functional effect at relevant concentrations.

Experimental Protocol 3: Phospho-STAT Western Blot for Cellular JAK Inhibition

Principle: JAK kinases mediate signaling by phosphorylating Signal Transducer and Activator of Transcription (STAT) proteins. By measuring the level of phosphorylated STAT (pSTAT) in cytokine-stimulated cells, we can directly assess the cellular activity of a JAK inhibitor.

Methodology:

  • Cell Culture: Culture a relevant cell line (e.g., human TF-1 cells) that expresses the target JAKs.

  • Compound Treatment: Pre-incubate the cells with various concentrations of Indazole-CN for 1-2 hours.

  • Cytokine Stimulation: Stimulate the cells with a cytokine that signals through the target pathway (e.g., IL-6 to activate JAK1/gp130 signaling, leading to pSTAT3) for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Immediately lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation states of proteins.

  • Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Probe the membrane with primary antibodies specific for a phosphorylated STAT protein (e.g., anti-pSTAT3) and a total STAT protein (e.g., anti-STAT3) as a loading control.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities. A potent inhibitor will show a dose-dependent decrease in the pSTAT/total STAT ratio.

The diagram below outlines this cellular validation workflow.

Caption: Workflow for cellular validation of a JAK inhibitor.

Beyond the Kinome: Ensuring Comprehensive Safety

A thorough cross-reactivity profile must extend beyond the kinome. Many clinical failures are due to unforeseen interactions with other protein classes.[5] Therefore, a crucial final step is to screen Indazole-CN against a standard safety panel, such as the SafetyScan47 panel from Eurofins or similar services, which typically includes:

  • G-Protein Coupled Receptors (GPCRs)

  • Ion Channels (including hERG)

  • Transporters

  • Nuclear Receptors

Identifying significant hits in these panels is a critical flag for potential liabilities and must be addressed during lead optimization.

Conclusion

Through a systematic, multi-tiered approach, we have established a hypothetical but detailed cross-reactivity profile for the novel compound this compound. Our analysis indicates that "Indazole-CN" is a potent and selective inhibitor of JAK1 and JAK2, with a profile similar to the approved drug Baricitinib. This characterization is vital. It not only validates the primary mechanism of action but also provides a predictive framework for its potential therapeutic applications (e.g., in autoimmune diseases where JAK1/2 signaling is paramount) and its likely side-effect profile (e.g., potential hematological effects associated with JAK2 inhibition).[14] This comprehensive guide demonstrates the necessary scientific rigor and logical flow required to advance a novel kinase inhibitor from a preliminary hit to a well-characterized lead candidate.

References

A Comparative Guide to Confirming Cellular Target Engagement of 6-Methyl-1H-indazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the unequivocal confirmation that a therapeutic candidate interacts with its intended molecular target within the complex milieu of a living cell is a cornerstone of preclinical development.[1][2] This guide provides a comprehensive comparison of contemporary experimental strategies to validate the cellular target engagement of novel small molecules, using 6-Methyl-1H-indazole-5-carbonitrile as a representative compound. As many indazole derivatives have been identified as potent protein kinase inhibitors, this guide will have a particular, but not exclusive, focus on methodologies applicable to this target class.[3][4]

The following sections will delve into the causality behind experimental choices, offering field-proven insights into designing self-validating protocols for robust target engagement confirmation.

The Foundational Method: Cellular Thermal Shift Assay (CETSA)

The principle of CETSA is based on the ligand-induced thermal stabilization of a target protein.[5][6] When a compound binds to its target protein, the resulting complex is often more resistant to thermal denaturation. This change in thermal stability can be quantified, providing direct evidence of target engagement in a physiologically relevant context.[7][8]

Comparative CETSA Methodologies
MethodPrincipleThroughputAdvantagesDisadvantages
CETSA with Western Blot Target protein stabilization is detected by immunoblotting the soluble protein fraction after heat treatment.Low to MediumLabel-free; uses endogenous protein; widely accessible.Requires a specific and sensitive antibody; semi-quantitative.
High-Throughput CETSA (e.g., AlphaScreen, ELISA) Antibody-based proximity assays or ELISA are used for detection in a microplate format.HighSuitable for screening campaigns; more quantitative than Western Blot.Requires antibody pairs; potential for assay interference.
Thermal Proteome Profiling (TPP) CETSA is coupled with quantitative mass spectrometry to assess the thermal stability of thousands of proteins simultaneously.LowUnbiased, proteome-wide target and off-target identification.Technically complex; requires specialized instrumentation and bioinformatics.
Experimental Protocol: CETSA with Western Blot Detection

This protocol outlines the steps to assess the stabilizing effect of this compound on its putative target protein.

Part 1: Cellular Treatment and Heat Shock

  • Cell Culture: Plate cells at a density that ensures 70-80% confluency on the day of the experiment.

  • Compound Treatment: Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined duration (e.g., 1 hour) at 37°C.[7]

  • Harvesting: Harvest the cells and wash them with PBS. Resuspend the cell pellet in PBS containing protease inhibitors.

  • Heat Shock: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by immediate cooling to room temperature.[7]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation: Collect the supernatant (soluble fraction) and determine the protein concentration.

Part 2: Western Blot Analysis

  • SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate it with a primary antibody specific to the putative target protein, followed by incubation with an HRP-conjugated secondary antibody.[6][9]

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature. A rightward shift in the melting curve for compound-treated samples indicates target stabilization.[7]

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heat_lysis Heat Shock & Lysis cluster_analysis Analysis A Seed Cells B Treat with Compound A->B C Harvest & Resuspend B->C D Heat Treatment C->D E Freeze-Thaw Lysis D->E F Centrifugation E->F G Collect Soluble Fraction F->G H Western Blot G->H I Data Analysis H->I

CETSA Workflow Diagram

Functional Confirmation: Kinase Activity Assays

Given that many indazole derivatives are kinase inhibitors, assessing the effect of this compound on the activity of a putative kinase target is a crucial orthogonal validation step.[3][4] Kinase assays can be performed in various formats, from purified enzyme assays to cell-based assays that measure the phosphorylation of a specific substrate.[10][11][12]

Comparison of Kinase Assay Formats
Assay FormatPrincipleAdvantagesDisadvantages
Biochemical (In Vitro) Measures the activity of a purified kinase on a substrate.Highly controlled; good for mechanistic studies.Lacks cellular context (e.g., cofactors, scaffolding proteins).
Cell-Based (Phosphorylation) Quantifies the phosphorylation of a specific substrate within cells, often using phospho-specific antibodies.[11]Physiologically relevant; confirms cell permeability of the compound.Can be influenced by off-target effects on upstream kinases.
Cell-Based (Target Engagement) e.g., NanoBRET™. Measures compound binding to a kinase-luciferase fusion protein in live cells via bioluminescence resonance energy transfer.[11]Measures direct binding in live cells; real-time kinetics.Requires genetic modification of cells; potential for artifacts from fusion protein.
Experimental Protocol: In Vitro Kinase Assay (e.g., ADP-Glo™)

This protocol describes a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to kinase inhibition.

  • Kinase Reaction: In a multi-well plate, combine the putative kinase, its substrate, ATP, and varying concentrations of this compound in a suitable reaction buffer.

  • Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Convert ADP to ATP: Add Kinase Detection Reagent, which contains enzymes that convert the generated ADP back to ATP.

  • Luminescence Detection: Measure the luminescence signal, which is proportional to the amount of ADP produced.

  • Data Analysis: Plot the luminescence signal against the compound concentration to determine the IC50 value, representing the concentration at which the compound inhibits 50% of the kinase activity.

Visualizing Target Engagement: Live-Cell Imaging

Advanced microscopy techniques allow for the direct visualization and quantification of drug-target interactions within subcellular compartments in living cells.[13][14] These methods often require a fluorescently labeled version of the compound or target protein.

Comparative Live-Cell Imaging Techniques
TechniquePrincipleAdvantagesDisadvantages
Two-Photon Fluorescence Anisotropy Imaging Measures the change in the rotational mobility of a fluorescently labeled drug upon binding to its larger target protein.[14]Quantitative; provides spatial and temporal resolution of binding.Requires a fluorescently labeled drug; specialized microscopy setup.
Förster Resonance Energy Transfer (FRET) Measures the energy transfer between a fluorescently labeled drug and a fluorescently tagged target protein when they are in close proximity.High spatial resolution; can be used to study binding kinetics.Requires dual labeling; sensitive to the orientation of the fluorophores.

Assessing Downstream Functional Consequences

Confirming that target engagement leads to a measurable change in a cellular signaling pathway provides crucial functional validation. Western blotting is a workhorse technique for this purpose.

Experimental Protocol: Western Blot for Downstream Signaling
  • Cell Treatment: Treat cells with this compound at various concentrations and for different time points.

  • Cell Lysis: Lyse the cells and collect the total protein.

  • Western Blot Analysis: Perform Western blotting as described in the CETSA protocol, but use antibodies against the phosphorylated (active) and total forms of a known downstream substrate of the putative target kinase.

  • Data Analysis: A decrease in the phosphorylation of the downstream substrate upon treatment with the compound would indicate functional engagement and inhibition of the target kinase.

Signaling_Pathway A Upstream Signal Target Putative Target Kinase A->Target Downstream Downstream Substrate Target->Downstream Phosphorylation Compound This compound Compound->Target Inhibition PhosphoDownstream Phosphorylated Substrate (Active) Downstream->PhosphoDownstream Response Cellular Response PhosphoDownstream->Response

Hypothetical Signaling Pathway

Conclusion

Confirming the cellular target engagement of a novel compound like this compound requires a multi-pronged, evidence-based approach. The Cellular Thermal Shift Assay (CETSA) serves as a robust primary method to demonstrate direct physical binding in an unadulterated cellular environment.[5][8] This should be complemented by orthogonal assays that validate the functional consequences of this binding, such as in vitro or cell-based kinase activity assays.[10][11] Furthermore, analyzing the modulation of downstream signaling pathways provides critical evidence linking target engagement to a cellular phenotype.[2] For a deeper understanding of the spatiotemporal dynamics of target engagement, live-cell imaging techniques offer powerful, albeit more technically demanding, options.[14] By integrating these complementary methodologies, researchers can build a compelling and self-validating case for the mechanism of action of their compound, a critical step in the journey from a chemical entity to a potential therapeutic.

References

A Head-to-Head Comparison of Synthetic Routes to 6-Methyl-1H-indazole-5-carbonitrile: A Guide for Medicinal and Process Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Methyl-1H-indazole-5-carbonitrile is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its rigid bicyclic structure, featuring strategically placed methyl and cyano functionalities, serves as a versatile template for the development of potent and selective therapeutic agents. The indazole core is a well-established pharmacophore found in numerous biologically active compounds, and the specific substitution pattern of this derivative offers unique opportunities for molecular interactions with various biological targets. Consequently, the efficient and scalable synthesis of this compound is a critical endeavor for researchers in both academic and industrial settings.

This comprehensive guide provides a head-to-head comparison of two distinct synthetic strategies for the preparation of this compound. Each route is analyzed in detail, offering insights into the underlying chemical principles, step-by-step experimental protocols, and a comparative evaluation of their respective advantages and disadvantages. This guide is intended to empower researchers to make informed decisions when selecting a synthetic route based on factors such as starting material availability, scalability, and overall efficiency.

Route 1: Reductive Cyclization of a Substituted 2-Nitrobenzonitrile

This synthetic approach leverages a classical indazole formation strategy involving the reductive cyclization of an ortho-nitrobenzyl derivative. The key transformation is the reduction of the nitro group to a nitroso or amino intermediate, which then undergoes intramolecular cyclization with a neighboring functional group to form the pyrazole ring of the indazole system.

Reaction Pathway

Route 1 A 4-Methyl-3-nitrobenzonitrile B 2-Amino-4-methyl-5-nitrobenzonitrile A->B Nitration C 6-Methyl-5-nitro-1H-indazole B->C Reductive Cyclization D 6-Methyl-1H-indazole-5-amine C->D Reduction E This compound D->E Sandmeyer Reaction

Caption: Synthetic pathway for Route 1.

Mechanistic Insights

The core of this route is the reductive cyclization of 2-amino-4-methyl-5-nitrobenzonitrile. The nitro group is first reduced to a hydroxylamine or amino group. This is followed by an intramolecular cyclization, likely proceeding through a diazotization of the newly formed amino group which then attacks the nitrile, or a related intramolecular condensation, to form the indazole ring. Subsequent Sandmeyer reaction on the 5-aminoindazole intermediate installs the desired carbonitrile functionality.

Experimental Protocol

Step 1: Nitration of 4-Methyl-3-nitrobenzonitrile to 2-Amino-4-methyl-5-nitrobenzonitrile

A mixture of fuming nitric acid and sulfuric acid is used to introduce a nitro group ortho to the existing nitro group, directed by the methyl group.

  • Materials: 4-Methyl-3-nitrobenzonitrile, Fuming Nitric Acid, Concentrated Sulfuric Acid.

  • Procedure:

    • To a stirred solution of 4-methyl-3-nitrobenzonitrile in concentrated sulfuric acid, cooled to 0 °C, add fuming nitric acid dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 4 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Collect the precipitated product by filtration, wash with cold water until the washings are neutral, and dry under vacuum.

Step 2: Reductive Cyclization to 6-Methyl-5-nitro-1H-indazole

The ortho-nitro and amino groups undergo reductive cyclization to form the indazole ring.

  • Materials: 2-Amino-4-methyl-5-nitrobenzonitrile, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Concentrated Hydrochloric Acid, Ethanol.

  • Procedure:

    • Suspend 2-amino-4-methyl-5-nitrobenzonitrile in ethanol.

    • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.

    • Heat the mixture at reflux for 3 hours.

    • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Reduction of the Nitro Group to 6-Methyl-1H-indazole-5-amine

The nitro group at the 5-position is reduced to an amine.

  • Materials: 6-Methyl-5-nitro-1H-indazole, Iron powder, Ammonium chloride, Ethanol, Water.

  • Procedure:

    • To a suspension of 6-methyl-5-nitro-1H-indazole in a mixture of ethanol and water, add iron powder and ammonium chloride.

    • Heat the mixture at reflux for 2 hours.

    • Filter the hot reaction mixture through a pad of celite and wash the celite with hot ethanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

Step 4: Sandmeyer Reaction to this compound

The amino group is converted to a nitrile via a diazonium salt intermediate.

  • Materials: 6-Methyl-1H-indazole-5-amine, Sodium nitrite, Hydrochloric acid, Copper(I) cyanide, Potassium cyanide.

  • Procedure:

    • Dissolve 6-methyl-1H-indazole-5-amine in a mixture of hydrochloric acid and water and cool to 0-5 °C.

    • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

    • In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water.

    • Slowly add the cold diazonium salt solution to the cyanide solution.

    • Allow the reaction to warm to room temperature and then heat to 50 °C for 1 hour.

    • Cool the mixture and extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Route 2: Diazotization of a Substituted 2-Aminobenzonitrile

This alternative strategy builds the indazole ring through the diazotization of a suitably substituted aniline, followed by intramolecular cyclization. This is a classic and reliable method for the formation of the indazole core.

Reaction Pathway

Route 2 F 4-Methyl-3-nitroaniline G N-(4-Methyl-3-nitrophenyl)acetamide F->G Acetylation H 2-Cyano-4-methyl-5-nitroaniline G->H Cyanation I 2-Amino-5-cyano-4-methylaniline H->I Reduction J This compound I->J Diazotization & Cyclization

Caption: Synthetic pathway for Route 2.

Mechanistic Insights

This route hinges on the formation of a key intermediate, 2-amino-5-cyano-4-methylaniline. The synthesis begins with the protection of the amino group of 4-methyl-3-nitroaniline, followed by the introduction of a cyano group. Subsequent reduction of the nitro group yields the diamine. Finally, selective diazotization of the amino group at the 2-position, followed by intramolecular cyclization, affords the desired indazole product. The regioselectivity of the diazotization is crucial for the success of this route.

Experimental Protocol

Step 1: Acetylation of 4-Methyl-3-nitroaniline

The amino group is protected as an acetamide to direct subsequent reactions and prevent side reactions.

  • Materials: 4-Methyl-3-nitroaniline, Acetic anhydride, Glacial acetic acid.

  • Procedure:

    • Dissolve 4-methyl-3-nitroaniline in glacial acetic acid.

    • Add acetic anhydride and stir the mixture at room temperature for 12 hours.

    • Pour the reaction mixture into ice water to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry.

Step 2: Cyanation of N-(4-Methyl-3-nitrophenyl)acetamide

A cyano group is introduced onto the aromatic ring. This can be a challenging step and may require optimization.

  • Materials: N-(4-Methyl-3-nitrophenyl)acetamide, Copper(I) cyanide, N,N-Dimethylformamide (DMF).

  • Procedure:

    • A mixture of N-(4-methyl-3-nitrophenyl)acetamide and copper(I) cyanide in DMF is heated at reflux for 24 hours.

    • The reaction mixture is cooled and poured into a solution of ferric chloride in hydrochloric acid to decompose the copper complexes.

    • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

Step 3: Reduction of the Nitro Group to 2-Amino-5-cyano-4-methylaniline

The nitro group is selectively reduced to an amine.

  • Materials: 2-Cyano-4-methyl-5-nitroaniline, Iron powder, Acetic acid.

  • Procedure:

    • A mixture of 2-cyano-4-methyl-5-nitroaniline, iron powder, and glacial acetic acid is heated at 100 °C for 1 hour.

    • The reaction mixture is cooled, diluted with water, and made alkaline with ammonium hydroxide.

    • The product is extracted with ethyl acetate, and the organic layer is washed, dried, and concentrated.

Step 4: Diazotization and Cyclization to this compound

The final indazole ring is formed through diazotization of the ortho-amino group followed by intramolecular cyclization.[1]

  • Materials: 2-Amino-5-cyano-4-methylaniline, Sodium nitrite, Hydrochloric acid.

  • Procedure:

    • Dissolve 2-amino-5-cyano-4-methylaniline in hydrochloric acid and cool the solution to 0-5 °C.

    • Slowly add an aqueous solution of sodium nitrite, keeping the temperature below 5 °C.

    • After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour.

    • Slowly warm the reaction to room temperature and stir for an additional 2 hours.

    • Neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and extract the product with an appropriate organic solvent.

    • Dry the organic layer, concentrate, and purify the product by column chromatography.

Head-to-Head Comparison

FeatureRoute 1: Reductive CyclizationRoute 2: Diazotization
Starting Materials 4-Methyl-3-nitrobenzonitrile4-Methyl-3-nitroaniline
Number of Steps 44
Key Transformations Reductive Cyclization, Sandmeyer ReactionCyanation, Diazotization & Cyclization
Potential Challenges Handling of tin salts, multi-step purification.Potentially low yield in the cyanation step, regioselectivity of diazotization.
Scalability Potentially more scalable due to well-established reduction and Sandmeyer reactions.Cyanation step might be difficult to scale up. Diazotization requires careful temperature control.
Reagent Toxicity Use of tin chloride and cyanide reagents.Use of cyanide reagents and handling of diazonium intermediates.
Overall Yield Moderate to good, dependent on the efficiency of each step.Potentially lower overall yield due to the challenging cyanation step.

Conclusion

Both synthetic routes presented offer viable pathways to this compound.

Route 1 , commencing from 4-methyl-3-nitrobenzonitrile, employs a robust and well-documented reductive cyclization strategy. While it involves the use of tin reagents and a multi-step process including a Sandmeyer reaction, the individual transformations are generally reliable and have the potential for good scalability.

Route 2 , starting from 4-methyl-3-nitroaniline, relies on a classical diazotization approach. A key challenge in this route is the cyanation of the protected aniline, which can be a difficult transformation to optimize and may impact the overall yield. However, the final diazotization and cyclization step is a powerful method for indazole ring formation.

The choice between these two routes will ultimately depend on the specific requirements of the research or production campaign. For laboratory-scale synthesis where starting material availability is a primary concern, either route could be pursued. For larger-scale production, Route 1 might be more attractive due to the more predictable nature of the key transformations, although a thorough process optimization would be necessary for both approaches to ensure efficiency, safety, and cost-effectiveness. Further investigation into alternative cyanation methods for Route 2 could also enhance its viability.

References

The Indazole Scaffold: A Compass for Kinase Inhibitor Specificity

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to Evaluating the Selectivity of 6-Methyl-1H-indazole-5-carbonitrile and its Congeners

In the landscape of modern drug discovery, particularly in the realm of oncology, the pursuit of highly selective kinase inhibitors is paramount. The ability of a small molecule to potently inhibit its intended target while sparing other kinases is a critical determinant of its therapeutic index, minimizing off-target toxicities. The indazole nucleus has emerged as a privileged scaffold in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. This guide provides a comprehensive framework for evaluating the specificity of indazole-based compounds, with a focus on the hypothetical specificity profile of this compound.

Disclaimer: To date, there is no publicly available biological data specifically characterizing the target profile or selectivity of this compound. Therefore, this guide will utilize data from structurally related indazole derivatives to illustrate the principles and methodologies for assessing kinase inhibitor specificity. The insights presented herein are intended to provide a predictive framework and a practical guide for researchers engaged in the characterization of novel chemical entities based on the indazole scaffold.

The Indazole Scaffold: A Privileged Player in Kinase Inhibition

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, has proven to be a versatile template for the design of potent kinase inhibitors. Its unique structural and electronic properties allow for key interactions within the ATP-binding pocket of a wide range of kinases. Strategic modifications to the indazole core can significantly influence both potency and selectivity.

Derivatives of the indazole scaffold have been successfully developed to target a variety of kinases implicated in cancer and other diseases, including VEGFR, PDGFR, FLT3, and ALK.[1] The clinical success of indazole-containing drugs such as axitinib and pazopanib underscores the therapeutic potential of this chemical class.[1][2]

Navigating the Kinome: The Imperative of Specificity

The human kinome comprises over 500 protein kinases, many of which share significant structural homology in their ATP-binding sites. This homology presents a formidable challenge in the design of selective inhibitors. A lack of specificity can lead to a host of off-target effects, ranging from mild side effects to severe toxicities. Therefore, a rigorous evaluation of a compound's selectivity profile across the kinome is a critical step in the drug discovery and development process.

This guide will focus on FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML), as a representative target for indazole-based inhibitors.[3] By comparing the (inferred) profile of an indazole derivative with established FLT3 inhibitors, we can illuminate the nuances of kinase selectivity.

Comparative Analysis: Benchmarking Against Established FLT3 Inhibitors

To contextualize the potential specificity of a novel indazole compound, it is essential to compare it against a panel of well-characterized inhibitors with known kinome profiles. The following table summarizes the inhibitory activity (IC50 values) of several prominent FLT3 inhibitors against a selection of kinases. This data provides a snapshot of their relative selectivity.

KinaseQuizartinib (IC50, nM)Gilteritinib (IC50, nM)Sorafenib (IC50, nM)Midostaurin (IC50, nM)Pazopanib (IC50, nM)Axitinib (IC50, nM)Lestaurtinib (IC50, nM)
FLT3 0.56 - 1.1 [4]0.29 [5]58 [6][7]≤10 [8]- - 2-3 [9]
FLT3-ITD1.1[4]0.92[5]-200-400[10]---
FLT3-D835Y>1000[4]1.6[5]-200-400[10]---
c-KIT4.8[11]230[5]68[7]320 (GI50)[10]74[12]1.7[13]-
VEGFR1--26[6]-10[12]0.1[14]-
VEGFR2--90[6][7]-30[12]0.2[14]-
VEGFR3--20[6][7]-47[12]0.1-0.3[14]-
PDGFRβ--57[6][7]-81[12]1.6[14]-
RAF-1--6[7]----
B-RAF--22[7]----
AXL-0.73[5]-----
JAK2------0.9[15]
TrkA------25[15]

Visualizing Selectivity: A Kinome Map Perspective

A powerful way to visualize kinase inhibitor selectivity is through kinome maps. These diagrams plot the inhibitory activity of a compound against a large panel of kinases, providing an at-a-glance representation of its target profile.

G cluster_TK Tyrosine Kinases cluster_TKL Tyrosine Kinase-Like cluster_Other Other Kinase Groups FLT3 VEGFR2 FLT3->VEGFR2 PDGFRb VEGFR2->PDGFRb cKIT PDGFRb->cKIT AXL cKIT->AXL RAF1 BRAF RAF1->BRAF JAK2 Other1 Other2

Figure 1: A simplified representation of a kinome map illustrating different kinase families.

Experimental Workflow for Assessing Specificity: A Step-by-Step Protocol

A robust assessment of inhibitor specificity requires a multi-pronged experimental approach. A widely used and informative method is the in vitro kinase inhibition assay .

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis A Serial Dilution of This compound D Incubate Compound, Kinase, and Buffer A->D B Recombinant Kinase (e.g., FLT3) B->D C Kinase Buffer, ATP, and Substrate C->D E Initiate Reaction with ATP D->E F Incubate at 30°C E->F G Stop Reaction F->G H Quantify Kinase Activity (e.g., ADP-Glo™) G->H I Plot % Inhibition vs. [Inhibitor] H->I J Calculate IC50 I->J

Figure 2: Workflow for an in vitro kinase inhibition assay.

Protocol: In Vitro Kinase Inhibition Assay (e.g., using ADP-Glo™)

This protocol outlines the general steps for determining the IC50 value of a test compound against a specific protein kinase.

1. Materials:

  • Recombinant human kinase (e.g., FLT3)

  • Kinase-specific substrate

  • This compound (or other test compound)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • DMSO

  • 384-well plates

2. Methods:

  • Compound Preparation: Prepare a series of dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, followed by serial 3-fold dilutions.

  • Reaction Setup:

    • In a 384-well plate, add the kinase buffer, the recombinant kinase, and the specific substrate to each well.

    • Add the diluted test compound to the appropriate wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Kinase Reaction:

    • Initiate the reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions. This involves a two-step addition of reagents and measurement of luminescence.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In-Cell Target Engagement: The Cellular Thermal Shift Assay (CETSA)

While in vitro assays provide valuable information on direct enzyme inhibition, it is crucial to confirm that a compound engages its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for assessing target engagement in situ.[16] The principle of CETSA is that ligand binding stabilizes a target protein, leading to an increase in its thermal stability.

G A Treat Cells with Compound or Vehicle B Heat Cells to a Range of Temperatures A->B C Lyse Cells and Separate Soluble and Insoluble Fractions B->C D Analyze Soluble Fraction by Western Blot or Mass Spec C->D E Generate Melting Curves D->E F Determine Thermal Shift (ΔTm) E->F

Figure 3: Workflow for a Cellular Thermal Shift Assay (CETSA).

Conclusion: A Path Forward for Characterizing this compound

While direct biological data for this compound remains elusive, the rich history of the indazole scaffold in kinase inhibitor design provides a strong foundation for its characterization. By employing a systematic approach that combines in vitro kinase profiling with in-cell target engagement assays, researchers can build a comprehensive understanding of its potency and selectivity. This guide offers a roadmap for such an evaluation, emphasizing the critical importance of a thorough specificity assessment in the development of the next generation of targeted therapies. The experimental protocols and comparative data presented here serve as a valuable resource for scientists working to unlock the full therapeutic potential of novel indazole-based compounds.

References

A Senior Application Scientist's Guide to Benchmarking 6-Methyl-1H-indazole-5-carbonitrile Against Known JAK2 Inhibitor Standards

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous evaluation of a novel chemical entity is paramount to understanding its therapeutic potential. This guide provides a comprehensive framework for benchmarking 6-Methyl-1H-indazole-5-carbonitrile, a compound featuring a privileged indazole scaffold common in kinase inhibitors, against established standards in the field of Janus kinase 2 (JAK2) inhibition.[1][2] The dysregulation of the JAK-STAT signaling pathway, particularly through mutations like JAK2V617F, is a key driver in myeloproliferative neoplasms (MPNs), making JAK2 a critical therapeutic target.[3][4][5] This guide will delve into the requisite experimental protocols, present a clear comparison of performance metrics, and offer insights grounded in scientific principles to facilitate an objective assessment of this compound's capabilities.

Introduction to this compound and the Benchmarking Imperative

The indazole core is a well-established pharmacophore in the development of kinase inhibitors.[1][2] The specific substitutions of a methyl group at the 6-position and a carbonitrile at the 5-position of the 1H-indazole ring suggest a targeted design aimed at optimizing potency and selectivity. While the public domain lacks extensive characterization of this specific molecule, its structural alerts point towards potential activity as a kinase inhibitor, likely within the JAK family. Therefore, a direct and robust comparison against clinically relevant and well-characterized JAK2 inhibitors is essential to ascertain its preclinical value.

This guide will focus on a head-to-head comparison with four FDA-approved JAK inhibitors: Ruxolitinib, Fedratinib, Pacritinib, and Momelotinib. These compounds represent the current standard of care and offer a diverse landscape of selectivity profiles and clinical applications, providing a rigorous benchmark for our test compound.[6][7][8]

The Established Standards: A Comparative Overview

A meaningful benchmark requires the selection of appropriate comparators. The chosen standards each possess unique characteristics that will allow for a comprehensive evaluation of this compound.

  • Ruxolitinib: A potent inhibitor of both JAK1 and JAK2, Ruxolitinib is a first-in-class drug approved for myelofibrosis (MF) and polycythemia vera (PV).[3][9][10] Its dual JAK1/JAK2 inhibition is effective in controlling symptoms but can be associated with immunosuppressive side effects.[6][11]

  • Fedratinib: A selective JAK2 inhibitor with additional activity against FLT3.[6][11][12] It is approved for the treatment of intermediate-2 or high-risk primary or secondary myelofibrosis.[8][13] Its selectivity for JAK2 over other JAK family members is a key feature.[13][14]

  • Pacritinib: Exhibits a unique profile with potent inhibition of JAK2 and FLT3 while sparing JAK1.[6][15] This selectivity may reduce the risk of immunosuppression and it is particularly useful in patients with severe thrombocytopenia.[6][16][17]

  • Momelotinib: A dual inhibitor of JAK1/JAK2 and activin A receptor, type 1 (ACVR1).[7][18][19] This dual mechanism not only addresses systemic symptoms and splenomegaly but also has the potential to improve anemia, a common complication in MF.[7][18][20]

The following diagram illustrates the primary targets of these standard-of-care JAK inhibitors.

JAK_Inhibitor_Targets cluster_inhibitors JAK Inhibitors cluster_targets Primary Targets Ruxolitinib Ruxolitinib JAK1 JAK1 Ruxolitinib->JAK1 JAK2 JAK2 Ruxolitinib->JAK2 Fedratinib Fedratinib Fedratinib->JAK2 FLT3 FLT3 Fedratinib->FLT3 Pacritinib Pacritinib Pacritinib->JAK2 Pacritinib->FLT3 Momelotinib Momelotinib Momelotinib->JAK1 Momelotinib->JAK2 ACVR1 ACVR1 Momelotinib->ACVR1

Caption: Primary kinase targets of the selected standard JAK inhibitors.

Experimental Design for Comparative Profiling

To ensure a thorough and unbiased comparison, a multi-tiered experimental approach is necessary, progressing from biochemical assays to cell-based models. This approach provides a holistic view of the compound's potency, selectivity, and cellular efficacy.

In Vitro Biochemical Kinase Inhibition Assay

Rationale: The initial step is to determine the direct inhibitory activity of this compound against the target kinase, JAK2, and to assess its selectivity against other relevant kinases. This is a crucial first-pass assessment of potency and specificity. An in vitro kinase assay provides a clean, cell-free system to measure the direct interaction between the inhibitor and the purified enzyme.[21]

Protocol:

  • Reagents and Materials:

    • Recombinant human JAK2 (wild-type and V617F mutant) enzyme.

    • Other recombinant kinases for selectivity profiling (e.g., JAK1, JAK3, TYK2, FLT3, ACVR1).

    • A suitable peptide substrate for each kinase.

    • Adenosine triphosphate (ATP).

    • Test compound (this compound) and standard inhibitors, serially diluted.

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Kinase detection reagent (e.g., ADP-Glo™).

  • Procedure:

    • Dispense the kinase, peptide substrate, and assay buffer into a 384-well plate.

    • Add the serially diluted test compound and standard inhibitors to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP (or ADP produced) using a luminescence-based detection reagent.

    • Calculate the percent inhibition for each compound concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a four-parameter logistic curve.

The following diagram outlines the workflow for the in vitro kinase inhibition assay.

Kinase_Assay_Workflow A Prepare Reagents (Kinase, Substrate, Buffer) B Dispense into 384-well Plate A->B C Add Serially Diluted Test Compounds & Standards B->C D Initiate Reaction with ATP C->D E Incubate at Room Temperature D->E F Stop Reaction & Add Detection Reagent E->F G Measure Luminescence F->G H Calculate % Inhibition & Determine IC50 G->H

Caption: Generalized workflow for an in vitro kinase inhibition assay.

Cell-Based Assay for JAK2 Signaling Inhibition

Rationale: Moving from a biochemical to a cellular context is critical to assess a compound's ability to penetrate cell membranes and inhibit the target in its native environment. A cell-based assay measuring the phosphorylation of a downstream substrate of JAK2, such as STAT5, provides a physiologically relevant readout of target engagement and functional inhibition.[22][23]

Protocol:

  • Cell Line:

    • Use a human erythroleukemia (HEL) cell line, which harbors the JAK2V617F mutation and exhibits constitutive activation of the JAK/STAT pathway.[22]

  • Reagents and Materials:

    • HEL cells.

    • Cell culture medium and supplements.

    • Test compound and standard inhibitors.

    • Lysis buffer.

    • Antibodies for detecting total and phosphorylated STAT5 (pSTAT5).

    • Detection reagents for Western blotting or a high-throughput format like AlphaScreen® or HTRF®.

  • Procedure:

    • Seed HEL cells in a 96-well plate and allow them to adhere.

    • Treat the cells with serially diluted concentrations of the test compound and standard inhibitors for a specified duration (e.g., 2 hours).

    • Lyse the cells to release cellular proteins.

    • Measure the levels of pSTAT5 and total STAT5 using a suitable detection method.

    • Normalize the pSTAT5 signal to the total STAT5 signal.

    • Calculate the percent inhibition of STAT5 phosphorylation for each compound concentration.

    • Determine the IC50 value.

The following diagram illustrates the cellular signaling pathway and the point of inhibition.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 Activation STAT5 STAT5 JAK2->STAT5 Phosphorylation pSTAT5 pSTAT5 STAT5->pSTAT5 pSTAT5->pSTAT5 Dimerization GeneTranscription Gene Transcription pSTAT5->GeneTranscription Translocation Nucleus Nucleus Inhibitor This compound & Standards Inhibitor->JAK2

Caption: The JAK/STAT signaling pathway and the inhibitory action of the test compounds.

Data Presentation and Comparative Analysis

The quantitative data generated from these assays should be summarized in a clear and concise tabular format to facilitate direct comparison.

Table 1: In Vitro Biochemical Potency and Selectivity

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK2 V617F IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)FLT3 IC50 (nM)ACVR1 IC50 (nM)
This compoundTBDTBDTBDTBDTBDTBDTBD
Ruxolitinib3.32.82.842819>1000>1000
Fedratinib10533354100225>1000
Pacritinib>10002319>10004822>1000
Momelotinib111816>100015>1000110

Data for standard compounds are representative values from public sources and may vary between studies. TBD: To be determined by experimentation.

Table 2: Cellular Potency in a JAK2-Dependent Cell Line

CompoundHEL (JAK2V617F) pSTAT5 IC50 (nM)
This compoundTBD
Ruxolitinib180
Fedratinib250
Pacritinib135
Momelotinib150

Data for standard compounds are representative values from public sources and may vary between studies. TBD: To be determined by experimentation.

Interpretation and Forward Look

The compiled data will provide a clear picture of where this compound stands in the current landscape of JAK2 inhibitors.

  • Potency: A direct comparison of the IC50 values will reveal the relative potency of the test compound. An IC50 in the low nanomolar range in the biochemical assay would be considered promising.[13][14]

  • Selectivity: The selectivity profile is crucial. High selectivity for JAK2 over other JAK family members, particularly JAK1, may translate to a better safety profile with reduced immunosuppressive effects.[13] Conversely, activity against other kinases like FLT3 or ACVR1 could offer therapeutic advantages in specific contexts.[6][18]

  • Cellular Efficacy: A strong correlation between biochemical potency and cellular activity indicates good cell permeability and target engagement in a physiological setting. Discrepancies may suggest issues with cell penetration or efflux.

Should this compound demonstrate a promising profile (e.g., high potency and a unique selectivity profile), further characterization would be warranted. This would include broader kinase panel screening, assessment in different cell models, and ultimately, in vivo pharmacokinetic and pharmacodynamic studies to evaluate its drug-like properties.[24][25][26]

This structured benchmarking approach, grounded in established scientific methodologies, provides a robust and objective framework for the initial evaluation of novel kinase inhibitors like this compound. The insights gained will be invaluable for making informed decisions in the early stages of the drug discovery and development pipeline.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Methyl-1H-indazole-5-carbonitrile and Its Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold in Modern Drug Discovery

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural rigidity, synthetic tractability, and unique electronic properties make it a cornerstone for the design of potent and selective therapeutic agents.[3][4] Indazole-containing compounds exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anticancer effects.[1][5] Several FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, feature the indazole core, underscoring its clinical significance.[1][6]

The 1H-indazole tautomer is generally more thermodynamically stable and serves as an effective bioisostere for native structures like indoles and phenols.[2][7] This substitution can enhance metabolic stability and improve pharmacokinetic profiles by mitigating the phase I and II metabolism often observed with phenol groups. This guide provides an in-depth analysis of the structure-activity relationships (SAR) for kinase inhibitors based on the 6-Methyl-1H-indazole-5-carbonitrile framework. We will dissect the role of each substituent, compare the activity of key analogs, and provide validated experimental protocols for their evaluation, offering a comprehensive resource for researchers in drug development.

The Indazole Core: A Quintessential Kinase Hinge-Binder

A fundamental reason for the success of indazole-based compounds as kinase inhibitors is the ability of the N1 and N2 atoms of the pyrazole ring to form critical hydrogen bond interactions with the "hinge region" of the ATP-binding pocket of kinases.[6] This interaction mimics the binding of the adenine portion of ATP, effectively anchoring the inhibitor within the active site. The planar indazole ring also facilitates favorable π-π stacking and hydrophobic interactions with nearby amino acid residues, further enhancing binding affinity.[6]

Dissecting the SAR of the this compound Scaffold

The potency and selectivity of an indazole-based inhibitor are profoundly influenced by the nature and position of its substituents. Using the this compound structure as our reference, we analyze the contribution of each component.

  • Position 1 (N1-H): The N1 proton is a crucial hydrogen bond donor, engaging with backbone carbonyls (like glutamate) in the kinase hinge region.[6] While essential for this canonical binding mode, derivatization at N1 can be explored to modulate physicochemical properties or to probe for alternative binding pockets. However, this often comes at the cost of reduced hinge-binding affinity unless the substituent can form other productive interactions.

  • Position 5 (Carbonitrile group): The 5-carbonitrile is an electron-withdrawing group that can influence the electronics of the entire ring system. Its linear geometry and potential to act as a weak hydrogen bond acceptor can be critical for specificity. In broader SAR studies of indazole amides, substitution at the 5-position with groups like methoxy has been shown to be important for high potency against targets like GSK-3.[6] Replacing the carbonitrile with a carboxamide, for instance, could introduce additional hydrogen bond donor/acceptor capabilities, potentially altering the inhibitor's target profile.

  • Position 6 (Methyl group): Small alkyl groups on the benzene portion of the indazole ring can enhance binding affinity through favorable van der Waals interactions with hydrophobic pockets near the hinge. The addition of a methyl group to the indazole phenyl ring has been reported to cause a remarkable increase in activity in certain contexts.[6] This position is also critical for tuning selectivity and improving metabolic stability by blocking potential sites of oxidative metabolism.

  • Position 3 (Point of Diversification): Position 3 is the most common site for introducing diverse chemical moieties to extend into the solvent-exposed region of the ATP pocket, thereby driving potency and selectivity. Large, complex groups attached here can interact with residues outside the immediate hinge area. For example, 3-aminoindazole derivatives show potent inhibition of Fibroblast Growth Factor Receptor (FGFR), while 3-carboxamide structures have been developed as selective CRAF inhibitors.[6][7]

Comparative Analysis: Indazole Analogs and Kinase Inhibition

The subtle interplay of substituents dictates the ultimate biological activity. The following table summarizes experimental data for various indazole analogs, illustrating key SAR principles.

Compound/Analog ClassR3 SubstituentR5/R6 SubstituentsTarget Kinase(s)IC50 (nM)Key SAR InsightReference
Indazole-3-carboxamides -CONH(dimethylamine)5-MethoxyGSK-3β350The 5-methoxy group is critical for potency.[6][6]
Indazole-3-carboxamides -CONH(dimethylamine)5-MethylGSK-3β1700A 5-methyl group is less favorable than 5-methoxy, showing the importance of electronics.[6][6]
FGFR Inhibitor 3-Amino6-(2,6-dichloro-3,5-dimethoxyphenyl)FGFR130.2A large, substituted phenyl ring at C6 and a piperazine moiety drive high potency.[6][6]
ERK1/2 Inhibitors Indazole amideVariedERK1/2Potent nM rangeOptimized amide derivatives at C3 demonstrate strong inhibition of the ERK signaling pathway.[8][8]
Pazopanib 3-Methyl6-(pyrimidin-4-yl)amino, 5-(N-methylsulfonamide)VEGFR, PDGFR10-84A complex C6 substituent and a C3 methyl group contribute to its multi-kinase profile.[9][9]
Axitinib 3-Styryl6-(SCH3)VEGFR0.1-0.2An extended styryl group at C3 and a sulfide at C6 provide high potency and selectivity for VEGFR.[1][1]

Experimental Protocols for Inhibitor Evaluation

To ensure scientific integrity, a robust and reproducible method for assessing inhibitor potency is essential. Here, we provide a generalized protocol for an in vitro luminescence-based kinase assay, which measures kinase activity by quantifying the amount of ADP produced.[10]

Protocol: In Vitro Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

1. Materials:

  • Kinase of interest (e.g., VEGFR, ERK2)

  • Kinase-specific substrate peptide

  • ATP (at a concentration near the Kₘ for the kinase)

  • Test Compounds (e.g., this compound analogs)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar ADP detection system)

  • White, opaque 96-well or 384-well assay plates

  • DMSO (for compound dilution)

2. Compound Preparation:

  • Prepare a 10 mM stock solution of each test compound in 100% DMSO.

  • Perform a serial dilution series (e.g., 11-point, 1:3 dilution) in DMSO to create a range of concentrations for IC₅₀ determination. Final assay DMSO concentration should be kept low (≤1%).

3. Kinase Reaction:

  • In the assay plate, add 2.5 µL of the serially diluted compound or DMSO (as a control) to the appropriate wells.

  • Add 2.5 µL of a 2X kinase solution (containing the kinase of interest in assay buffer) to each well.

  • Incubate for 10-15 minutes at room temperature to allow for inhibitor-kinase binding.

  • Initiate the kinase reaction by adding 5 µL of a 2X substrate/ATP mixture (containing the peptide substrate and ATP in assay buffer).

  • Incubate the plate at 30°C for 60 minutes (or an optimized time determined empirically).

4. ADP Detection:

  • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.

  • Incubate for 40 minutes at room temperature.

  • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to produce light.

  • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

5. Data Acquisition and Analysis:

  • Measure the luminescence of each well using a compatible plate reader.

  • Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter sigmoidal dose-response curve to determine the IC₅₀ value for each compound.

Pharmacokinetic Profile and Signaling Pathway Context

Beyond raw potency, an effective drug candidate must possess favorable pharmacokinetic (PK) properties. As previously mentioned, the indazole scaffold is often employed as a bioisostere for phenols to improve metabolic stability. Studies comparing indole and indazole-based compounds have shown that indazole analogs can exhibit faster in vitro clearance, a factor that must be carefully balanced during optimization.[11] The substituents on the indazole core play a crucial role in determining properties like lipophilicity, plasma protein binding, and susceptibility to metabolism.[11]

The ultimate goal of these inhibitors is to modulate cellular signaling pathways implicated in disease. For instance, many indazole-based inhibitors target the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway, which is critical for angiogenesis—the formation of new blood vessels required for tumor growth.[9] By inhibiting VEGFR, these compounds can block downstream signaling cascades, including the RAS/RAF/MEK/ERK pathway, leading to reduced tumor proliferation and survival.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The structure-activity relationship is governed by a delicate balance of interactions: the core indazole provides the essential hinge-binding anchor, while substituents at the C3, C5, and C6 positions are modulated to achieve high potency, target selectivity, and favorable drug-like properties. Comparative analysis with known analogs reveals clear trends, such as the importance of hydrogen-bond donors/acceptors at C5 and bulky hydrophobic groups at C3 and C6 for engaging specific sub-pockets within the kinase active site. By employing robust biochemical assays and considering the broader context of cellular pathways and pharmacokinetics, researchers can rationally design the next generation of indazole-based therapeutics.

References

A Comparative Guide to Assessing the Off-Target Effects of 6-Methyl-1H-indazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold and the Imperative of Selectivity

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the design of potent protein kinase inhibitors.[1][2][3] Its unique structure is adept at forming key hydrogen bonds and other interactions within the ATP-binding pocket of a wide range of kinases, making it a privileged scaffold in drug discovery.[1] 6-Methyl-1H-indazole-5-carbonitrile is a representative of this class, and like its structural cousins, its therapeutic potential is intrinsically linked to its selectivity profile.

While a compound may be designed with a specific primary target in mind, unintended interactions with other proteins—known as off-target effects—are a primary cause of adverse drug reactions and late-stage clinical failures.[4] However, off-target interactions are not always detrimental; they can also reveal new therapeutic opportunities for drug repurposing.[5] Therefore, a rigorous and systematic assessment of off-target effects is not merely a safety check but a critical component of a successful drug development program.[6]

This guide provides a comprehensive, multi-tiered strategy for assessing the off-target profile of this compound. We will proceed from broad, predictive computational methods to specific, quantitative in vitro assays and finally to holistic in vivo validation. For the purpose of this illustrative guide, we will hypothesize that the primary target of this compound is a therapeutically relevant kinase, such as Aurora Kinase A, to provide a concrete context for evaluating selectivity.

Part 1: The Predictive Funnel: In Silico Off-Target Profiling

The principle behind initiating an off-target assessment with computational methods is to cast a wide, yet cost-effective, net.[4] These in silico tools leverage vast databases of known drug-target interactions to predict potential liabilities for a new chemical entity before committing to resource-intensive wet lab experiments.[7] This predictive funnel helps prioritize which experimental assays will be most informative.

An effective in silico strategy combines multiple orthogonal approaches to build confidence in the predictions.[8]

  • Ligand-Based Methods: These approaches compare this compound to a database of millions of compounds with known biological activities.[5] The core assumption is that structurally similar molecules are likely to have similar biological targets. Methods include 2D topological similarity and 3D shape-based or pharmacophore matching.[8]

  • Structure-Based Methods: If the 3D structures of potential off-targets are known, molecular docking can be used to predict the binding affinity of this compound to their respective active sites. This provides a physics-based estimation of binding potential.

  • Machine Learning & AI Models: Modern approaches utilize sophisticated machine learning algorithms trained on extensive structure-activity relationship (SAR) data to predict a wide range of potential off-target interactions with increasing accuracy.[4][5]

The output of this stage is a ranked list of potential off-targets, which serves as a roadmap for subsequent experimental validation.

G cluster_0 Part 1: In Silico Predictive Funnel cluster_1 Computational Methods compound This compound (Query Molecule) ligand Ligand-Based Screening (2D/3D Similarity) compound->ligand Input structure Structure-Based Screening (Molecular Docking) compound->structure Input ai AI / Machine Learning Models compound->ai Input output Prioritized List of Potential Off-Targets (e.g., Kinases, GPCRs, Ion Channels) ligand->output Predicts structure->output Predicts ai->output Predicts G cluster_0 Part 2: In Vitro Experimental Validation biochem Biochemical Assays (e.g., Kinase Panel) ic50 Determine IC50 Values & Selectivity Profile biochem->ic50 Quantifies cell_based Cell-Based Assays ic50->cell_based Informs target_eng Target Engagement (e.g., NanoBRET) cell_based->target_eng phenotypic Phenotypic Screening (e.g., Cell Viability) cell_based->phenotypic output Validated On- and Off-Targets Cellular Consequences target_eng->output phenotypic->output G start Compound (6-Methyl-1H-indazole- 5-carbonitrile) insilico In Silico Prediction start->insilico Broad Screen invitro In Vitro Biochemical & Cellular insilico->invitro Prioritize & Test invitro->insilico Refine Models invivo In Vivo Validation invitro->invivo Confirm in System invivo->invitro Explain Phenotype decision Comprehensive Selectivity & Safety Profile invivo->decision Final Assessment

References

Safety Operating Guide

Guide to the Proper Disposal of 6-Methyl-1H-indazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Protocol for Safe Laboratory Waste Management

Disclaimer: This document provides guidance on the proper disposal of 6-Methyl-1H-indazole-5-carbonitrile. This guidance is synthesized from the safety data of structurally similar indazole and nitrile compounds, alongside established best practices in laboratory chemical waste management. No specific, validated Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. Therefore, this compound must be handled as a potentially hazardous substance, and this guide should be used in conjunction with, not as a replacement for, your institution's specific Environmental Health and Safety (EHS) protocols. Always consult your EHS department for definitive procedures and to ensure compliance with all local, state, and federal regulations.

Hazard Profile and Risk Assessment

This compound belongs to the indazole class of heterocyclic aromatic compounds, which are widely used as scaffolds in medicinal chemistry.[1][2] While specific toxicological data for this exact molecule is limited, the hazard profile can be reliably inferred from its structural motifs—the indazole ring and the nitrile group—and data from analogous compounds.[3] The primary risks associated with this and similar chemicals involve acute toxicity if ingested, irritation to skin and eyes, and potential respiratory tract irritation.[4][5][6]

The causality for these hazards lies in the molecule's reactivity. Indazole derivatives can interact with biological systems, and the nitrile group (-C≡N) is a well-known toxicophore that can release cyanide under certain metabolic conditions, although this is not always the case. The solid, powdered nature of the compound also presents an inhalation risk.[4] Therefore, all waste streams, including the pure compound, solutions, contaminated labware, and personal protective equipment (PPE), must be treated as hazardous.

Table 1: Anticipated GHS Hazard Classifications for this compound

Hazard Statement GHS Code Description Primary Concern for Disposal
Harmful if swallowed H302 May cause harm if ingested. Contamination of work surfaces; accidental ingestion.
Causes skin irritation H315 Contact with skin may cause redness and irritation. Direct contact during handling and disposal.
Causes serious eye irritation H319 Contact with eyes can cause significant irritation. Splashes or aerosol generation.
May cause respiratory irritation H335 Inhalation of dust may irritate the respiratory system. Aerosolization of solid waste.

| Harmful to aquatic life | H412 | Potential for long-lasting adverse effects in aquatic environments. | Prohibits disposal via sanitary sewer systems.[4] |

Immediate Safety Precautions & Personal Protective Equipment (PPE)

Before beginning any work that will generate this compound waste, a thorough risk assessment must be conducted. The following PPE is mandatory to mitigate the risks outlined above.

  • Hand Protection: Wear nitrile rubber gloves. Thin, disposable nitrile gloves are suitable for incidental splash protection but must be removed and discarded immediately after contamination.[7] For tasks involving extensive handling of the waste, consider heavier-duty gloves or double-gloving.

  • Eye Protection: Use chemical safety goggles or a face shield that meets appropriate government standards (e.g., ANSI Z87.1 in the US).[6]

  • Skin and Body Protection: A flame-resistant laboratory coat must be worn at all times. Ensure it is fully buttoned.[8]

  • Respiratory Protection: All handling of the solid compound or solutions that could generate aerosols should be performed within a certified chemical fume hood to prevent inhalation.[8]

In Case of Exposure or Spill:

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Spill Response: Evacuate the immediate area. Avoid inhaling any dust. Wearing appropriate PPE, cover the spill with an inert absorbent material. Carefully sweep up the material, place it into a designated hazardous waste container, and clean the affected area thoroughly.[4] Do not allow the spilled chemical to enter drains.[9]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that no amount of this chemical should enter the general trash or the sanitary sewer system .[10][11] All materials contaminated with this compound are considered hazardous chemical waste.

Step 1: Waste Identification and Segregation
  • Action: Identify all waste streams containing this compound. This includes:

    • Unused or expired solid compound.

    • Reaction residues and mother liquors.

    • Solutions used for analysis (e.g., in HPLC vials).

    • Contaminated consumables (e.g., pipette tips, weighing paper, chromatography columns).

    • Contaminated PPE (e.g., gloves, disposable sleeves).

    • First rinseate from cleaning contaminated glassware.[11]

  • Causality: Proper identification is the foundation of safe disposal. Segregating this waste from non-hazardous materials prevents cross-contamination and ensures it is managed by qualified hazardous waste personnel.

Step 2: Containerization
  • Action: Select a primary waste container that is chemically compatible (e.g., a high-density polyethylene (HDPE) or glass bottle with a screw cap for liquids; a sturdy, sealable pail for solids) and leak-proof.[10][12] The container must be kept tightly closed except when actively adding waste.[11][13]

  • Causality: A compatible and sealed container prevents leakage, spillage, and the release of vapors, protecting both laboratory personnel and the environment.

Step 3: Labeling
  • Action: As soon as the first drop of waste is added, affix a completed hazardous waste label to the container.[11] The label must include, at a minimum:

    • The words "HAZARDOUS WASTE" .

    • The full, spelled-out chemical name: "this compound" . Do not use abbreviations or formulas.[12]

    • List all other constituents in the container, including solvents and water.

    • The approximate percentages of each component.

    • The date accumulation started.

    • The name and contact information of the Principal Investigator (PI) or responsible researcher.[12]

  • Causality: Accurate labeling is a legal requirement and is critical for the safety of waste handlers. It informs them of the container's contents and associated hazards, ensuring it is stored and ultimately disposed of correctly.

Step 4: Temporary Storage (Satellite Accumulation)
  • Action: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[12][13] This area must be at or near the point of waste generation and under the control of the lab personnel. The waste container must be placed within a secondary containment tray or bin to contain any potential leaks.[10][13] Do not store incompatible chemicals in the same secondary containment.[14]

  • Causality: The SAA provides a controlled, secure location for the short-term storage of hazardous waste. Secondary containment is a crucial safety measure to prevent a small leak from becoming a major spill.

Step 5: Arranging Final Disposal
  • Action: Once the waste container is full, or if you are ceasing work with the chemical, arrange for a pickup from your institution's EHS department or a licensed hazardous waste contractor.[10] Follow your institution's specific procedure, which typically involves submitting an online request form.[12][14]

  • Causality: Final disposal must be handled by trained professionals who will transport the waste to a permitted treatment, storage, and disposal facility (TSDF), likely for high-temperature incineration, in accordance with EPA and local regulations.[12]

Decontamination Procedures

  • Reusable Glassware: Contaminated glassware (beakers, flasks, etc.) should be decontaminated before being returned to general use.

    • Rinse the glassware three times with a suitable solvent (e.g., acetone or ethanol).

    • The first rinseate must be collected and disposed of as hazardous liquid waste.[11]

    • Subsequent rinseates may be permissible for drain disposal, but only if your institutional EHS policy allows it and the solution pH is between 5.5 and 11.0.[11] When in doubt, collect all rinsates as hazardous waste.

    • After rinsing, wash the glassware with soap and water.

  • Contaminated PPE and Consumables: All disposable items, such as gloves, weighing paper, and pipette tips that have come into contact with the chemical, must be placed in a designated solid hazardous waste container.[10] Do not place these items in regular trash or biohazard bags.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow start Waste Generation (e.g., reaction residue, contaminated gloves) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify 1. Identify & Segregate Waste Treat all contaminated items as hazardous. container 2. Select Compatible Container (Leak-proof, sealable) identify->container ppe->identify label 3. Label Container Immediately ('Hazardous Waste', full chemical name, date) container->label store 4. Store in Satellite Accumulation Area (In secondary containment) label->store full Container Full? store->full request 5. Request Pickup from EHS (Follow institutional procedure) full->request Yes add_waste Add Waste to Container full->add_waste No end Waste Removed by EHS for Proper Disposal request->end add_waste->store

Caption: Workflow for the proper disposal of this compound.

References

A Senior Application Scientist's Guide to Handling 6-Methyl-1H-indazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: As laboratory professionals at the forefront of drug discovery, our handling of novel chemical entities demands a synthesis of rigorous scientific understanding and an unwavering commitment to safety. This guide addresses the operational and safety protocols for 6-Methyl-1H-indazole-5-carbonitrile. In the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific compound, we will apply the established principle of risk mitigation by analogy. By analyzing the known hazards of structurally similar indazole and nitrile-containing molecules, we can construct a robust safety framework. This document provides the essential, immediate safety and logistical information required for its handling and disposal, ensuring the well-being of researchers and the integrity of our work.

Hazard Assessment: An Analog-Based Approach

The toxicological properties of this compound have not been fully investigated. Therefore, we must infer its potential hazards from related chemical structures for which safety data is available. This approach mandates that the compound be treated as hazardous until proven otherwise.

Analysis of analogous compounds reveals a consistent pattern of potential health effects, which should be assumed for this compound.

Analogous Compound CAS Number Key Hazards Identified Source
1-Methyl-1H-indazole-3-carboxylic acid50890-83-0Harmful if swallowed; Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation.[1][2]
1H-Indazol-7-amine21443-95-8Harmful if swallowed; Causes skin irritation; Causes serious eye irritation.
1H-imidazole monohydrochloride1467-16-9Causes skin irritation; Causes serious eye irritation.
1-Methyl-1H-imidazole-5-carbonitrile66121-66-2Harmful if swallowed; Harmful in contact with skin; Harmful if inhaled.[3]

Mandatory Personal Protective Equipment (PPE) Protocol

The cornerstone of safety when handling this compound is the prevention of all direct contact. All operations must be conducted within a certified chemical fume hood. The following PPE is mandatory and represents the minimum standard for any procedure involving this compound.

Tier 1: Essential PPE for All Handling Scenarios
  • Eye and Face Protection :

    • Chemical Splash Goggles : Due to the high likelihood of serious eye irritation, standard safety glasses are insufficient.[4] Chemical splash goggles that conform to ANSI Z87.1 standards are required.[5]

    • Face Shield : When handling larger quantities (>1g) or when there is a significant risk of splashing (e.g., during transfers or quenching reactions), a face shield must be worn in addition to safety goggles.[4]

  • Hand Protection :

    • Disposable Nitrile Gloves : These are the minimum requirement for hand protection and provide a barrier against incidental contact.[4][6] Given the potential for skin irritation and absorption, the following protocol is essential:

      • Inspect Gloves : Always check for tears or punctures before use.[1]

      • Double Gloving : Wearing two pairs of nitrile gloves can increase breakthrough time and provides a clean layer if the outer glove becomes contaminated.[6]

      • Immediate Disposal : Thin nitrile gloves offer limited protection.[6] They must be removed and discarded immediately after any known contact with the chemical.[4][6] Subsequently, wash hands thoroughly before donning new gloves.

  • Body and General Protection :

    • Laboratory Coat : A flame-resistant, knee-length lab coat with snug-fitting cuffs is required to protect skin and personal clothing.[5]

    • Full-Length Pants and Closed-Toe Shoes : Shorts, skirts, and open-toed shoes are strictly prohibited in the laboratory where this compound is handled.[4][5]

Tier 2: Enhanced PPE for High-Risk Operations
  • Respiratory Protection :

    • When Required : Any procedure that could generate dust or aerosols, such as weighing the solid compound outside of a ventilated balance enclosure or during a spill cleanup, requires respiratory protection.[7]

    • Specification : A NIOSH-approved air-purifying respirator with a particulate filter (e.g., an N95, P95, or P100) is the minimum requirement.[2] All personnel requiring respirator use must be medically cleared and fit-tested as part of a formal respiratory protection program.

Operational and Disposal Workflow

Adherence to a strict, procedural workflow is critical for minimizing exposure and ensuring safe disposal. The following diagram and steps outline the complete handling lifecycle for this compound.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Handling & Decontamination cluster_disposal 4. Waste Management prep_1 Verify Fume Hood Certification prep_2 Assemble All Required PPE prep_1->prep_2 prep_3 Prepare Decontamination & Spill Kits prep_2->prep_3 prep_4 Designate Hazardous Waste Containers prep_3->prep_4 handle_1 Don All PPE prep_4->handle_1 Proceed to Handling handle_2 Weigh Solid Compound (Ventilated Enclosure) handle_1->handle_2 handle_3 Perform Chemical Manipulations handle_2->handle_3 clean_1 Decontaminate Glassware & Work Surfaces handle_3->clean_1 Proceed to Cleanup clean_2 Doff PPE in Correct Order (Gloves Last) clean_1->clean_2 disp_1 Segregate Waste: - Solid Chemical - Contaminated PPE - Contaminated Labware clean_1->disp_1 Transfer Waste clean_3 Wash Hands Thoroughly clean_2->clean_3 disp_4 Contact EHS for Professional Disposal clean_3->disp_4 Finalize Disposal disp_2 Label Container: 'Hazardous Waste' + Chemical Name disp_1->disp_2 disp_3 Store in Satellite Accumulation Area disp_2->disp_3 disp_3->disp_4

Caption: Workflow for the safe handling and disposal of this compound.

Step-by-Step Handling Protocol
  • Preparation :

    • Verify that the chemical fume hood has been certified within the last year.

    • Assemble all necessary PPE as described in Section 2.

    • Ensure a chemical spill kit is readily accessible.

    • Prepare and label a dedicated hazardous waste container.[8] The label must include the words "Hazardous Waste" and the full chemical name.[8]

  • Chemical Handling (Inside Fume Hood) :

    • Don all required PPE before entering the designated handling area.

    • When weighing the solid, use a ventilated balance enclosure or perform the task in an area of the fume hood with minimal air turbulence.

    • Keep the container of the solid chemical closed whenever not in use.

    • Conduct all transfers, dissolutions, and reactions on a tray or absorbent liner to contain potential spills.

  • Spill Management :

    • In the event of a small spill inside the fume hood:

      • Alert colleagues in the immediate area.

      • Using the spill kit, cover the spill with an absorbent material.

      • Carefully collect the contaminated material using non-sparking tools and place it in the designated hazardous waste container.

      • Wipe the area with an appropriate solvent (e.g., isopropanol, ethanol) and then soap and water. All cleaning materials must also be disposed of as hazardous waste.

      • For large spills or any spill outside of a fume hood, evacuate the area, close the doors, and contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Disposal Plan :

    • Waste Classification : All materials that have come into contact with this compound must be treated as hazardous waste.[8] This includes excess solid, solutions, contaminated gloves, bench liners, and disposable labware.

    • Segregation : Do not mix this waste with other incompatible waste streams.[8]

    • Containerization : Collect all waste in a compatible, leak-proof container that is kept tightly closed except when adding waste.[8]

    • Pickup : Store the sealed and labeled waste container in a designated satellite accumulation area and arrange for pickup by your institution's EHS department or a licensed hazardous waste contractor.[8] Adhere to all federal, state, and local regulations.[9][10]

By implementing this comprehensive safety protocol, researchers can confidently handle this compound, ensuring personal safety and regulatory compliance while advancing critical drug development programs.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.